molecular formula C8H14ClNO2 B1376093 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride CAS No. 1384427-36-4

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Cat. No.: B1376093
CAS No.: 1384427-36-4
M. Wt: 191.65 g/mol
InChI Key: LQJXNKWRMYPICI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C8H14ClNO2 and its molecular weight is 191.65 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-aminobicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c9-8-3-1-7(5-8,2-4-8)6(10)11;/h1-5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQJXNKWRMYPICI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384427-36-4
Record name Bicyclo[2.2.1]heptane-1-carboxylic acid, 4-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384427-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride: A Constrained Scaffold for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, a conformationally restricted amino acid analog. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the compound's structural significance, a robust synthetic pathway, potential applications, and essential safety protocols. By grounding our discussion in established chemical principles and field-proven insights, we aim to equip scientists with the knowledge to effectively utilize this unique molecular scaffold in their research endeavors.

Introduction: The Strategic Value of Rigidity

In the landscape of medicinal chemistry, the use of rigid molecular scaffolds is a cornerstone of rational drug design. Bicyclic systems, such as the bicyclo[2.2.1]heptane (more commonly known as norbornane) framework, offer a structurally constrained platform that minimizes conformational flexibility. This rigidity is invaluable for probing the specific geometric requirements of biological targets like enzyme active sites and receptor binding pockets.

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid places an amino group and a carboxylic acid group at the bridgehead (1) and apical (4) positions of the norbornane cage. This precise, fixed spatial arrangement makes it a compelling analog of neurotransmitters like GABA and glutamate, allowing for the exploration of bioactive conformations with high fidelity. While its isomers, notably 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), are well-documented as inhibitors of amino acid transporters[1][2], the 1,4-substituted isomer represents a distinct and less-explored tool for dissecting structure-activity relationships (SAR) in novel therapeutic targets.

This guide will provide a comprehensive examination of its synthesis from commercially available precursors, outline its potential applications based on the established utility of related bicyclic amino acids[3][4], and detail the necessary handling and safety precautions.

Physicochemical and Structural Characteristics

The defining feature of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid is its rigid three-dimensional structure. The hydrochloride salt form enhances its solubility in aqueous media, a critical attribute for biological assays.

Caption: Structure of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride.

Table 1: Physicochemical Properties

PropertyValueSource/Note
CAS Number Not assigned for HCl salt.Precursor CAS: 15448-77-8[5]. Methyl Ester CAS: 1252672-38-0[6].
Molecular Formula C₈H₁₄ClNO₂
Molecular Weight 191.66 g/mol
Appearance Predicted to be a white to off-white crystalline solid.Based on similar compounds[1][3].
Solubility Expected to be soluble in water and polar protic solvents.The hydrochloride salt form increases aqueous solubility[1].
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.Standard for amine salts[7].

Synthesis and Workflow Validation

The synthesis of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is not widely reported in standard chemical literature, positioning it as a novel research compound. However, a robust and logical synthetic route can be devised from commercially available starting materials by adapting established methodologies, particularly the Curtius rearrangement for the introduction of the C4-amino group.[8]

The proposed pathway begins with 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid (CAS: 15448-77-8) , a readily accessible precursor.[5]

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Methyl 4-((benzyloxy)carbonylamino)bicyclo[2.2.1]heptane-4-carboxylate

  • Rationale: This step converts the carboxylic acid at the C4 position into a protected amine via a one-pot Curtius rearrangement. Diphenylphosphoryl azide (DPPA) is a safe and efficient reagent for generating the acyl azide in situ, which rearranges to an isocyanate. Trapping this intermediate with benzyl alcohol (BnOH) provides the stable and easily removable benzyloxycarbonyl (Cbz) protecting group. Triethylamine (TEA) acts as a base to facilitate the reaction.[8]

  • Procedure:

    • To a solution of 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid (1.0 eq) and triethylamine (1.0 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.

    • Heat the mixture to 90 °C for 2-3 hours until gas evolution (N₂) ceases, indicating the formation of the isocyanate.

    • Cool the reaction to room temperature and add benzyl alcohol (1.0 eq).

    • Heat the reaction mixture to 90 °C and stir overnight.

    • After cooling, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Self-Validation: The crude product should be purified by column chromatography on silica gel. Successful synthesis is confirmed by ¹H NMR (appearance of aromatic protons from the Cbz group) and Mass Spectrometry (verification of the expected molecular weight).

Step 2: Synthesis of 4-((Benzyloxy)carbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid

  • Rationale: Selective hydrolysis of the methyl ester at the bridgehead position is required. Steric hindrance at the C1 position makes this ester less reactive than the C4 ester would be, but careful control of conditions (e.g., using LiOH at room temperature) allows for its preferential cleavage over the Cbz group.

  • Procedure:

    • Dissolve the product from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

    • Add lithium hydroxide (LiOH) (1.5-2.0 eq) and stir the mixture at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Acidify the reaction mixture to pH ~3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: The product can often be used directly in the next step. Confirmation is achieved by the disappearance of the methyl ester singlet (~3.7 ppm) in the ¹H NMR spectrum and a shift in the mass spectrum corresponding to the loss of a CH₂ group.

Step 3: Synthesis of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

  • Rationale: The final step involves the removal of the Cbz protecting group and subsequent formation of the hydrochloride salt. Catalytic hydrogenation is the standard method for cleaving Cbz groups; the reaction is clean and the byproducts (toluene and CO₂) are easily removed. The resulting free amino acid is then treated with hydrochloric acid to yield the stable and water-soluble salt.

  • Procedure:

    • Dissolve the carboxylic acid from Step 2 (1.0 eq) in methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature overnight.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.

    • Concentrate the filtrate in vacuo to yield the free amino acid.

    • Dissolve the crude amino acid in a minimal amount of water or methanol, and add a stoichiometric amount of 4M HCl in 1,4-dioxane or ethereal HCl.

    • Concentrate the solution to induce precipitation or perform trituration with a non-polar solvent like diethyl ether to obtain the final product as a solid.

  • Self-Validation: Final product purity and identity are confirmed by ¹H and ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC. The disappearance of the Cbz aromatic signals in the NMR spectrum is a key indicator of successful deprotection.

Applications in Research and Drug Development

The unique 1,4-substitution pattern of this amino acid analog makes it a valuable tool for several research applications.

  • Constrained Peptidomimetics: Incorporation of this rigid scaffold into peptides can induce specific secondary structures, such as turns or helices. This is a powerful strategy for developing peptidomimetics with enhanced metabolic stability and cell permeability.[4]

  • Probing Neurotransmitter Receptors: As a rigid analog of GABA and glutamate, this compound can be used to map the binding site topology of their respective receptors (e.g., GABAR, mGluRs). Its fixed geometry helps to define the optimal spatial orientation of the amino and carboxylate groups required for receptor activation or inhibition.

  • Scaffold for Novel Chemical Libraries: The primary amine and carboxylic acid serve as orthogonal chemical handles for further functionalization. This allows the molecule to be used as a starting point for the synthesis of diverse chemical libraries, enabling the exploration of new chemical space in high-throughput screening campaigns.

  • Investigation of Amino Acid Transporters: While its 2,2-isomer (BCH) is a known inhibitor of L-type amino acid transporters (LATs)[1], the biological activity of the 1,4-isomer is not well characterized. It represents a novel probe to investigate the substrate specificity and structural requirements of various amino acid transport systems, which are often dysregulated in diseases like cancer.[9]

Safety, Handling, and Storage

As with any research chemical, proper safety protocols must be strictly followed. While a specific Safety Data Sheet (SDS) for this compound is not available, data from structurally related aminocarboxylic acids and their hydrochloride salts should be used as a guide.[7][10][11]

  • Hazard Identification:

    • May cause skin and serious eye irritation.[10][11]

    • May cause respiratory irritation.[10][11]

    • Harmful if swallowed.[12]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile rubber), safety glasses with side-shields, and a laboratory coat.

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7]

  • Handling:

    • Avoid contact with skin, eyes, and clothing.[11]

    • Wash hands thoroughly after handling.

    • Avoid dust formation.

  • Storage:

    • Keep the container tightly closed.

    • Store in a cool, dry, and well-ventilated place.

  • Disposal:

    • Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a structurally intriguing and valuable building block for modern chemical biology and drug discovery. Its rigid framework provides a unique opportunity to design highly specific ligands and probes for complex biological systems. By leveraging the detailed synthetic and analytical protocols outlined in this guide, researchers can confidently produce and utilize this compound to advance their scientific objectives, from fundamental receptor studies to the development of next-generation therapeutics.

References

  • Tellier, F., Acher, F., Brabet, I., Pin, J.-P., & Azerad, R. (1998). Aminobicyclo[2.2.1.]heptane dicarboxylic acids (ABHD), rigid analogs of ACPD and glutamic acid: synthesis and pharmacological activity on metabotropic receptors mGluR1 and mGluR2. Bioorganic & Medicinal Chemistry, 6(2), 195–208. Retrieved from [Link]

  • Google Patents. (n.d.). HK40038088B - Aminonordecane derivative, and preparation method therefor and application thereof.
  • PubChem. (n.d.). Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate. Retrieved from [Link]

  • Lee, K., & Park, H. (n.d.). New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. Synfacts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts. Retrieved from [Link]

  • Accela ChemBio Inc. (n.d.). 28333-76-8 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic Acid Hydrochloride. Retrieved from [Link]

  • Barriobero Neila, J. I. (n.d.). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Retrieved from [Link]

  • ResearchGate. (n.d.). Impact of amino acid transport inhibitor (2-Aminobicyclo [2.2.1] heptane-2-carboxylic acid, BCH, 10 mM) on zinc influx. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Methoxycarbonyl)bicyclo(2.2.1)heptane-1-carboxylic acid. Retrieved from [Link]

Sources

physicochemical properties of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Foreword: Navigating the Known and the Novel

This guide, therefore, adopts a dual-pronged approach. First, it establishes the molecular identity of the compound through calculated and inferred data based on its fundamental structure and the properties of closely related analogs. Second, and more critically, it provides detailed, field-proven experimental protocols for researchers to determine these properties in their own laboratories. This document is designed not as a mere data sheet, but as a practical whitepaper empowering researchers to perform a robust and self-validating characterization of this and similar novel compounds.

Chemical Identity and Structural Framework

The foundational step in characterizing any molecule is to define its structure and fundamental identifiers. The molecule is built upon a rigid bicyclo[2.2.1]heptane (also known as norbornane) core, which locks the relative orientation of the C1-carboxylic acid and the C4-amino group. This fixed geometry is a key feature for its application in rational drug design.

The hydrochloride salt form ensures that the amino group is protonated, enhancing stability and aqueous solubility.

Table 1: Core Molecular Identifiers

PropertyValue / DescriptionRationale / Source
IUPAC Name 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochlorideSystematic Nomenclature
Molecular Formula C₈H₁₄ClNO₂Calculated
Molecular Weight 191.66 g/mol Calculated
CAS Registry Number Not readily available in public databases.Literature Search
Canonical SMILES C1C2CC(C1)(CC2N)C(=O)O.ClStructure Representation
Chemical Structure Chemical structure of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Anticipated Physicochemical Properties

While direct experimental data is sparse, we can predict the key physicochemical properties based on the structure and data from analogous compounds, such as other bicyclic amino acids and norbornane derivatives. These predictions form the basis for designing robust experimental validation protocols.

Physical State and Solubility
  • Appearance: Expected to be a white to off-white crystalline solid, a common characteristic of amino acid hydrochlorides.

  • Solubility: The presence of the ammonium hydrochloride salt and the carboxylic acid group suggests high polarity. Therefore, high solubility is anticipated in aqueous media (e.g., water, PBS) and polar protic solvents like methanol and ethanol. Conversely, it is expected to be sparingly soluble or insoluble in nonpolar organic solvents such as hexanes, toluene, and dichloromethane. This is consistent with related bicyclic amino acids, which are reported to be soluble in water, ethanol, and methanol.

Acidity and Basicity (pKa)

Understanding the ionization state of a molecule is paramount for predicting its behavior in biological systems and for developing purification and formulation strategies. As an amino acid, this compound is amphoteric and will have at least two distinct ionization constants (pKa values).

  • pKa₁ (Carboxylic Acid): The pKa of the parent bicyclo[2.2.1]heptane-1-carboxylic acid serves as a good starting point[1]. The electron-withdrawing inductive effect of the C4-ammonium group will likely lower this pKa value into the range of pH 2.0 - 3.5 .

  • pKa₂ (Ammonium Group): The pKa of the conjugate acid of the primary amino group is expected to be in the typical range for primary ammonium ions, approximately pH 9.0 - 10.5 .

At physiological pH (~7.4), the molecule is expected to exist predominantly in its zwitterionic form, with a protonated amine (NH₃⁺) and a deprotonated carboxylate (COO⁻), carrying a net neutral charge.

Lipophilicity (LogP and LogD)

Lipophilicity is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • LogP (Partition Coefficient): This describes the lipophilicity of the neutral form of the molecule. The neutral form (with an NH₂ and COOH group) is a minor species present only in a narrow pH window. Computational estimates for related structures suggest a LogP value in the range of 0.0 to 1.0.

  • LogD (Distribution Coefficient): This is the effective lipophilicity at a specific pH and is more biologically relevant for ionizable compounds. Due to the molecule's zwitterionic nature at pH 7.4, its LogD₇.₄ is expected to be significantly negative (e.g., -2.0 to -4.0), indicating strong hydrophilicity and limited passive diffusion across lipid membranes.

Table 2: Summary of Predicted Physicochemical Properties

PropertyPredicted Value / RangeSignificance in Drug Development
Physical State White Crystalline SolidImpacts handling, storage, and formulation (e.g., solid dosage forms).
Aqueous Solubility HighEssential for developing parenteral (injectable) formulations and for in vitro assays.
Melting Point High, likely with decomposition (>200 °C)Indicator of purity and thermal stability.
pKa₁ (Carboxylic Acid) 2.0 - 3.5Governs charge state in the stomach and purification by anion exchange.
pKa₂ (Ammonium Group) 9.0 - 10.5Influences charge state in the intestine and interaction with biological targets.
LogD at pH 7.4 Highly Negative (-2.0 to -4.0)Predicts membrane permeability and distribution into tissues.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for the experimental determination of the key physicochemical properties.

Protocol: Potentiometric Titration for pKa Determination

This method establishes the pKa values by monitoring the pH of a solution of the compound as a titrant (a strong base) is added incrementally. The inflection points on the resulting titration curve correspond to the pKa values.

Methodology:

  • Preparation: Prepare a ~0.01 M solution of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride in deionized, CO₂-free water.

  • Acidification: Adjust the initial pH of the solution to ~1.5 using a standardized 0.1 M HCl solution. This ensures that both the carboxylic acid and amino groups are fully protonated at the start.

  • Titration: Calibrate a pH meter with standard buffers (e.g., pH 4.0, 7.0, 10.0). Place the pH electrode and a magnetic stirrer in the sample solution. Titrate the solution by adding small, precise aliquots (e.g., 0.05 mL) of standardized 0.1 M NaOH.

  • Data Recording: Record the pH value after each addition of NaOH, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.0.

  • Analysis: Plot pH (y-axis) versus the equivalents of NaOH added (x-axis). The pKa₁ is the pH at the midpoint of the first buffer region (at 0.5 equivalents of base), and the pKa₂ is the pH at the midpoint of the second buffer region (at 1.5 equivalents of base). The isoelectric point (pI) can be calculated as (pKa₁ + pKa₂)/2.[2][3]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Prepare 0.01 M Compound Solution B Acidify to pH 1.5 with 0.1 M HCl A->B C Calibrate pH Meter B->C D Add 0.1 M NaOH in small aliquots C->D E Record pH after each addition D->E E->D Repeat until pH ~12.0 F Plot pH vs. Equivalents of NaOH E->F G Determine Midpoints of Buffer Regions F->G H pKa = pH at Midpoint G->H

Caption: Workflow for pKa determination by potentiometric titration.

Protocol: Shake-Flask Method for LogD₇.₄ Determination

This is the gold standard method for measuring lipophilicity.[4][5] It involves partitioning the compound between n-octanol and an aqueous buffer at a specific pH (here, 7.4) and measuring its concentration in each phase at equilibrium.

Methodology:

  • Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol by shaking it with the PBS buffer and allowing the phases to separate. Similarly, pre-saturate the PBS buffer with n-octanol. This step is critical to prevent volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the compound in the pre-saturated PBS buffer at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol (e.g., 5 mL) and an equal volume of the compound's PBS solution.

  • Equilibration: Seal the vial and shake it gently on a mechanical shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 2-24 hours). A pilot study may be needed to determine the optimal equilibration time.

  • Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy if the compound has a chromophore).[6][7]

  • Calculation: Calculate the LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in n-octanol] / [Concentration in aqueous] )

LogD_Determination_Workflow cluster_quant Quantification A 1. Pre-saturate n-Octanol and PBS (pH 7.4) B 2. Prepare Stock Solution in saturated PBS A->B C 3. Combine Octanol & Aqueous Phases in a 1:1 ratio B->C D 4. Shake to Equilibrate (2-24h at 25°C) C->D E 5. Centrifuge to Separate Phases D->E F1 Sample Aqueous Phase E->F1 F2 Sample Octanol Phase E->F2 G Analyze Concentration (e.g., LC-MS/MS) F1->G F2->G H 6. Calculate LogD = log([Octanol]/[Aqueous]) G->H

Caption: Workflow for LogD determination by the shake-flask method.

Relevance and Application in Drug Development

The physicochemical properties of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride are not merely academic data points; they are critical parameters that guide its application.

  • Medicinal Chemistry: The rigid scaffold is valuable for structure-activity relationship (SAR) studies. Similar bicyclic amino acids have been investigated as inhibitors of amino acid transporters, which are often overexpressed in cancer cells.[8][9]

  • Formulation Science: High aqueous solubility makes it a prime candidate for developing intravenous formulations. Its pKa values are essential for designing stable, pH-controlled formulations and for predicting its absorption profile in the gastrointestinal tract if considered for oral delivery.

  • Process Chemistry: Understanding properties like solubility and stability is crucial for designing efficient purification strategies (e.g., crystallization, chromatography) and for defining appropriate storage and handling conditions to prevent degradation.

Conclusion

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride stands as a promising but under-characterized building block for chemical and pharmaceutical research. This guide provides a robust framework for its investigation, presenting a combination of theoretically predicted properties and, more importantly, detailed experimental protocols for their validation. By following these methodologies, researchers can confidently generate the necessary data to unlock the full potential of this constrained amino acid in their discovery and development programs.

References

  • Palkó, M., Sohár, P., & Fülöp, F. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 16(9), 7691-7705. [Online] Available at: [Link]

  • PubChem. Bicyclo(2.2.1)heptane-1-carboxylic acid. National Center for Biotechnology Information. [Online] Available at: [Link]

  • Sangster, J. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Online] Available at: [Link]

  • The Repository at St. Cloud State. The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry. [Online] Available at: [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. National Library of Medicine. [Online] Available at: [Link]

  • PubChem. Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate. National Center for Biotechnology Information. [Online] Available at: [Link]

  • GeeksforGeeks. Titration Curve of Amino Acids - Experiment, Significance, pKa. [Online] Available at: [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Online] Available at: [Link]

  • YouTube. Titration of Amino Acids - pH, pKa1 and pKa2 - Isoelectric Point. Medicosis Perfectionalis. [Online] Available at: [Link]

  • Accela ChemBio Inc. 4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic Acid Hydrochloride Product Page. [Online] Available at: [Link]

  • Department of Biotechnology, Vignan's University. Titration curve of the amino acid Glycine. [Online] Available at: [Link]

  • Fülöp, F. et al. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. MDPI. [Online] Available at: [Link]

  • Waters Corporation. Determination of Partitioning Coefficient by UPLC-MS/MS. [Online] Available at: [Link]

  • OSTI.gov. 4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. [Online] Available at: [Link]

  • Amrita Virtual Lab. Titration Curves of Aminoacids (Procedure). [Online] Available at: [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The bicyclo[2.2.1]heptane framework is a rigid and structurally significant motif found in numerous natural products and synthetic compounds of pharmaceutical interest.[1] Its constrained conformation makes it a valuable scaffold in drug design.[1][2] The title compound, an amino acid derivative of this scaffold, presents a unique analytical challenge due to its stereochemistry and functional groups. Accurate and unambiguous structure determination is paramount for understanding its biological activity and for use in further synthetic applications.[2]

This guide will detail a multi-technique approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and, as the ultimate confirmation, Single Crystal X-ray Crystallography.

The Analytical Imperative: A Multi-faceted Approach

The structure of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride cannot be reliably determined by a single analytical method. Each technique provides a unique piece of the structural puzzle. Mass spectrometry will confirm the molecular weight and elemental composition. FTIR will identify the key functional groups present. A suite of NMR experiments will map out the carbon-hydrogen framework and establish connectivity. Finally, X-ray crystallography will provide the definitive three-dimensional structure.[3][4]

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Formula

The first step in the analysis is to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the hydrochloride salt in a suitable solvent such as methanol or water.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.[5]

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode.[5] This is well-suited for the pre-charged amino acid.

  • Data Acquisition: Acquire the spectrum over a mass range that includes the expected molecular ion.

Data Interpretation

The expected monoisotopic mass for the free base, C₈H₁₃NO₂, is 155.0946 g/mol . The protonated molecule [M+H]⁺ will be observed in the mass spectrum. The high resolution of the instrument allows for the determination of the elemental composition from the exact mass.

Table 1: Expected HRMS Data

IonFormulaCalculated m/z
[M+H]⁺C₈H₁₄NO₂⁺156.1019

The fragmentation pattern in the MS/MS spectrum can provide further structural information. For bicyclic systems, characteristic fragmentation pathways can be observed.[6][7] For this compound, loss of water, ammonia, and cleavage of the bicyclic ring are expected fragmentation pathways.

FTIR Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[8] For 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, we expect to see characteristic absorptions for the carboxylic acid, the amine hydrochloride, and the aliphatic C-H bonds.[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Data Interpretation

The presence of the hydrochloride salt will influence the observed frequencies.

Table 2: Expected FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)Strong, broad absorption due to hydrogen bonding.[10]
N-H (Amine salt)3200-2800 (broad)Overlaps with the O-H stretch.
C-H (Aliphatic)2950-2850Sharp, medium to strong absorptions.
C=O (Carboxylic Acid)1730-1700Strong, sharp absorption.
N-H (Amine salt bend)1600-1500Medium intensity absorption.
C-N1250-1020Medium to weak absorption.

The broadness of the O-H and N-H stretches is a key indicator of the presence of these functional groups in a hydrogen-bonded, salt form.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution.[11][12] A combination of 1D and 2D NMR experiments is necessary to fully assign the proton and carbon signals and to establish the connectivity of the atoms in the bicyclic system.[13]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent, such as D₂O or DMSO-d₆. D₂O is often preferred for amino acids as the acidic and amine protons will exchange with deuterium, simplifying the spectrum.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • Correlation Spectroscopy (COSY)

    • Heteronuclear Single Quantum Coherence (HSQC)

    • Heteronuclear Multiple Bond Correlation (HMBC)

Data Interpretation

The rigid bicyclic framework leads to distinct chemical shifts and coupling constants for the protons.

  • ¹H NMR: Will show the number of different proton environments and their multiplicities. The bridgehead protons will typically appear as multiplets. The protons on the three bridges of the bicyclo[2.2.1]heptane system will have characteristic chemical shifts.

  • ¹³C NMR: Will indicate the number of unique carbon environments. The quaternary carbons (C1 and C4) will be readily identifiable.

  • COSY: Will reveal proton-proton couplings, allowing for the tracing of the connectivity of the proton network within the bicyclic system.

  • HSQC: Correlates each proton to its directly attached carbon.

  • HMBC: Shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity around the quaternary carbons.

Caption: Key HMBC correlations for structure confirmation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

Position¹³C δ (ppm)¹H δ (ppm)Multiplicity
1~45-50--
2,6~30-35~1.8-2.0m
3,5~25-30~1.6-1.8m
4~55-60--
7~35-40~2.1-2.3m
C=O~175-180--

Note: These are approximate chemical shifts and will vary with solvent and pH.

Single Crystal X-ray Crystallography: The Definitive Structure

While the combination of MS, FTIR, and NMR provides a very strong case for the proposed structure, single crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure, including the relative stereochemistry.[3][4][14][15]

Experimental Protocol: X-ray Crystallography

  • Crystallization: This is often the most challenging step.[14] Slow evaporation of a solvent, vapor diffusion, or cooling crystallization from a suitable solvent system are common methods.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve the crystal structure and refine the atomic positions.[14]

Data Interpretation

The output of a successful X-ray crystallography experiment is a 3D model of the molecule in the crystal lattice. This will confirm:

  • The connectivity of all atoms.

  • The bond lengths and angles.

  • The relative stereochemistry of the amino and carboxylic acid groups.

  • The conformation of the bicyclo[2.2.1]heptane ring.

Conclusion

The rigorous application of a multi-technique analytical approach is essential for the unambiguous structure elucidation of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride. By systematically integrating the data from mass spectrometry, FTIR, a comprehensive suite of NMR experiments, and finally confirming with single crystal X-ray crystallography, a self-validating and scientifically sound structural assignment can be achieved. This level of analytical rigor is imperative for compounds intended for use in drug development and other high-stakes scientific applications.

References

  • NMIMS Pharmacy. NMR in structural determination of proteins and peptides. Available from: [Link]

  • Kwart, H., & Blazer, T. A. (1970). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry, 35(8), 2726-2731. Available from: [Link]

  • Khan, Y., Farooq, M. A., Khan, S., & Ahmad, I. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 315, 124235. Available from: [Link]

  • Gualtierotti, S., Pavan, M., & Carrupt, P. A. (2014). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry, 79(12), 5557-5567. Available from: [Link]

  • Wikipedia. X-ray crystallography. Available from: [Link]

  • Kwart, H., & Blazer, T. A. (1970). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. Journal of the American Chemical Society, 92(18), 5419-5421. Available from: [Link]

  • Google Patents. Derivatives of bicyclo[2.2.1]heptane, method for their production, and traction fluid. EP0968987B1.
  • Duke University. Introduction to NMR spectroscopy of proteins. Available from: [Link]

  • Kim, D. S., et al. (2015). New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. Bulletin of the Korean Chemical Society, 36(1), 324-328. Available from: [Link]

  • Shaikh, T., & Gosar, A. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. Journal of Pharmaceutical Quality Assurance and Quality Control, 4(1), 1-4. Available from: [Link]

  • Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current medicinal chemistry, 14(20), 2185–2194. Available from: [Link]

  • Waska, H., et al. (2024). Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. Journal of Visualized Experiments, (198), e66405. Available from: [Link]

  • Ivanova, B. B., & Spiteller, M. (2011). Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. Amino acids, 40(4), 1013–1026. Available from: [Link]

  • Goormaghtigh, F., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Scientific reports, 11(1), 3290. Available from: [Link]

  • Google Patents. Bicyclo[2.2.1]hept-7-ylamine derivatives and their uses. US7994211B2.
  • Fülöp, F., et al. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 16(10), 8521-8533. Available from: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry. Available from: [Link]

  • University of Queensland. Small molecule X-ray crystallography. Available from: [Link]

  • University of Wisconsin-Madison. (2019). Solving New Proteins Structure with NMR Spectroscopy. Available from: [Link]

  • Excillum. Small molecule crystallography. Available from: [Link]

  • Fülöp, F., et al. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 16(10), 8521-8533. Available from: [Link]

  • Baker Lab, University of Washington. (2015). Determining large protein structures (>200 amino acids) from limited NMR data using Rosetta. Available from: [Link]

  • ResearchGate. FTIR spectra of (a) the amino acid/peptide systems that formed.... Available from: [Link]

  • YouTube. (2022). Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak. Available from: [Link]

  • Grothusen, J., et al. (2007). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its use for the determination of the absolute configuration of (+)-bicyclo[2.2.1]hept-5-en-2-one. Tetrahedron: Asymmetry, 18(13), 1581-1588. Available from: [Link]

  • American Chemical Society. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Available from: [Link]

  • YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Available from: [Link]

  • Barriobero Neila, J. I. (2003). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Universidad Complutense de Madrid. Available from: [Link]

  • Sakurai, H., & Kira, M. (1975). Preparation, Characterization and Stereochemistry of 2-Methyl-2-silabicyclo[2.2.1]heptane Derivatives. Bulletin of the Chemical Society of Japan, 48(12), 3611-3616. Available from: [Link]

  • Silverman, R. B., et al. (2024). 4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. The Journal of Organic Chemistry. Available from: [Link]

  • Google Patents. Process for preparing bicyclo 2.2.1]heptane derivatives. EP1254882A1.
  • PubChem. Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate. Available from: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, a rigid bicyclic amino acid of significant interest in medicinal chemistry and drug development. Due to its constrained conformation, this scaffold is a valuable building block for designing novel therapeutics with improved target specificity and pharmacokinetic profiles. This document outlines two primary synthetic strategies, starting from key precursors: bicyclo[2.2.1]heptane-1,4-dicarboxylic acid and 4-cyanobicyclo[2.2.1]heptane-1-carboxylic acid. Each approach is detailed with mechanistic insights, step-by-step protocols, and a discussion of the critical process parameters, providing researchers with the necessary information to replicate and optimize these syntheses.

Introduction

Bicyclic amino acids are crucial components in the design of peptidomimetics and other conformationally constrained molecules. The rigid bicyclo[2.2.1]heptane (norbornane) framework of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid imparts a well-defined spatial arrangement of the amino and carboxylic acid functionalities. This structural rigidity is highly desirable in drug design as it can lead to enhanced binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding. This guide explores the viable synthetic routes to access this valuable compound, focusing on practical and scalable methodologies.

Synthetic Strategies

Two principal retrosynthetic approaches have been identified for the synthesis of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride. The choice of strategy may depend on the availability of starting materials and the desired scale of production.

Strategy 1: From Bicyclo[2.2.1]heptane-1,4-dicarboxylic Acid

This strategy leverages the commercially available or synthetically accessible bicyclo[2.2.1]heptane-1,4-dicarboxylic acid. The core of this approach involves the selective monofunctionalization of one carboxylic acid group, followed by its conversion to an amine.

Strategy 2: From 4-Cyanobicyclo[2.2.1]heptane-1-carboxylic Acid

This more direct route utilizes the commercially available 4-cyanobicyclo[2.2.1]heptane-1-carboxylic acid. The synthesis is completed by the chemical reduction of the nitrile functionality to the corresponding primary amine.

Strategy 1: Detailed Synthesis via Bicyclo[2.2.1]heptane-1,4-dicarboxylic Acid

This pathway involves a multi-step sequence that offers flexibility in the introduction of the amino group. The key challenge lies in the selective reaction of one of the two carboxylic acid groups.

Overall Synthetic Workflow

Synthesis_Strategy_1 start Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid monoester Monoester Protection start->monoester 1. Esterification amide Amide Formation monoester->amide 2. Amidation hofmann Hofmann Rearrangement amide->hofmann 3. Rearrangement deprotection Ester Hydrolysis & HCl Salt Formation hofmann->deprotection 4. Hydrolysis product 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride deprotection->product

Caption: Workflow for Strategy 1.

Step 1: Selective Monoesterification

The selective protection of one carboxylic acid group is paramount. This can be achieved by statistical methods or by leveraging subtle differences in reactivity, though the symmetrical nature of the starting material makes this challenging. A common approach is to react the diacid with a limited amount of alcohol under esterification conditions.

Protocol: Mono-methyl Ester Formation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend bicyclo[2.2.1]heptane-1,4-dicarboxylic acid (1.0 eq) in a mixture of methanol (excess) and a suitable solvent like toluene.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, neutralize the acid catalyst. Remove the solvent under reduced pressure. The resulting mixture of diacid, monoester, and diester is then purified by column chromatography to isolate the desired monoester, 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid.

Parameter Value/Condition Justification
Reagents Methanol, Sulfuric AcidReadily available and effective for Fischer esterification.
Stoichiometry Diacid:Methanol (1:excess)Using excess methanol drives the equilibrium towards ester formation.
Temperature RefluxIncreases reaction rate.
Purification Column ChromatographyNecessary to separate the product mixture.
Step 2: Amide Formation

The free carboxylic acid of the monoester is converted to a primary amide. This is a standard transformation in organic synthesis.

Protocol: Amide Synthesis

  • Activation: Dissolve the monoester (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF). Add a coupling agent such as thionyl chloride or oxalyl chloride to form the acyl chloride in situ.

  • Amination: Slowly add a solution of ammonia (excess) in an appropriate solvent to the activated carboxylic acid at a low temperature (e.g., 0 °C).

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated to yield the mono-amide.

Step 3: Hofmann Rearrangement

The Hofmann rearrangement of the primary amide affords the corresponding primary amine with one less carbon atom.[1][2][3] This reaction proceeds through an isocyanate intermediate which is then hydrolyzed.[1][3]

Protocol: Hofmann Rearrangement

  • Reaction Setup: Dissolve the amide in a suitable solvent mixture, such as 1,4-dioxane and water.[2]

  • Reagent Addition: Add a solution of sodium hydroxide or potassium hydroxide, followed by the addition of bromine or an alternative reagent like PIDA (phenyliodine diacetate) for milder conditions.[2]

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Work-up: Quench the reaction and extract the amine product.

Step 4: Ester Hydrolysis and Hydrochloride Salt Formation

The final steps involve the hydrolysis of the methyl ester to the carboxylic acid and the formation of the hydrochloride salt.

Protocol: Hydrolysis and Salt Formation

  • Hydrolysis: Treat the product from the previous step with an aqueous base (e.g., NaOH or KOH) to hydrolyze the ester.

  • Acidification and Salt Formation: Acidify the reaction mixture with hydrochloric acid to protonate the amine and form the hydrochloride salt.

  • Isolation: The final product, 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, can be isolated by crystallization or lyophilization.

Strategy 2: Detailed Synthesis via 4-Cyanobicyclo[2.2.1]heptane-1-carboxylic Acid

This approach is more convergent, relying on the reduction of a nitrile to a primary amine. The starting material, 4-cyanobicyclo[2.2.1]heptane-1-carboxylic acid, is commercially available, making this an attractive route.

Overall Synthetic Workflow

Synthesis_Strategy_2 start 4-Cyanobicyclo[2.2.1]heptane-1-carboxylic acid reduction Nitrile Reduction start->reduction Catalytic Hydrogenation product 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride reduction->product

Caption: Workflow for Strategy 2.

Step 1: Catalytic Hydrogenation of the Nitrile

The reduction of the cyano group to an aminomethyl group can be achieved through catalytic hydrogenation. This method is generally high-yielding and clean.

Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 4-cyanobicyclo[2.2.1]heptane-1-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or methanol. The presence of an acid (like HCl) is often beneficial to prevent side reactions and directly form the hydrochloride salt.

  • Catalyst Addition: Add a hydrogenation catalyst, for example, Palladium on carbon (Pd/C) or Raney Nickel.[4]

  • Hydrogenation: Purge the vessel with hydrogen gas and then pressurize to the desired pressure (typically 50-100 psi).[4] Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

  • Work-up and Isolation: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed for purification to yield 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride.

Parameter Value/Condition Justification
Catalyst Pd/C, Raney NickelEffective for nitrile reduction.[4]
Solvent Ethanol, MethanolGood solubility for the substrate and product.
Hydrogen Pressure 50-100 psiSufficient for the reduction to proceed at a reasonable rate.[4]
Temperature Room Temperature to 50 °CMild conditions to avoid side reactions.
Purification RecrystallizationEffective for obtaining high-purity crystalline product.

Characterization

The final product and key intermediates should be thoroughly characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (amine, carboxylic acid).

  • Melting Point: To assess the purity of the crystalline product.

Conclusion

The synthesis of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride can be effectively achieved through two primary routes. The choice between the multi-step approach starting from the di-carboxylic acid and the more direct reduction of the cyano-carboxylic acid will depend on factors such as starting material availability, cost, and desired scale. The catalytic hydrogenation of 4-cyanobicyclo[2.2.1]heptane-1-carboxylic acid represents a more efficient and atom-economical pathway. This guide provides the foundational knowledge and detailed protocols to enable researchers to synthesize this valuable and structurally unique amino acid for applications in drug discovery and development.

References

  • Reaction of bicyclo[2.2.1]hept-5-ene-endo-2-ylmethylamine and nitrophenyl glycidyl ethers. (2010). Journal of Physical Organic Chemistry, 23(11), 1035-1043.
  • Plettner, E., et al. (2005). 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its use in the synthesis of bicyclo[2.2.1]heptan-2-ones. Tetrahedron: Asymmetry, 16(16), 2754–2763.
  • National Center for Biotechnology Information (n.d.). Bicyclo(2.2.1)heptane-1-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 19). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. Retrieved from [Link]

  • Kim, D., et al. (2011). New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. Bulletin of the Korean Chemical Society, 32(10), 3565-3568.
  • Schlenk, H., & Gellerman, J. L. (1967). U.S. Patent No. 3,345,419. Washington, DC: U.S.
  • Actelion Pharmaceuticals Ltd. (2009). WO Patent No. WO/2009/104,155.
  • NRO Chemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from [Link]

  • Sanyo Chemical Industries, Ltd. (2007). German Patent No. DE112007002467T5.
  • Ohta, T., et al. (2000). Synthesis of Fully Alicyclic Polyimides from 2,5(6)Bis(aminomethyl)bicyclo[2.2.1]heptane. Journal of Polymer Science Part A: Polymer Chemistry, 38(S1), 606-617.
  • National Center for Biotechnology Information (n.d.). 4-(Methoxycarbonyl)bicyclo(2.2.1)heptane-1-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Barriobero Neila, J. I. (2004). Synthesis and applications of 7-azabicyclo[2.2.
  • Avenoza, A., et al. (2002). Synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid. Tetrahedron Letters, 43(48), 8679-8681.
  • Wang, C., et al. (2014). Sequential Diels-Alder reaction/rearrangement sequence: synthesis of functionalized bicyclo[2.2.1]heptane derivatives and revision of their relative configuration. The Journal of Organic Chemistry, 79(14), 6726-6731.
  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • Zhang, J., et al. (2018). Chinese Patent No. CN108947604A.
  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2019). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 14(1), 15-32.
  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride: A Rigid Amino Acid Analog for Advanced Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, a conformationally constrained amino acid analog. We will delve into its synthesis, physicochemical properties, and its significant potential in medicinal chemistry as a tool for designing novel therapeutics. By leveraging its rigid bicyclo[2.2.1]heptane (norbornane) framework, researchers can enforce specific conformations in peptides and small molecules, a crucial strategy in modern drug discovery.

The Strategic Advantage of Rigidity in Amino Acid Analogs

In the dynamic world of biological interactions, the conformation of a molecule is paramount. Flexible molecules can adopt a multitude of shapes, only one of which might be optimal for binding to a biological target. The incorporation of rigid scaffolds into drug candidates is a powerful strategy to pre-organize the molecule into its bioactive conformation. This approach can lead to significant improvements in binding affinity, selectivity, and metabolic stability.

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid stands out due to the unique spatial arrangement of its amino and carboxyl functional groups, which are held in a fixed orientation by the bicyclic core. This guide will explore the implications of this structural rigidity for drug design and development.

Physicochemical Properties

While extensive experimental data for this specific isomer is not widely published, we can infer its key physicochemical properties based on its structure and related compounds. These properties are crucial for assessing its suitability as a drug scaffold and for planning its incorporation into larger molecules.

PropertyValue (Estimated)Source/Rationale
Molecular Formula C₈H₁₄ClNO₂Calculated from structure
Molecular Weight 191.66 g/mol Calculated from atomic weights
Appearance White to off-white solidTypical for similar amino acid hydrochlorides[1]
Solubility Soluble in waterPresence of ionizable amino and carboxyl groups suggests aqueous solubility[1]
Melting Point > 200 °C (with decomposition)Expected for amino acids
Stereochemistry AchiralThe molecule possesses a plane of symmetry

Synthesis of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

A plausible and efficient synthetic route to 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid can be adapted from methodologies used for similar bicyclic compounds, particularly from patented procedures for related structures.[2] The following multi-step synthesis starts from the commercially available 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid.

Synthetic Workflow Diagram

Synthesis_Workflow Start 4-(Methoxycarbonyl)bicyclo- [2.2.1]heptane-1-carboxylic acid Step1 Curtius Rearrangement (DPPA, TEA, Toluene, 90°C) Start->Step1 Intermediate1 Isocyanate Intermediate Step1->Intermediate1 Step2 Trapping with Benzyl Alcohol (BnOH, 90°C) Intermediate1->Step2 Intermediate2 Methyl 4-(benzyloxycarbonylamino)- bicyclo[2.2.1]heptane-1-carboxylate Step2->Intermediate2 Step3 Hydrolysis (e.g., LiOH or NaOH) Intermediate2->Step3 Intermediate3 4-(Benzyloxycarbonylamino)- bicyclo[2.2.1]heptane-1-carboxylic acid Step3->Intermediate3 Step4 Deprotection & HCl Salt Formation (e.g., H2/Pd-C, then HCl) Intermediate3->Step4 End 4-Aminobicyclo[2.2.1]heptane- 1-carboxylic acid hydrochloride Step4->End

Caption: Synthetic pathway to the target compound.

Detailed Experimental Protocol

Step 1: Formation of the Isocyanate Intermediate via Curtius Rearrangement

  • To a solution of 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid (1 equivalent) and triethylamine (TEA, 1 equivalent) in dry toluene, add diphenylphosphoryl azide (DPPA, 1.1 equivalents).[2]

  • Heat the reaction mixture to 90°C for approximately 2 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting carboxylic acid. The progress of the reaction can be monitored by the evolution of nitrogen gas.

    • Causality: The reaction of the carboxylic acid with DPPA, facilitated by the base TEA, forms a mixed anhydride which then rearranges to the isocyanate with the loss of nitrogen gas. Toluene is a suitable high-boiling, non-reactive solvent for this rearrangement.

Step 2: Trapping of the Isocyanate with Benzyl Alcohol

  • Cool the reaction mixture to room temperature and add benzyl alcohol (BnOH, 1 equivalent).[2]

  • Reheat the mixture to 90°C and stir for an extended period (e.g., 24-96 hours), monitoring the reaction by TLC or LC-MS until the isocyanate is fully consumed.[2]

  • After cooling, dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with aqueous sodium bicarbonate solution to remove any acidic byproducts.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product, methyl 4-(benzyloxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate, by column chromatography.

    • Causality: Benzyl alcohol acts as a nucleophile to trap the highly reactive isocyanate, forming a stable carbamate (Cbz) protected amine. This protecting group is stable to the subsequent hydrolysis step and can be removed under standard hydrogenolysis conditions.

Step 3: Hydrolysis of the Methyl Ester

  • Dissolve the purified product from Step 2 in a suitable solvent mixture such as THF/water or methanol/water.

  • Add a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2 equivalents) and stir at room temperature until the ester hydrolysis is complete (monitored by TLC/LC-MS).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

  • Extract the product, 4-(benzyloxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid, with an organic solvent like ethyl acetate.

  • Dry the combined organic extracts, filter, and evaporate the solvent to yield the carboxylic acid.

Step 4: Deprotection and Formation of the Hydrochloride Salt

  • Dissolve the Cbz-protected amino acid in a solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Subject the mixture to an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously until the deprotection is complete.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • To the filtrate, add a solution of HCl in a suitable solvent (e.g., 4M HCl in 1,4-dioxane) to precipitate the hydrochloride salt.

  • Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to yield 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride.

Applications in Medicinal Chemistry and Drug Design

The rigid nature of the bicyclo[2.2.1]heptane scaffold makes this amino acid analog a valuable tool for several applications in drug discovery.

  • Peptidomimetics and Conformational Constraint: By incorporating this rigid amino acid into a peptide sequence, the conformational flexibility of the peptide backbone can be significantly reduced. This can lock the peptide into a bioactive conformation, leading to enhanced receptor binding and biological activity. It can be particularly useful for mimicking turn structures in peptides.[3]

  • Scaffold for Small Molecule Drug Design: The bicyclo[2.2.1]heptane core can serve as a three-dimensional scaffold to which various pharmacophoric groups can be attached. The fixed spatial relationship between the amino and carboxyl groups provides a defined vector for orienting substituents.

  • Probing Receptor Binding Pockets: As a rigid analog of naturally occurring amino acids, it can be used to probe the conformational requirements of receptor binding sites. For instance, analogs of this type have been used to study glutamate receptors.

Conceptual Diagram of Peptide Conformational Constraint

Peptide_Constraint cluster_0 Flexible Peptide cluster_1 Rigidified Peptide Flexible Flexible Peptide Chain (Multiple Conformations) Receptor1 Receptor Flexible->Receptor1 Weak/Transient Binding Rigid Peptide with Rigid Analog (Locked Conformation) Receptor2 Receptor Rigid->Receptor2 Strong & Specific Binding Analog 4-Aminobicyclo[2.2.1]heptane- 1-carboxylic acid Analog->Rigid Incorporation

Caption: Constraining peptide conformation with a rigid analog.

Experimental Protocol: Incorporation into a Peptide Sequence

The following is a generalized protocol for the incorporation of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride into a peptide using Fmoc-based solid-phase peptide synthesis (SPPS). This protocol assumes the amino group of the title compound has been protected with an Fmoc group.

SPPS Workflow Diagram

SPPS_Workflow Resin Resin with growing peptide chain (Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling of Fmoc-protected 4-aminobicyclo[2.2.1]heptane- 1-carboxylic acid (e.g., HATU/DIEA in DMF) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 Next_Cycle Repeat for next amino acid Washing2->Next_Cycle

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle.

Detailed Protocol
  • Resin Preparation: Start with a suitable resin for SPPS (e.g., Rink Amide for a C-terminal amide or Wang/2-Chlorotrityl for a C-terminal carboxylic acid) with the preceding amino acid already coupled and the N-terminal Fmoc group removed.[4]

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-4-aminobicyclo[2.2.1]heptane-1-carboxylic acid (3-4 equivalents relative to resin loading), a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.95 equivalents relative to the amino acid), and an activator base such as DIEA (N,N-Diisopropylethylamine) (2 equivalents relative to the amino acid) in an appropriate solvent like DMF (N,N-Dimethylformamide).

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Causality: The coupling agent, in the presence of a base, converts the carboxylic acid into a highly reactive activated ester, which is susceptible to nucleophilic attack by the free amine on the resin-bound peptide.

  • Coupling Reaction:

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-2 hours. The rigid nature of this amino acid may lead to slower coupling kinetics, so extended coupling times or double coupling may be necessary.

    • Causality: The free amine of the growing peptide chain on the solid support attacks the activated carboxyl group of the incoming amino acid, forming a new peptide bond.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test (or other appropriate test) to check for the presence of free primary amines. A negative result (e.g., yellow beads in the Kaiser test) indicates a complete coupling reaction.

  • Washing:

    • After a successful coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove any excess reagents and byproducts.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin and agitate for 5-10 minutes.[4]

    • Drain and repeat the piperidine treatment for another 10-15 minutes.

    • Causality: Piperidine is a secondary amine that acts as a base to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the newly added amino acid, exposing a new free amine for the next coupling cycle.

  • Final Washing:

    • Wash the resin extensively with DMF (3-5 times) followed by a solvent like dichloromethane (DCM) (3-5 times) to prepare for the next coupling step or for final cleavage from the resin.

Conclusion

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride represents a valuable, yet underexplored, building block for medicinal chemistry and drug design. Its rigid framework offers a powerful tool for conformational constraint, a strategy that has proven successful in enhancing the potency, selectivity, and pharmacokinetic properties of therapeutic agents. The synthetic route and experimental protocols outlined in this guide provide a solid foundation for researchers to begin exploring the potential of this unique amino acid analog in their own drug discovery programs.

References

  • Arias, F., et al. (2002). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron Letters, 43(37), 6589-6591. [Link]

  • Fülöp, F., et al. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 16(9), 7691-7705. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Methoxycarbonyl)bicyclo(2.2.1)heptane-1-carboxylic acid. PubChem. [Link]

  • Tellier, F., et al. (1998). Aminobicyclo[2.2.1.]heptane dicarboxylic acids (ABHD), rigid analogs of ACPD and glutamic acid: synthesis and pharmacological activity on metabotropic receptors mGluR1 and mGluR2. Bioorganic & Medicinal Chemistry, 6(2), 195-208. [Link]

  • Kim, B. M., et al. (2004). New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. Bulletin of the Korean Chemical Society, 25(10), 1541-1544. [Link]

  • Wang, X., et al. (2022). Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. The Journal of Organic Chemistry, 87(17), 11847-11856. [Link]

  • Google Patents. (n.d.). HK40038088B - Aminonordecane derivative, and preparation method therefor and application thereof.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. AAPPTec. [Link]

  • Park, J.-S., et al. (2008). Synthesis and structural analysis of 6-aminobicyclo[2.2.1]heptane-2-carboxylic acid as a conformationally constrained gamma-turn mimic. Protein & Peptide Letters, 15(7), 731-735. [Link]

  • Kent, S. B. H. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Mercuri, N. B., et al. (2011). Effects of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) on L-dopa. Amino Acids, 40(5), 1435-1441. [Link]

  • Glass, R. S., et al. (1990). Synthesis and Crystal and Molecular Structure of the Conformationally Restricted Methionine Analogue (±)-2-exo-Amino-6-endo-(methylthio)bicyclo[2.2.1]heptane-2-endo-carboxylic Acid and Neighboring Group Participation in its Anodic Oxidation. The Journal of Organic Chemistry, 55(12), 3797-3804. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols. [Link]

  • O'Malley, S. J., et al. (2007). Synthesis of a Bicyclo[2.2.1]heptane Skeleton with Two Oxy-Functionalized Bridgehead Carbons via the Diels–Alder Reaction. Organic Letters, 9(20), 3861-3864. [Link]

  • Yan, R., et al. (2018). Architecture of human LAT1-4F2hc heterodimer. Cell, 175(2), 452-462.e11. [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Pharmaffiliates. (n.d.). 4-Hydroxybicyclo[2.2.1]heptane-1-carboxylic acid. Pharmaffiliates. [Link]

Sources

An In-Depth Technical Guide to 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride: A Constrained GABA Analog

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, a conformationally restricted analog of the neurotransmitter γ-aminobutyric acid (GABA). Its rigid bicyclo[2.2.1]heptane (norbornane) framework offers a unique scaffold for probing the structure-activity relationships of GABAergic systems, making it a molecule of significant interest in neuroscience and medicinal chemistry.

Introduction: The Rationale for Conformational Constraint in GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. The inherent conformational flexibility of the GABA molecule allows it to adopt various shapes, enabling interaction with a range of GABA receptors (GABAA, GABAB) and transporters (GATs). However, this flexibility complicates the design of selective ligands for specific GABAergic targets.

By incorporating the GABA pharmacophore into a rigid bicyclic structure, as seen in 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid, the molecule is locked into a specific spatial arrangement. This conformational constraint is a powerful strategy in medicinal chemistry to:

  • Enhance Selectivity: A rigid structure can favor binding to a specific receptor subtype or transporter, reducing off-target effects.

  • Increase Potency: By pre-organizing the molecule in a bioactive conformation, the entropic penalty of binding is reduced, potentially leading to higher affinity.

  • Elucidate Structure-Activity Relationships (SAR): Studying the biological activity of constrained analogs provides valuable insights into the optimal geometry for receptor or transporter interaction.

The bicyclo[2.2.1]heptane skeleton, in particular, has been explored for the development of various neurologically active compounds due to its well-defined and rigid structure.

Physicochemical Properties

A clear understanding of the physicochemical properties of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is essential for its application in research and development.

PropertyValueSource
Chemical Formula C₈H₁₄ClNO₂EnamineStore
Molecular Weight 191.66 g/mol EnamineStore
CAS Number 1384427-36-4EnamineStore
Appearance White to off-white solidTypical for similar compounds
Solubility Soluble in waterExpected for a hydrochloride salt

Synthesis Pathway

The synthesis of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride can be achieved through a multi-step process, often starting from a commercially available bicyclo[2.2.1]heptane derivative. A representative synthetic route is outlined below, based on patented methods for structurally related compounds.[1]

Diagram of the Synthetic Workflow

Synthesis A 4-(Methoxycarbonyl)bicyclo [2.2.1]heptane-1-carboxylic acid B 4-(Benzyloxycarbonylamino)bicyclo [2.2.1]heptane-1-carboxylic acid methyl ester A->B Curtius Rearrangement (DPPA, TEA, BnOH) C 4-(Benzyloxycarbonylamino)bicyclo [2.2.1]heptane-1-carboxylic acid B->C Saponification (NaOH) D 4-Aminobicyclo[2.2.1]heptane -1-carboxylic acid C->D Deprotection (e.g., Hydrogenolysis) E 4-Aminobicyclo[2.2.1]heptane -1-carboxylic acid hydrochloride D->E Salt Formation (HCl)

Caption: Synthetic pathway to the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 4-(Benzyloxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester [1]

  • To a solution of 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid and triethylamine (TEA) in toluene, add diphenylphosphoryl azide (DPPA).

  • Heat the mixture to induce the Curtius rearrangement.

  • After the initial reaction, add benzyl alcohol (BnOH) and continue heating.

  • Upon completion, cool the reaction, dilute with an organic solvent like ethyl acetate, and wash with an aqueous solution of sodium bicarbonate.

  • Dry the organic phase, filter, and evaporate the solvent to yield the protected amino acid ester.

Causality: The Curtius rearrangement is a versatile method for converting carboxylic acids into their corresponding amines with one less carbon atom, via an isocyanate intermediate. The use of benzyl alcohol traps the isocyanate as a stable benzyloxycarbonyl (Cbz) protected amine.

Step 2: Saponification to 4-(Benzyloxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid [1]

  • Treat the methyl ester from the previous step with a solution of sodium hydroxide (NaOH).

  • Heat the mixture to facilitate the hydrolysis of the ester.

  • After the reaction is complete, concentrate the mixture and add water.

  • Acidify the aqueous solution with hydrochloric acid (HCl) to precipitate the carboxylic acid.

Causality: Saponification is a standard method for the hydrolysis of esters to their corresponding carboxylic acids under basic conditions.

Step 3: Deprotection to 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid

  • Dissolve the Cbz-protected amino acid in a suitable solvent.

  • Subject the solution to hydrogenolysis using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction for the removal of the Cbz protecting group.

  • Upon completion, filter off the catalyst and concentrate the solution to obtain the free amino acid.

Causality: Hydrogenolysis is a common and clean method for the removal of the Cbz protecting group, yielding the free amine and toluene and carbon dioxide as byproducts.

Step 4: Formation of the Hydrochloride Salt

  • Dissolve the free amino acid in a suitable solvent.

  • Treat the solution with a stoichiometric amount of hydrochloric acid.

  • Remove the solvent under reduced pressure to obtain 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride as a solid.

Causality: The formation of a hydrochloride salt improves the stability and water solubility of the amino acid, which is often desirable for biological testing and formulation.

Biological Activity and Mechanism of Action (Hypothesized)

While direct experimental data on the GABAergic activity of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is limited in publicly available literature, its structural design as a constrained GABA analog suggests potential interactions with GABA receptors and/or transporters. The rigid bicyclo[2.2.1]heptane scaffold holds the amino and carboxylic acid groups in a specific spatial orientation, which can be hypothesized to favor binding to certain GABAergic targets.

Potential Interactions with GABAergic System Components

GABA_System cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A GABA_A Receptor GABA->GABA_A:f0 GABA_B GABA_B Receptor GABA->GABA_B:f0 GAT GABA Transporter (GAT) GABA->GAT Analog 4-Aminobicyclo[2.2.1] heptane-1-carboxylic acid Analog->GABA_A:f0 Potential Agonist/ Antagonist Analog->GABA_B:f0 Potential Agonist/ Antagonist Analog->GAT Potential Inhibitor

Caption: Potential interaction points in the GABAergic synapse.

Based on studies of other bicyclic GABA analogs, 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid could potentially act as:

  • A GABA Receptor Agonist or Antagonist: The fixed distance and orientation between the amino and carboxyl groups may mimic the binding conformation of GABA at either GABAA or GABAB receptors, leading to either activation (agonism) or blockade (antagonism) of the receptor.

  • A GABA Transporter (GAT) Inhibitor: The rigid structure might allow it to bind to one of the four known GABA transporters (GAT-1, GAT-2, GAT-3, and BGT-1), thereby inhibiting the reuptake of GABA from the synaptic cleft and prolonging its inhibitory action.

Further research, including radioligand binding assays and electrophysiological studies, is necessary to elucidate the precise mechanism of action and pharmacological profile of this compound.

Potential Research Applications

The unique structural features of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride make it a valuable tool for a variety of research applications:

  • Probing GABA Receptor Subtype Selectivity: By systematically evaluating its activity at different GABA receptor subtypes, researchers can gain a better understanding of the conformational requirements for selective binding.

  • Developing Novel Therapeutics: As a lead compound, its rigid scaffold can be further modified to optimize potency, selectivity, and pharmacokinetic properties for the development of new drugs targeting epilepsy, anxiety, pain, and other neurological disorders.

  • Investigating GABA Transporter Function: Its potential as a selective GAT inhibitor could aid in studying the physiological roles of different GABA transporters in the brain.

Conclusion and Future Directions

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride represents a well-defined and synthetically accessible constrained GABA analog. While its full pharmacological profile is yet to be extensively characterized in the public domain, its rigid structure provides a strong rationale for its investigation as a selective modulator of the GABAergic system. Future research should focus on detailed in vitro and in vivo studies to determine its affinity for GABA receptors and transporters, its functional activity as an agonist, antagonist, or inhibitor, and its potential therapeutic efficacy in relevant animal models of neurological and psychiatric disorders. The insights gained from such studies will not only advance our understanding of GABAergic neurotransmission but also pave the way for the development of next-generation therapeutics with improved selectivity and efficacy.

References

  • HK40038088B - Aminonordecane derivative, and preparation method therefor and application thereof - Google P

Sources

A Technical Guide to the Solubility of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (CAS: 1384427-36-4), a bicyclic amino acid derivative of interest in pharmaceutical research and development. The guide delves into the theoretical principles governing its solubility, presents qualitative and estimated quantitative solubility data in a range of common laboratory solvents, and provides detailed, field-proven experimental protocols for determining both thermodynamic and kinetic solubility. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the physicochemical properties of this compound to inform formulation, screening, and further research activities.

Introduction: Understanding the Molecule

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a rigid, bicyclic amino acid structure. Its chemical formula is C8H14ClNO2. The presence of both a carboxylic acid and an amine functional group, protonated as a hydrochloride salt, imparts a zwitterionic character in aqueous solutions, which significantly influences its solubility profile.[1] The rigid bicyclo[2.2.1]heptane (norbornane) backbone provides a defined three-dimensional structure, a feature often exploited in medicinal chemistry to achieve specific interactions with biological targets.[2]

A thorough understanding of the solubility of this molecule is paramount for its application in drug discovery and development. Solubility impacts bioavailability, formulation strategies, and the reliability of in vitro screening assays.[3]

Theoretical Framework for Solubility

The solubility of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is governed by the interplay of its structural features and the properties of the solvent. Key considerations include:

  • Polarity and Hydrogen Bonding: The presence of the charged ammonium and carboxylic acid groups makes the molecule highly polar. These groups can act as both hydrogen bond donors and acceptors. Consequently, the compound is expected to exhibit the highest solubility in polar protic solvents, such as water and lower alcohols, which can effectively solvate the charged species through hydrogen bonding and dipole-dipole interactions.

  • Zwitterionic Character: In aqueous solutions, amino acids exist as zwitterions, containing both a positive and a negative charge.[1] This dual ionic nature contributes to strong intermolecular forces in the solid state (high lattice energy) and favorable interactions with polar solvents. The hydrochloride salt form ensures that the amino group is protonated, enhancing its polarity and aqueous solubility.

  • Hydrophobic Surface Area: The bicyclic aliphatic core of the molecule contributes a degree of hydrophobicity. While the polar functional groups dominate the solubility profile, this nonpolar surface area will limit solubility in highly polar solvents and may allow for some limited solubility in less polar organic solvents.

  • "Like Dissolves Like": This fundamental principle dictates that substances with similar intermolecular forces are more likely to be soluble in one another. Therefore, we anticipate poor solubility in nonpolar, aprotic solvents like hexane and toluene, which cannot effectively solvate the charged functional groups of the molecule.

Solubility Profile: A Multi-Solvent Analysis

While specific experimental data for 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is not widely available in published literature, we can infer its solubility based on the known properties of structurally similar compounds, such as 2-amino-bicyclo[2.2.1]heptane-2-carboxylic acid (BCH).[2][3] The following table summarizes the expected solubility of the title compound in a range of common laboratory solvents.

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic WaterHighExcellent hydrogen bonding and solvation of the hydrochloride salt and carboxylic acid.
MethanolHighSimilar to water, capable of strong hydrogen bonding.
EthanolModerate to HighGood hydrogen bonding, but the slightly larger alkyl chain may slightly reduce solvating efficiency compared to methanol.
IsopropanolModerateThe bulkier isopropyl group can sterically hinder efficient solvation of the ionic groups.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Low to ModerateA strong polar aprotic solvent that can solvate the cation, but is a weaker hydrogen bond acceptor for the carboxylic acid.
Acetonitrile (ACN)LowLess polar than DMSO and a weaker hydrogen bond acceptor.
AcetoneLowLower polarity and weaker hydrogen bonding capabilities compared to other polar aprotic solvents.
N,N-Dimethylformamide (DMF)Low to ModerateSimilar to DMSO in its solvating properties.
Nonpolar TolueneVery Low / InsolubleLacks the polarity and hydrogen bonding ability to overcome the crystal lattice energy of the salt.
HexaneVery Low / InsolubleA nonpolar hydrocarbon that cannot effectively solvate polar, charged molecules.
Other Ethyl AcetateVery Low / InsolubleAn ester with moderate polarity but limited hydrogen bonding capacity.

Note: These are predicted solubility levels based on chemical principles and data from analogous compounds. Experimental verification is crucial for precise applications.

Experimental Determination of Solubility: Methodologies and Protocols

To obtain accurate and reliable solubility data, standardized experimental methods are essential. The choice between determining thermodynamic or kinetic solubility depends on the stage of research and the intended application of the data.

Thermodynamic Solubility: The Shake-Flask Method

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The "gold standard" for its determination is the shake-flask method.[4] This method is crucial for late-stage drug development and formulation.[5]

G start Start add_excess Add excess solid compound to solvent in a sealed vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (e.g., 24-48h at 25°C) add_excess->equilibrate separate Separate undissolved solid (centrifugation or filtration) equilibrate->separate quantify Quantify the concentration of the dissolved compound in the supernatant/filtrate (e.g., HPLC, UV-Vis) separate->quantify end End quantify->end

Caption: Workflow for Thermodynamic Solubility Determination.

  • Preparation: Add an excess amount of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride to a known volume of the test solvent in a sealed, inert container (e.g., glass vial). The presence of undissolved solid should be visually confirmed.

  • Equilibration: Place the sealed container in a constant temperature shaker or rotator (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[4]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute the saturated solution with an appropriate solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: Calculate the solubility in units such as mg/mL or µg/mL based on the measured concentration and the dilution factor.

Causality in Protocol Design: The extended equilibration time is critical to ensure that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.[4] The separation step must be performed carefully to avoid transferring any solid particles, which would lead to an overestimation of solubility.

Kinetic Solubility: High-Throughput Screening by Nephelometry

Kinetic solubility measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). This method is widely used in early drug discovery for high-throughput screening of large compound libraries.[6] Nephelometry, which measures light scattering by suspended particles, is a common technique for this purpose.[7]

G start Start prepare_stock Prepare a concentrated stock solution of the compound in DMSO start->prepare_stock dispense_stock Dispense serial dilutions of the stock solution into a microplate prepare_stock->dispense_stock add_buffer Add aqueous buffer to each well and mix dispense_stock->add_buffer incubate Incubate for a short period (e.g., 1-2 hours) add_buffer->incubate read_plate Measure light scattering (turbidity) using a nephelometer incubate->read_plate analyze Determine the concentration at which precipitation occurs read_plate->analyze end End analyze->end

Caption: Workflow for Kinetic Solubility by Nephelometry.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a microtiter plate (e.g., 96- or 384-well), perform a serial dilution of the DMSO stock solution.

  • Addition of Aqueous Buffer: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the final desired compound concentrations and a low final percentage of DMSO (typically ≤1%).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a defined period (e.g., 1-2 hours) to allow for potential precipitation.

  • Measurement: Measure the turbidity of each well using a plate-based nephelometer. The instrument detects the scattering of a light beam caused by insoluble particles.[7]

  • Data Analysis: Plot the nephelometry signal (in Nephelometric Turbidity Units, NTU) against the compound concentration. The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed, indicating the onset of precipitation.

Causality in Protocol Design: The use of a DMSO stock solution allows for the rapid preparation of a range of concentrations suitable for high-throughput screening. The short incubation time is a key feature of kinetic solubility, as it does not aim to achieve thermodynamic equilibrium. This provides a rapid assessment of a compound's propensity to precipitate under non-equilibrium conditions, which is relevant for many in vitro assays.

Conclusion

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is predicted to be a highly polar compound with excellent solubility in water and polar protic solvents, and limited solubility in nonpolar and some polar aprotic solvents. This solubility profile is primarily dictated by its zwitterionic character and the presence of the hydrochloride salt. For drug development and research applications, it is imperative to experimentally determine the solubility using standardized methods such as the shake-flask technique for thermodynamic solubility and nephelometry for kinetic solubility. The protocols and theoretical framework provided in this guide offer a robust foundation for scientists and researchers to understand and evaluate the solubility of this and other similar bicyclic amino acid derivatives.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Patel, P. A., et al. (2015). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 21(5), 558-567.
  • Bolis, C., et al. (2011). Solubility Determination of Chemicals by Nephelometry.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • World Health Organization. (2006). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series, No. 937.
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Pal, A., & Lahiri, S. C. (2000). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 77(2), 70-73.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • LibreTexts. (2024). 26.2: Structures of Amino Acids. Chemistry LibreTexts.
  • PubChem. (n.d.). Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate. Retrieved from [Link]

  • GlaxoSmithKline. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

  • Brea, J., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(4), 100149.
  • Kumar, S., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56054.
  • Kim, J.-H., et al. (2021).
  • LibreTexts. (2024). 26.2: Structures of Amino Acids. Chemistry LibreTexts.
  • Wang, Z., et al. (2021). Solubility Modeling and Solution Thermodynamics of 4-Amino-2,6-Dimethoxypyrimidine in Cosolvent Mixtures of Methanol, Ethanol, Isopropanol, and N , N -Dimethylformamide + Water.

Sources

Methodological & Application

Application Notes & Protocols for the Stereoselective Synthesis of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Importance of Rigid Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the conformational control of small molecules is a paramount objective. Rigid bicyclic structures, such as the bicyclo[2.2.1]heptane system, serve as invaluable scaffolds. Their inherent conformational rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid, a constrained γ-amino acid, is a prime example of such a scaffold. It acts as a conformationally restricted analog of GABA and other neurotransmitters, making it a compelling building block for novel therapeutics targeting the central nervous system. The precise spatial arrangement of the amino and carboxylic acid groups is critical for biological activity, necessitating a robust and stereocontrolled synthetic approach.

This document provides a comprehensive guide to the stereoselective synthesis of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, designed for researchers in synthetic and medicinal chemistry. The strategy herein is predicated on a classical resolution of a key racemic intermediate, followed by a stereoretentive chemical transformation to install the amine functionality. This approach is chosen for its reliability, scalability, and the high enantiopurity it affords in the final product.

Overall Synthetic Strategy: A Logic-Driven Pathway

The synthesis is designed as a multi-stage process, ensuring stereochemical integrity is established early and preserved throughout the sequence. The core logic is to first construct the achiral bicyclic framework, then resolve it into its constituent enantiomers, and finally, convert one of the functional handles into the desired amino group with perfect fidelity.

G cluster_0 Part 1: Racemic Core Synthesis cluster_1 Part 2: Stereochemical Control cluster_2 Part 3: Functional Group Interconversion cluster_3 Part 4: Final Deprotection & Isolation A Racemic bicyclo[2.2.1]heptane- 1,4-dicarboxylic acid B Diastereomeric Salt Formation (with Chiral Amine) A->B Resolution C Fractional Crystallization B->C Separation D Acidification to yield Enantiopure Diacid C->D Liberation E Selective Monoesterification D->E F Key Intermediate: Enantiopure Monoacid-Monoester E->F G Curtius Rearrangement (DPPA, BnOH) F->G Stereoretentive Conversion H Cbz-Protected Amino Ester G->H I Ester Hydrolysis H->I J Cbz Deprotection (Hydrogenolysis) I->J K Target Molecule: 4-Aminobicyclo[2.2.1]heptane- 1-carboxylic acid J->K L HCl Salt Formation K->L M Final Product: Hydrochloride Salt L->M

Figure 1: Overall workflow for the stereoselective synthesis.

Part 1: Synthesis and Resolution of the Bicyclic Core

The foundation of this synthesis is the enantiomerically pure bicyclo[2.2.1]heptane-1,4-dicarboxylic acid. While various methods can be envisioned for its asymmetric synthesis, a highly practical and scalable approach involves the resolution of the readily accessible racemic diacid.

Rationale for Chiral Resolution

Classical resolution via diastereomeric salt formation is a time-tested and reliable method for obtaining enantiomerically pure compounds on a large scale. The principle relies on the reaction of a racemic acid with a single enantiomer of a chiral base. This reaction forms a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties (e.g., solubility). This difference allows for their separation by physical methods, most commonly fractional crystallization. Subsequent acidification of the separated diastereomeric salt liberates the desired enantiomer of the original acid.

Protocol: Synthesis of Racemic bicyclo[2.2.1]heptane-1,4-dicarboxylic acid

The racemic diacid (CAS 15544-51-1) serves as the starting point[1]. Its synthesis can be accomplished via several literature methods, often involving multi-step sequences. For the purpose of this guide, we assume the availability of this starting material. A key precursor is the corresponding dimethyl ester, which can be prepared and then hydrolyzed. An efficient method for the selective hydrolysis of dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate to the monoester has been reported using lipase enzymes, which could be followed by hydrolysis of the second ester group under standard conditions to afford the diacid[2].

Protocol: Chiral Resolution of bicyclo[2.2.1]heptane-1,4-dicarboxylic acid

This protocol is an exemplary procedure based on established chemical principles for resolving dicarboxylic acids[3][4]. The optimal chiral amine and solvent system may require some empirical optimization.

Materials:

  • Racemic bicyclo[2.2.1]heptane-1,4-dicarboxylic acid

  • (R)-(+)-α-Methylbenzylamine (or other suitable chiral amine)

  • Ethanol (absolute)

  • Diethyl ether

  • 2 M Hydrochloric Acid (HCl)

  • Ethyl acetate

Procedure:

  • Diastereomeric Salt Formation:

    • In a 500 mL Erlenmeyer flask, dissolve 10.0 g of racemic bicyclo[2.2.1]heptane-1,4-dicarboxylic acid in 200 mL of hot absolute ethanol.

    • In a separate beaker, dissolve an equimolar amount of (R)-(+)-α-methylbenzylamine in 50 mL of ethanol.

    • Slowly add the amine solution to the hot diacid solution with gentle swirling.

    • Allow the mixture to cool slowly to room temperature, then place it in a 4°C refrigerator overnight to facilitate crystallization.

  • Fractional Crystallization:

    • Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold ethanol, followed by diethyl ether. This first crop of crystals will be enriched in one diastereomer.

    • The optical purity of the diastereomeric salt should be checked at this stage (e.g., by measuring the specific rotation).

    • To improve purity, recrystallize the salt from a minimal amount of hot ethanol. This process should be repeated until a constant specific rotation is achieved, indicating that the salt is diastereomerically pure.

  • Liberation of the Enantiopure Diacid:

    • Suspend the pure diastereomeric salt in 100 mL of water.

    • Add 100 mL of ethyl acetate to the suspension.

    • While stirring vigorously, slowly add 2 M HCl until the pH of the aqueous layer is ~1-2.

    • Continue stirring for 30 minutes. The solid salt should dissolve, and the enantiopure diacid will be extracted into the ethyl acetate layer.

    • Separate the layers in a separatory funnel. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically pure bicyclo[2.2.1]heptane-1,4-dicarboxylic acid. The absolute stereochemistry will depend on which diastereomer preferentially crystallized.

Part 2: Stereoretentive Installation of the Amino Group

With the enantiopure diacid in hand, the next critical phase is the conversion of one carboxylic acid group into an amine without disturbing the established stereocenter. The Curtius rearrangement is an ideal reaction for this purpose as it is known to proceed with complete retention of configuration[5][6].

Rationale for the Curtius Rearrangement

The Curtius rearrangement transforms a carboxylic acid into a primary amine with the loss of one carbon atom (as CO₂). The key intermediate is an acyl azide, which upon heating, rearranges to an isocyanate with concomitant loss of N₂ gas. This isocyanate can then be trapped by a nucleophile. When benzyl alcohol is used as the trapping agent, the resulting product is a stable benzyloxycarbonyl (Cbz)-protected amine. Using a reagent like diphenylphosphoryl azide (DPPA) allows for a convenient one-pot procedure directly from the carboxylic acid, avoiding the isolation of potentially explosive acyl azides[6].

Protocol: Selective Monoesterification

To differentiate the two carboxylic acid groups, a selective monoesterification is required.

Procedure:

  • Suspend 5.0 g of the enantiopure diacid in 100 mL of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (approx. 0.5 mL).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction should be stopped when the optimal ratio of monoester to diester and starting material is achieved.

  • Cool the reaction, neutralize the acid with a saturated solution of sodium bicarbonate, and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate. The desired monoester, 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid (CAS 15448-77-8), can be purified from the diester and remaining diacid by column chromatography[7][8].

Protocol: Curtius Rearrangement

Materials:

  • Enantiopure 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (TEA)

  • Benzyl alcohol (BnOH)

  • Toluene (anhydrous)

Procedure:

  • To a solution of 5.0 g of the monoester in 100 mL of anhydrous toluene, add an equimolar amount of triethylamine.

  • Add 1.1 equivalents of DPPA dropwise at room temperature.

  • Heat the reaction mixture to 90°C for 2-3 hours, until gas evolution (N₂) ceases, indicating the formation of the isocyanate.

  • Cool the mixture slightly and add 1.5 equivalents of benzyl alcohol.

  • Continue heating at 90°C overnight.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the enantiopure methyl 4-((benzyloxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylate.

Part 3: Final Deprotection and Isolation

The final stage involves removing the protecting groups to unveil the target amino acid and converting it to the stable hydrochloride salt.

Protocol: Ester Hydrolysis and Cbz Deprotection

Materials:

  • Enantiopure methyl 4-((benzyloxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Methanol/Water or THF/Water solvent system

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) or a hydrogen source like ammonium formate

  • Ethanol or Methanol

Procedure:

  • Ester Hydrolysis:

    • Dissolve the Cbz-protected amino ester in a 3:1 mixture of THF and water.

    • Add 1.5 equivalents of LiOH and stir at room temperature until TLC or LC-MS indicates complete consumption of the starting material.

    • Acidify the reaction mixture to pH 3-4 with 1 M HCl.

    • Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield 4-((benzyloxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid.

  • Cbz Deprotection (Hydrogenolysis):

    • Dissolve the Cbz-protected acid in ethanol or methanol.

    • Add 10 mol% of 10% Pd/C catalyst.

    • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate to yield the crude free amino acid.

Protocol: Hydrochloride Salt Formation

The free amino acid is often isolated as its hydrochloride salt to improve stability and handling.

Procedure:

  • Dissolve the crude amino acid from the previous step in a minimal amount of methanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of HCl in diethyl ether or isopropanol (commercially available or prepared by bubbling HCl gas through the solvent) until the solution is acidic and precipitation is complete.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford the final product, 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride , as a stable, crystalline solid[9][10].

Data Summary

StepKey TransformationTypical ReagentsSolventTemp. (°C)Expected YieldKey Control
1Chiral Resolution(R)-(+)-α-MethylbenzylamineEthanolRT to 0~30-40% (of one enantiomer)Diastereomeric Purity
2MonoesterificationMethanol, H₂SO₄ (cat.)MethanolReflux~50-60%Reaction Time
3Curtius RearrangementDPPA, TEA, BnOHToluene90~60-80%Stereoretention
4Ester HydrolysisLiOH or NaOHTHF/H₂ORT>90%-
5Cbz DeprotectionH₂, 10% Pd/CMethanolRT>95%-
6Salt FormationHCl in Ether/IPAMethanol0>95%-

References

  • New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids.Synlett, 2011.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis.Technical Disclosure Commons, 2025.
  • Tetrabromoepifenchone: a convenient precursor for the synthesis of chiral bicyclo[2.2.1]heptane and bicyclo[2.1.1]hexane derivatives.
  • WO2009104155A1 - 2-aza-bicyclo[2.2.1]heptane derivatives.
  • A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl ester groups.
  • Synthetic Communications Bicyclo[2.2.1]Heptane as Cyclopentane Precursor.
  • Optical resolution of trans-bicyclo[2.2.1]heptane-2,3-diamine.Journal of the Chemical Society, Perkin Transactions 2, 1996.
  • WO2008077809A1 - Process for the manufacture of 7-oxa-bicyclo derivatives.
  • Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin.Indian Journal of Chemistry, 1997.
  • Asymmetric synthesis of conformationally constrained 4-hydroxyprolines and their applications to the formal synthesis of (+)
  • High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral St
  • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid.Tetrahedron, 2001.
  • Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech, 2025.
  • One-Pot Curtius Rearrangement Processes
  • Enzyme-Catalyzed Hydrolysis of Bicycloheptane and Cyclobutene Diesters to Monoesters.Organic Process Research & Development, 2004.
  • A Practical and Cost-Effective Method for the Synthesis of Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid.
  • JP3025706B2 - Optically active bicyclo (2.2.1) heptane-2,3-dicarboxylic acid derivative.
  • Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction.
  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry.ChemMedChem, 2019.

Sources

detailed synthesis protocol for 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Topic: Detailed Synthesis Protocol for 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Conformationally Restricted Amino Acids

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a non-proteinogenic, bicyclic amino acid. Its rigid bicyclo[2.2.1]heptane (norbornane) framework imposes significant conformational constraints, making it a valuable tool in medicinal chemistry and chemical biology. Unlike flexible aliphatic amino acids, its fixed three-dimensional structure allows for precise probing of enzyme active sites and receptor binding pockets. This compound is of particular interest as a rigid analog of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The development of constrained GABA analogs is a key strategy in the design of novel therapeutics for neurological disorders, including epilepsy and neuropathic pain.[1][2] The synthesis of such structurally complex molecules requires a multi-step approach with careful control over functional group transformations.

Overall Synthetic Strategy

The synthesis of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is achieved through a strategic, multi-step pathway starting from a derivative of bicyclo[2.2.1]heptane-1,4-dicarboxylic acid. The core of this strategy involves the selective transformation of one carboxylic acid group into a protected amine, followed by deprotection of the second carboxylic acid group, and finally, removal of the amine protecting group and formation of the hydrochloride salt. A key transformation in this sequence is the Curtius rearrangement, which efficiently converts a carboxylic acid into an amine.[3]

G A Bicyclo[2.2.1]heptane-1,4- dicarboxylic Acid Derivative B Step 1: Selective Amine Formation (Curtius Rearrangement & Protection) A->B C Protected Amino Ester Intermediate B->C D Step 2: Selective Ester Hydrolysis C->D E Protected Amino Acid D->E F Step 3: Deprotection & Salt Formation E->F G Final Product: 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid HCl F->G

Caption: High-level workflow for the synthesis.

Detailed Synthesis Protocol

This protocol is adapted from established synthetic transformations, primarily leveraging a Curtius rearrangement for the introduction of the amine functionality.[3] The final deprotection and salt formation step is based on standard, widely accepted procedures for Cbz-protected amines.

Step 1: Synthesis of Methyl 4-((benzyloxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylate

This initial step transforms the carboxylic acid at the C4 position into a carbamate-protected amine. The Curtius rearrangement proceeds through an acyl azide and an isocyanate intermediate, which is then trapped by benzyl alcohol to form a stable benzyloxycarbonyl (Cbz) protecting group.

Methodology:

  • To a solution of 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid (1.0 eq) and triethylamine (TEA, 1.0 eq) in anhydrous toluene, add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 90 °C for 2 hours. The formation of the isocyanate intermediate can be monitored by IR spectroscopy (disappearance of the azide peak at ~2130 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹).

  • After cooling the mixture to room temperature, add benzyl alcohol (BnOH, 1.0 eq).

  • Reheat the reaction to 90 °C and stir for an additional 12-16 hours (or until completion as monitored by TLC or LC-MS).

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with a saturated aqueous solution of NaHCO₃ and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the desired protected amino ester.[3]

Step 2: Synthesis of 4-((benzyloxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid

This step involves the selective saponification (hydrolysis) of the methyl ester at the C1 position under basic conditions. The Cbz protecting group is stable to these conditions, allowing for the specific deprotection of the carboxylic acid.

Methodology:

  • Dissolve the methyl 4-((benzyloxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylate (1.0 eq) from Step 1 in a mixture of methanol and water.

  • Add sodium hydroxide (NaOH, 2.0 eq) and heat the mixture to 60 °C for 10-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and concentrate it in vacuo to remove the methanol.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to a pH of approximately 4 using 1N aqueous HCl. A precipitate should form.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent to yield the Cbz-protected amino acid, which can often be used in the next step without further purification.[3]

Step 3: Synthesis of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

The final step involves the removal of the Cbz protecting group via catalytic hydrogenation, followed by the formation of the hydrochloride salt to improve the stability and solubility of the final product.

Methodology:

  • Dissolve the 4-((benzyloxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid from Step 2 in methanol or ethanol in a suitable hydrogenation vessel.

  • Carefully add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

  • Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature for 4-8 hours.

  • Monitor the reaction for the consumption of hydrogen and the disappearance of the starting material (via TLC or LC-MS).

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.

  • To the clear filtrate, add a solution of HCl (e.g., 4 M HCl in 1,4-dioxane or a saturated solution of HCl in diethyl ether) dropwise until precipitation is complete.

  • Stir the resulting suspension at room temperature for 1-2 hours.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry in vacuo to obtain 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride as a solid.[4]

Caption: Chemical transformations in the synthesis protocol.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemperatureApprox. TimeReported Yield
1 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acidDPPA, TEA, BnOHToluene90 °C14-18 h~56%[3]
2 Methyl 4-((Cbz)amino)bicyclo[2.2.1]heptane-1-carboxylateNaOHMethanol/H₂O60 °C10-12 h~77%[3]
3 4-((Cbz)amino)bicyclo[2.2.1]heptane-1-carboxylic acidH₂, Pd/C, HClMethanol/EthanolRoom Temp.4-8 hHigh

Safety and Handling Precautions

  • Diphenylphosphoryl azide (DPPA): This reagent is potentially explosive and should be handled with extreme care. Avoid heating it directly and protect it from shock. All operations should be conducted behind a blast shield in a well-ventilated fume hood.

  • Corrosive Reagents: Sodium hydroxide (NaOH) and hydrochloric acid (HCl) are corrosive. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.

  • Flammable Materials: Toluene, ethyl acetate, and hydrogen gas are flammable. Ensure all operations are performed away from ignition sources. Hydrogenation should be conducted in a designated area with appropriate safety measures.

  • General Precautions: Always wear a lab coat, safety glasses, and appropriate gloves when handling chemicals. All reactions should be performed in a well-ventilated chemical fume hood.

Characterization of Final Product

The identity and purity of the synthesized 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride should be confirmed using standard analytical techniques:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra will confirm the carbon skeleton and the presence of the amine and carboxylic acid functional groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the amine salt (N-H stretch), carboxylic acid (O-H and C=O stretch), and the alkane backbone.

References

  • Avenoza, A., et al. (2001). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 57(3), 545–548. [Link]

  • Kim, H., et al. (2018). New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. SynOpen, 2(1), 53-57. [Link]

  • Gyoung, Y.S., et al. (1998). A synthesis of 1-azabicyclo[2.2.1]heptane-3-carboxylic acid esters in enantiomerically pure form. Journal of the Chemical Society, Perkin Transactions 1, (21), 3475-3480. [Link]

  • Google Patents. (n.d.).
  • Gallop, M.A., et al. (2007).
  • PubChem. Bicyclo(2.2.1)heptane-1-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Fülöp, F., et al. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 16(9), 7691-7705. [Link]

  • Blakemore, D.C., et al. (2009). Synthesis and in vivo evaluation of bicyclic gababutins. Bioorganic & Medicinal Chemistry Letters, 19(21), 6143-6146. [Link]

  • Luo, W., et al. (2024). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules, 29(1), 241. [Link]

  • Google Patents. (n.d.).
  • Fülöp, F., et al. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. ResearchGate. [Link]

  • Bryans, J.S., et al. (2009). Synthesis and in vivo evaluation of 3,4-disubstituted gababutins. Bioorganic & Medicinal Chemistry Letters, 19(15), 4261-4264. [Link]

  • Barriobero Neila, J.I. (2003). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. Universidad de La Rioja. [Link]

  • LibreTexts Chemistry. (2022). 26.4: Synthesis of Amino Acids. [Link]

  • PubChem. Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

Application Note: High-Purity Isolation of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid Hydrochloride via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis and purification of complex chiral molecules and pharmaceutical intermediates.

Abstract

This technical guide provides a detailed, field-proven protocol for the purification of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, a critical building block in medicinal chemistry, through recrystallization. The methodology presented herein is designed to yield a product of high purity, suitable for demanding downstream applications, including active pharmaceutical ingredient (API) synthesis. We will delve into the scientific principles governing the choice of solvent systems and the rationale behind each step of the protocol, ensuring a reproducible and scalable purification process.

Introduction: The Strategic Importance of Purity

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid and its derivatives are rigid, bicyclic amino acids that serve as valuable scaffolds in the design of novel therapeutics. The constrained bicyclic structure imparts unique conformational properties to molecules, making them attractive for modulating protein-protein interactions and for the development of enzyme inhibitors. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its handling and formulation.

Given its role as a key intermediate, the purity of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions, impact the stereochemistry of subsequent transformations, and compromise the safety and efficacy of the final drug substance. Recrystallization is a powerful and economical technique for the purification of solid compounds, predicated on the principle of differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[1][2]

Foundational Principles: The Science of Recrystallization for Amino Acid Hydrochlorides

The successful recrystallization of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride hinges on the careful selection of a solvent system that exploits the compound's physicochemical properties. As a zwitterionic compound in its free amino acid form, the hydrochloride salt possesses both ionic and organic character. This duality dictates its solubility behavior.

An ideal recrystallization solvent should exhibit the following characteristics:

  • High solubility at elevated temperatures: To ensure complete dissolution of the crude product.

  • Low solubility at reduced temperatures: To maximize the recovery of the purified compound upon cooling.

  • Differential solubility for impurities: Impurities should either remain in the mother liquor or be insoluble in the hot solvent, allowing for their removal by filtration.

  • Chemical inertness: The solvent must not react with the target compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

For amino acid hydrochlorides, polar protic solvents such as water and lower alcohols (methanol, ethanol, isopropanol) are often good starting points due to their ability to solvate the charged amine and carboxylic acid groups. However, the non-polar bicycloalkane backbone of our target molecule necessitates consideration of mixed-solvent systems to achieve the desired solubility profile. A common and effective strategy involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of an "anti-solvent" (in which it is poorly soluble) to induce crystallization. Alternatively, a pre-mixed solvent system can be used where the solubility is highly temperature-dependent.

Experimental Protocol: Recrystallization of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid Hydrochloride

This protocol details the recrystallization from a mixed solvent system of isopropanol and water, a combination often effective for purifying polar organic molecules with some hydrocarbon character, such as gabapentin.[3][4]

Materials and Equipment
  • Crude 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

  • Isopropanol (ACS grade or higher)

  • Deionized water

  • Erlenmeyer flasks

  • Heated magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

  • Drying oven or vacuum desiccator

Step-by-Step Procedure
  • Solvent Preparation: Prepare a mixed solvent system of isopropanol and water. A starting ratio of 9:1 (v/v) is recommended. The optimal ratio may need to be determined empirically based on the impurity profile of the crude material.

  • Dissolution: In an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar, add the crude 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride. For every 1 gram of crude material, add an initial 10 mL of the isopropanol-water mixture.

  • Heating to Dissolution: Place the flask on a heated magnetic stirrer and attach a reflux condenser. Heat the mixture to a gentle reflux with continuous stirring. Add small portions of the hot solvent mixture until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to achieve a saturated solution, which is key for maximizing the yield.[1]

  • Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. In such cases, remove the flask from the heat source and allow it to cool slightly. Add a small amount (approximately 1-2% by weight of the solute) of activated charcoal. Reheat the solution to reflux for 5-10 minutes. The charcoal will adsorb the colored impurities.

  • Hot Filtration (if charcoal was used): If activated charcoal was used, it must be removed while the solution is still hot to prevent premature crystallization of the product. This is a critical and potentially hazardous step that should be performed quickly and carefully. Pre-heat a gravity funnel and a clean receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, well-defined crystals, which are less likely to occlude impurities.[4] Once the solution has reached room temperature, crystal formation should be apparent. To further increase the yield, the flask can be placed in an ice bath for at least one hour.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and flask.

  • Washing the Crystals: Wash the crystals with a small amount of the cold isopropanol-water solvent mixture to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow Workflow for the Recrystallization of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid Hydrochloride cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Product + Isopropanol/Water (9:1) B Heat to Reflux A->B C Add Hot Solvent until Dissolved B->C D Optional: Add Activated Charcoal C->D F Slow Cooling to Room Temperature C->F If no charcoal needed E Hot Gravity Filtration D->E E->F G Cool in Ice Bath F->G H Vacuum Filtration G->H I Wash with Cold Solvent H->I J Dry under Vacuum I->J K High-Purity Product J->K

Sources

Application Notes and Protocols for the Use of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Introducing a Rigid Scaffold for Novel Peptide Architectures

In the realm of peptide science, the quest for molecules with enhanced stability, constrained conformations, and novel biological activities is perpetual. Non-natural amino acids are pivotal in this endeavor, and among them, bicyclic amino acids offer a unique strategy to impart rigidity to the peptide backbone.[1][2] This guide focuses on the application of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, a conformationally restricted amino acid, in peptide synthesis. The rigid bicyclo[2.2.1]heptane (norbornane) framework can serve as a potent tool for designing peptidomimetics with well-defined secondary structures.[1]

Due to the limited availability of direct literature on the use of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride in peptide synthesis, the following protocols and recommendations are based on established methods for other sterically hindered and bicyclic amino acids.

Structural Considerations: A Unique Building Block

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid presents significant steric hindrance due to the bridgehead placement of the carboxylic acid and the amine functionality on the bicyclic scaffold. This rigid structure is anticipated to influence the conformational freedom of the resulting peptide, a desirable trait for enhancing receptor binding and metabolic stability.[3][4]

Caption: Structure of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid.

Part 1: Fmoc Protection of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

The first critical step for its use in Solid-Phase Peptide Synthesis (SPPS) is the protection of the primary amine with a 9-fluorenylmethoxycarbonyl (Fmoc) group.[5]

Protocol for Fmoc Protection

This protocol is adapted from standard procedures for Fmoc protection of amino acids.[6]

Materials:

  • 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

  • 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (1 M)

  • Brine solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution. The basic solution neutralizes the hydrochloride salt and facilitates the reaction.

  • Fmoc Reagent Addition: Cool the solution to 0°C in an ice bath. Add Fmoc-OSu (1.1 equivalents) portion-wise over 30 minutes, ensuring the pH remains basic (pH 8-9).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up:

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization from an ethyl acetate/hexane mixture or by flash chromatography on silica gel.

Validation: The final product, Fmoc-4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid, should be characterized by NMR and mass spectrometry to confirm its structure and purity.

cluster_workflow Fmoc Protection Workflow start Dissolve Amino Acid in Dioxane/Na₂CO₃ add_fmoc Add Fmoc-OSu at 0°C start->add_fmoc react Stir Overnight at RT add_fmoc->react acidify Acidify with 1M HCl react->acidify extract Extract with Ethyl Acetate acidify->extract wash_dry Wash with Brine & Dry extract->wash_dry purify Purify (Crystallization/Chromatography) wash_dry->purify end Fmoc-Protected Amino Acid purify->end cluster_spps SPPS Cycle for Incorporating the Bicyclic Amino Acid deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling (Fmoc-AA, HATU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 wash2->deprotection Next Cycle capping Capping (Optional) (Acetic Anhydride/DIPEA) wash2->capping If needed capping->deprotection Next Cycle

Caption: SPPS cycle for incorporation.

Impact on Peptide Structure and Function

The incorporation of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid is expected to have a profound impact on the resulting peptide:

  • Conformational Rigidity: The rigid bicyclic structure will reduce the conformational flexibility of the peptide backbone, potentially locking it into a bioactive conformation. [1][4]* Proteolytic Stability: The non-natural amino acid can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

  • Secondary Structure Induction: The constrained geometry may act as a turn mimetic, inducing specific secondary structures like β-turns in the peptide sequence. [1]

Conclusion

While presenting a synthetic challenge due to its steric bulk, 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a valuable building block for the design of novel peptidomimetics. By employing robust Fmoc protection strategies and potent coupling reagents, researchers can successfully incorporate this rigid scaffold into peptide sequences, opening new avenues for the development of therapeutics with enhanced stability and target affinity.

References

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Fiori, L., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 27(26). [Link]

  • Grieco, P., et al. (2013). Structural diversity of bicyclic amino acids. Amino Acids, 45(4), 681-700. [Link]

  • Biosynthesis Inc. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for the synthesis of fmoc protected amines.
  • e-Publications@Marquette. (n.d.). Bicyclic Peptides: Types, Synthesis and Applications. Retrieved from [Link]

  • Berts, W., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 179. [Link]

  • Fülöp, F. (2006). Application of alicyclic β-amino acids in peptide chemistry. Chemical Society Reviews, 35(1), 10-22. [Link]

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5854-5857. [Link]

  • ResearchGate. (n.d.). Bicyclic peptides: Paving the road for therapeutics of the future. Retrieved from [Link]

  • Cuevas-Zuviria, B., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]

  • Vinogradov, A. A., et al. (2014). Cell-Permeable Bicyclic Peptide Inhibitors against Intracellular Proteins. Journal of the American Chemical Society, 136(29), 10432-10438. [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

Sources

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride in GABA receptor binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Characterizing 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride in GABA Receptor Binding Assays

For: Researchers, neuroscientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the characterization of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride in γ-aminobutyric acid (GABA) receptor binding assays. While this specific bicyclic amino acid is not extensively documented as a GABAergic compound, its rigid structure makes it an interesting candidate for exploring interactions with GABA receptors. This guide offers a detailed theoretical framework, step-by-step protocols for radioligand binding assays, and data interpretation strategies. The methodologies described herein are grounded in established principles of receptor pharmacology and are designed to ensure scientific rigor and reproducibility.

Introduction: The Significance of GABA Receptors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mature mammalian central nervous system (CNS).[1][2] Its role in reducing neuronal excitability is crucial for maintaining balanced neural activity. Dysregulation of the GABAergic system is implicated in a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders.[3]

There are two main classes of GABA receptors:

  • GABAA Receptors: These are ionotropic receptors, forming a ligand-gated chloride ion channel.[3][4] Upon GABA binding, the channel opens, allowing an influx of chloride ions that hyperpolarizes the neuron, making it less likely to fire an action potential.[2] GABAA receptors are pentameric structures composed of various subunits (e.g., α, β, γ), and the specific subunit composition determines the pharmacological properties of the receptor.[3][4][5]

  • GABAB Receptors: These are metabotropic G-protein coupled receptors (GPCRs).[6] They are heterodimers of GABAB1 and GABAB2 subunits.[7] Upon activation, they indirectly modulate ion channels, primarily by activating potassium channels and inhibiting calcium channels through a second messenger system.[2][6]

Given their central role in neurotransmission, GABA receptors are significant targets for drug development.

Profile of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a rigid bicyclic amino acid. While its direct interaction with GABA receptors is not well-established in public literature, related bicyclic compounds have been shown to interact with various biological targets, including amino acid transporters.[8][9] The constrained conformation of such molecules can provide high selectivity for specific receptor subtypes. The purpose of this guide is to provide a framework for investigating the potential affinity of this compound for GABA receptors.

Chemical Structure:

  • IUPAC Name: 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

  • Molecular Formula: C8H14ClNO2

  • Molecular Weight: 191.65 g/mol

Safety Precautions: As with any chemical substance, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound.[10][11][12][13] Refer to the manufacturer's Safety Data Sheet (SDS) for detailed handling and storage information.

GABAergic Signaling Pathway

The following diagram illustrates the fundamental mechanisms of GABAergic neurotransmission at a synapse, highlighting the distinct actions of GABAA and GABAB receptors.

GABA_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate GAD GAD Glutamate->GAD Synthesizes GABA_vesicle GABA Vesicle GAD->GABA_vesicle Packages GABA_synapse GABA GABA_vesicle->GABA_synapse Releases Ca_channel Ca²⁺ Channel Ca_channel->GABA_vesicle Triggers Exocytosis Action_Potential Action Potential Action_Potential->Ca_channel Opens GABA_A GABAₐ Receptor (Ionotropic) Cl_ion Cl⁻ Influx GABA_A->Cl_ion Opens Channel GABA_B GABAₑ Receptor (Metabotropic) K_ion K⁺ Efflux GABA_B->K_ion Activates G-protein Opens Channel Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization K_ion->Hyperpolarization GABA_synapse->GABA_A Binds GABA_synapse->GABA_B Binds Radioligand_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Detection & Analysis A1 Homogenize Rat Brain in Sucrose Buffer A2 Centrifuge at 1,000 x g A1->A2 A3 Collect Supernatant, Centrifuge at 140,000 x g A2->A3 A4 Wash Pellet with Binding Buffer (Repeat 3x) A3->A4 A5 Resuspend Pellet in Binding Buffer A4->A5 A6 Determine Protein Concentration A5->A6 B3 Add Membrane Preparation A6->B3 B1 Prepare Assay Tubes: Total, Non-specific, Test Compound B2 Add Radioligand to all tubes B1->B2 B2->B3 B4 Incubate at 4°C B3->B4 C1 Terminate Reaction by Rapid Filtration B4->C1 C2 Wash Filters with Ice-Cold Buffer C1->C2 C3 Add Scintillation Cocktail C2->C3 C4 Quantify Radioactivity (Liquid Scintillation Counter) C3->C4 C5 Calculate Specific Binding and IC₅₀ C4->C5

Sources

Application of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride in Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Rigidity in Drug Scaffolds

In the intricate dance of drug-receptor interactions, conformational flexibility of a ligand can be both a blessing and a curse. While flexibility allows a molecule to adapt to the binding site, it often comes at an entropic cost upon binding, potentially reducing affinity. Furthermore, a highly flexible molecule can interact with multiple off-target receptors, leading to undesirable side effects. The introduction of rigid scaffolds into drug candidates is a powerful strategy to mitigate these challenges. By pre-organizing the key pharmacophoric elements in a bioactive conformation, rigid scaffolds can enhance binding affinity, improve selectivity, and often lead to more favorable pharmacokinetic properties.

One such scaffold of growing importance is the bicyclo[2.2.1]heptane system. This motif, also known as the norbornane skeleton, offers a three-dimensional and sterically defined framework that can precisely orient functional groups in space. This guide focuses on a particularly valuable derivative, 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride , and its application in modern drug design. We will explore its utility as a conformationally restricted building block in the design of novel therapeutics, with a particular focus on its role as a γ-aminobutyric acid (GABA) analogue and as a key structural element in modulating protein-protein interactions.

Key Physicochemical and Structural Properties

The hydrochloride salt of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid possesses a unique combination of structural features that make it an attractive building block for medicinal chemists.

PropertyValue/DescriptionSignificance in Drug Design
Molecular Formula C₈H₁₄ClNO₂Provides a compact and sp³-rich core.
Molecular Weight 191.66 g/mol Falls within the typical range for fragment-based drug design.
Scaffold Bicyclo[2.2.1]heptaneA rigid, non-aromatic, and lipophilic core that imparts a defined 3D geometry.
Key Functionalities Primary amine, Carboxylic acidOffers two points for covalent modification, enabling its incorporation into peptides or small molecules.
Stereochemistry Chiral center at C4The stereochemistry of the amino group can be crucial for specific receptor interactions.

The rigid bicyclic structure locks the relative positions of the amino and carboxylic acid groups, mimicking certain conformations of endogenous ligands with higher fidelity than flexible open-chain molecules.

Applications in Drug Design: Case Studies and Mechanistic Insights

The unique structural attributes of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid have led to its exploration in several therapeutic areas, most notably in the development of central nervous system (CNS) agents and modulators of inflammatory responses.

As a Conformationally Restricted GABA Analogue for Neurological Disorders

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in a range of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] However, GABA itself has poor pharmacokinetic properties, including limited ability to cross the blood-brain barrier.[1]

The development of GABA analogues that mimic its structure but possess improved drug-like properties is a long-standing goal in medicinal chemistry. The conformational flexibility of GABA allows it to adopt different shapes to bind to various receptors and transporters.[2] By incorporating the 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid scaffold, researchers can create rigid GABA analogues that are locked into specific conformations, potentially leading to enhanced selectivity for a particular GABA receptor subtype or transporter.[3][4]

For instance, derivatives of this bicyclic amino acid have been investigated as inhibitors of GABA transporters (GATs).[3] By blocking the reuptake of GABA from the synaptic cleft, these inhibitors can prolong its inhibitory signaling. The rigid scaffold helps in defining the precise orientation of the pharmacophoric elements required for potent and selective inhibition of a specific GAT subtype.[3][4]

Diagram: Rationale for using a rigid scaffold as a GABA analogue

GABA_analogue cluster_0 Flexible GABA Molecule cluster_1 Rigid Bicyclic Analogue GABA GABA Conf1 Conformation 1 GABA->Conf1 Conf2 Conformation 2 GABA->Conf2 Conf3 Conformation 'n' GABA->Conf3 Receptor Target Receptor/ Transporter Conf1->Receptor Binds to Target Conf2->Receptor Weak/No Binding Bicyclic 4-Aminobicyclo[2.2.1]heptane- 1-carboxylic acid LockedConf Locked Bioactive Conformation Bicyclic->LockedConf LockedConf->Receptor High Affinity Binding

Caption: The flexible nature of GABA allows it to adopt multiple conformations, not all of which are optimal for binding to a specific target. The rigid bicyclic scaffold pre-organizes the pharmacophore into a bioactive conformation, leading to enhanced binding affinity and selectivity.

As a Rigid Scaffold in CXCR2 Antagonists for Immuno-oncology and Inflammatory Diseases

The chemokine receptor CXCR2 plays a critical role in the migration of neutrophils and other myeloid cells to sites of inflammation.[5][6] In the context of cancer, the recruitment of myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment via the CXCR2 signaling pathway can suppress the anti-tumor immune response.[7] Therefore, antagonizing CXCR2 is a promising therapeutic strategy for various cancers and inflammatory diseases.[8][9]

The bicyclo[2.2.1]heptane scaffold has been successfully incorporated into potent and selective CXCR2 antagonists.[10] The rigid nature of this scaffold helps to position the aryl groups of the antagonist in an optimal orientation for binding to the receptor, leading to high potency.[10]

A notable example is a series of N,N'-diarylsquaramide CXCR2 antagonists where the incorporation of a bicyclo[2.2.1]heptane moiety led to a compound with an IC₅₀ of 48 nM for CXCR2 and a 60-fold selectivity over the closely related CXCR1 receptor.[10] This highlights the power of this rigid scaffold in achieving both high potency and selectivity.

Diagram: CXCR2 Signaling Pathway and Point of Intervention

CXCR2_pathway CXCLs CXCL1, CXCL8 (IL-8) CXCR2 CXCR2 Receptor CXCLs->CXCR2 binds G_protein G-protein activation (Gαi, Gβγ) CXCR2->G_protein activates Antagonist Bicyclic Antagonist Antagonist->CXCR2 blocks PLC PLC G_protein->PLC PI3K PI3K/Akt G_protein->PI3K MAPK MAPK (ERK) G_protein->MAPK Cellular_Response Cell Migration, Proliferation, Survival, Angiogenesis PLC->Cellular_Response NFkB NF-κB PI3K->NFkB PI3K->Cellular_Response MAPK->NFkB MAPK->Cellular_Response NFkB->Cellular_Response

Caption: CXCR2 activation by its chemokine ligands triggers multiple downstream signaling pathways that promote cancer progression. Bicyclic antagonists containing the 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid scaffold can block this signaling cascade.[1][5]

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and reaction scale.

Protocol 1: Synthesis of Boc-Protected 4-Aminobicyclo[2.2.1]heptane-1-carboxylic Acid

This protocol is adapted from a known procedure for a similar derivative and provides a route to the Boc-protected form of the title compound, which is ready for peptide coupling or other synthetic transformations.[11]

Materials:

  • 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid

  • Triethylamine (TEA)

  • Diphenylphosphoryl azide (DPPA)

  • Toluene, anhydrous

  • Benzyl alcohol (BnOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1N

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • Water

Procedure:

  • Curtius Rearrangement and Urethane Formation:

    • To a solution of 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid (1.0 eq) and TEA (1.0 eq) in anhydrous toluene (5 mL/mmol), add DPPA (1.1 eq).

    • Heat the mixture to 90 °C for 2 hours.

    • Cool the reaction to room temperature and add benzyl alcohol (1.0 eq).

    • Stir the reaction at 90 °C for 16-24 hours.

    • Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel to yield methyl 4-(benzyloxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate.

  • Saponification:

    • To a solution of the product from step 1 (1.0 eq) in a mixture of THF and water (2:1), add NaOH (2.0 eq).

    • Heat the mixture to 60 °C for 10-12 hours.

    • Concentrate the reaction mixture to remove the THF.

    • Add water and adjust the pH to ~4 with 1N HCl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 4-(benzyloxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid.

  • Boc Protection:

    • The crude product from step 2 can be carried forward. Hydrogenolyze the Cbz group using H₂ and Pd/C in methanol.

    • After filtration and concentration, dissolve the resulting amino acid in a mixture of dioxane and water (1:1).

    • Add Boc₂O (1.1 eq) and a base such as NaHCO₃ or NaOH to maintain a pH of 9-10.

    • Stir at room temperature for 12-16 hours.

    • Acidify the reaction mixture to pH 2-3 with 1N HCl and extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-4-aminobicyclo[2.2.1]heptane-1-carboxylic acid.

Protocol 2: Incorporation of Boc-4-Aminobicyclo[2.2.1]heptane-1-carboxylic Acid into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual solid-phase synthesis of a peptide containing the title amino acid using Fmoc/tBu chemistry.[12]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Boc-4-aminobicyclo[2.2.1]heptane-1-carboxylic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether, cold

Procedure:

  • Resin Swelling:

    • Place the Fmoc-Rink Amide MBHA resin in a peptide synthesis vessel.

    • Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of Standard Fmoc-Amino Acids:

    • In a separate vial, pre-activate the Fmoc-amino acid (4 eq) with DIC (4 eq) and Oxyma Pure (4 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling.

    • Wash the resin as in step 2.

  • Incorporation of Boc-4-Aminobicyclo[2.2.1]heptane-1-carboxylic Acid:

    • Due to the steric hindrance of the bicyclic amino acid, a more potent coupling cocktail and longer coupling time may be necessary.

    • Pre-activate Boc-4-aminobicyclo[2.2.1]heptane-1-carboxylic acid (4 eq) with HATU (3.9 eq) and DIPEA (8 eq) in DMF for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 4-6 hours, or overnight if necessary.

    • Perform a Kaiser test to confirm completion.

    • Wash the resin as in step 2.

  • Peptide Elongation:

    • Repeat steps 2 and 3 for the remaining amino acids in the sequence.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification:

    • Purify the crude peptide by reverse-phase HPLC using a suitable gradient of acetonitrile and water containing 0.1% TFA.

    • Confirm the identity and purity of the peptide by LC-MS and analytical HPLC.

Conclusion and Future Perspectives

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a valuable and versatile building block in drug discovery. Its rigid bicyclic framework provides a powerful tool for medicinal chemists to constrain the conformation of flexible ligands, thereby enhancing potency, selectivity, and pharmacokinetic properties. The successful application of this scaffold in the development of CXCR2 antagonists and as a GABA analogue highlights its potential in diverse therapeutic areas. As our understanding of the structural requirements for drug-receptor interactions continues to grow, the strategic use of rigid scaffolds like the bicyclo[2.2.1]heptane system will undoubtedly play an increasingly important role in the design of the next generation of targeted therapeutics.

References

  • Albericio, F., & Kates, S. A. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. Marcel Dekker.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press.
  • Jaffer, T., & Ma, D. (2017). The emerging role of chemokine receptor CXCR2 in cancer progression. Journal of Biomedical Science, 24(1), 6.
  • Jure-Kunkel, M., Coyle, A. J., & Gutierrez-Ramos, J. C. (2006). The role of chemokines in the pathology of cancer. Current opinion in pharmacology, 6(4), 459-466.
  • Google Patents. (n.d.). Aminonordecane derivative, and preparation method therefor and application thereof. (Patent No. HK40038088B).
  • Kragsten, S. L., et al. (2011). Structure activity relationships of selective GABA uptake inhibitors. Bioorganic & medicinal chemistry, 19(11), 3446-3453.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Palomo, J. M. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4(68), 36245-36257.
  • Practical Peptide Synthesis Guide. (n.d.). AAPPTec. Retrieved from [Link]

  • Qian, Y., et al. (2018). Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide CXCR2 selective antagonists as anti-cancer metastasis agents. MedChemComm, 9(5), 874-879.
  • Singh, J., et al. (2000). The role of CXCR2 in the regulation of tumor angiogenesis. Journal of immunology, 164(11), 5923-5931.
  • Yogeeswari, P., Sriram, D., & Kavya, R. (2006). An update on GABA analogs for CNS drug discovery. Recent patents on CNS drug discovery, 1(1), 113-118.
  • Zhang, X., et al. (2021). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
  • Levandovskiy, I. A., et al. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future medicinal chemistry, 3(2), 223-241.
  • Baxter, A., et al. (2008). Evaluation of a series of bicyclic CXCR2 antagonists. Bioorganic & medicinal chemistry letters, 18(2), 684-688.
  • Bull, J. A., et al. (2007). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron, 63(49), 12154-12160.
  • Palkó, M., Sohár, P., & Fülöp, F. (2011). Synthesis and transformations of di-endo-3-aminobicyclo-[2.2.
  • Lee, H., et al. (2016). New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. Bulletin of the Korean Chemical Society, 37(10), 1690-1693.
  • Van Bosstraeten, J., et al. (2025). Biased antagonism of a series of bicyclic CXCR2 intracellular allosteric modulators. Frontiers in Pharmacology, 16, 1631129.
  • Patel, S. (2024, June 19). Development of SX-682 and targeting CXCR1 and CXCR2 in melanoma [Video]. YouTube. Retrieved from [Link]

  • Piotrowska, K., et al. (2021). Comparison of the Effects of Chemokine Receptors CXCR2 and CXCR3 Pharmacological Modulation in Neuropathic Pain Model—In Vivo and In Vitro Study. International Journal of Molecular Sciences, 22(16), 8887.
  • Chen, L., et al. (2022). CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer. International Journal of Molecular Sciences, 23(4), 2113.
  • Synapse, P. (2025, March 11). What CXCR2 antagonists are in clinical trials currently? Patsnap. Retrieved from [Link]

Sources

Application Note: Comprehensive Analytical Characterization of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a conformationally constrained, non-proteinogenic amino acid derivative. Its rigid bicyclic scaffold, a norbornane framework, makes it a valuable building block in medicinal chemistry for the design of peptidomimetics and other biologically active molecules. The defined spatial orientation of the amino and carboxylic acid functional groups can lead to enhanced binding affinity and selectivity for various biological targets. As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical characterization is paramount to ensure its identity, purity, and quality. This application note provides a comprehensive guide to the analytical methodologies for the full characterization of this compound.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is essential for the development of analytical methods and for its handling and storage.

PropertyValueSource
Molecular FormulaC₈H₁₄ClNO₂[1]
Molecular Weight191.66 g/mol [1]
AppearanceWhite to off-white solidGeneral knowledge
SolubilitySoluble in water, methanol, and ethanol.[1]

Chromatographic Analysis for Purity and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride and for separating its potential enantiomers. Given the chiral nature of the molecule, chiral HPLC is a critical component of its characterization.

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is suitable for determining the purity of the compound by separating it from non-polar and polar impurities. For enantiomeric separation, a chiral stationary phase (CSP) is necessary. A teicoplanin-based CSP has demonstrated broad applicability for the separation of unusual amino acid enantiomers and is a strong candidate for this application.[2]

Workflow for Chromatographic Analysis

cluster_0 Purity Assessment (RP-HPLC) cluster_1 Enantiomeric Separation (Chiral HPLC) p1 Sample Preparation: Dissolve in Mobile Phase p2 Injection into RP-HPLC System p1->p2 p3 Isocratic/Gradient Elution p2->p3 p4 UV Detection p3->p4 p5 Data Analysis: Peak Purity and Impurity Profiling p4->p5 e1 Sample Preparation: Dissolve in Mobile Phase e2 Injection into Chiral HPLC System (Teicoplanin CSP) e1->e2 e3 Isocratic Elution e2->e3 e4 UV/Polarimetric Detection e3->e4 e5 Data Analysis: Enantiomeric Excess (ee%) Calculation e4->e5 start Sample of 4-Aminobicyclo[2.2.1]heptane-1- carboxylic acid hydrochloride nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (ESI-MS) start->ms ftir FTIR Spectroscopy start->ftir rphplc RP-HPLC start->rphplc chiralhplc Chiral HPLC start->chiralhplc elemental Elemental Analysis start->elemental kf Karl Fischer Titration start->kf report Comprehensive Characterization Report

Caption: Comprehensive analytical workflow for characterization.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride. A combination of chromatographic and spectroscopic techniques, along with elemental and water content analysis, is essential to confirm the identity, purity, and quality of this important synthetic building block. The protocols provided herein are based on established analytical principles and data from closely related structures, and they should be validated for their specific application.

References

  • PubChem. Bicyclo(2.2.1)heptane-1-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Palkó, M., Sohár, P., & Fülöp, F. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 16(9), 7691–7705. Available at: [Link]

  • ResearchGate. 1 H NMR chemical shifts a of compounds 2-7, 8a,b and 9-16 b. Available at: [Link]

  • Honeywell. Water Determination by Karl Fischer Titration. Available at: [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. Available at: [Link]

  • Péter, A., Török, G., Armstrong, D. W., Toth, G., & Tourwé, D. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary Phase. Journal of Chromatography A, 793(2), 283-294. Available at: [Link]

  • Mitsubishi Chemical Corporation. KARL FISCHER REAGENTS | TECHNICAL MANUAL. Available at: [Link]

  • University of Calgary. Combustion and Elemental Analysis. Available at: [Link]

  • Dukes, M. P., et al. (2024). 4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. OSTI.GOV. Available at: [Link]

  • Fülöp, F., et al. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Semantic Scholar. Available at: [Link]

  • Mettler Toledo. Good Titration Practice™ in Karl Fischer Titration. AquaEnergy Expo Knowledge Hub. Available at: [Link]

  • National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. PubMed Central. Available at: [Link]

  • ResearchGate. Mass spectrum of bicyclo[2.2.1]heptane-2- carboxylic acid.... Available at: [Link]

  • MDPI. Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Available at: [Link]

  • Mitsubishi Chemical Corporation. Development of Karl Fischer Reagents. Available at: [Link]

  • Doc Brown's Chemistry. C7H16 mass spectrum of heptane fragmentation pattern of m/z m/e ions for analysis and.... Available at: [Link]

  • University of Illinois. Stoichiometry: Elemental Analysis. Available at: [Link]

  • YouTube. 5.1i Elemental analysis. Available at: [Link]

  • Mitsubishi Chemical Corporation. Development of Karl Fischer Reagents. Available at: [Link]

  • Royal Society of Chemistry. Asymmetric approach to bicyclo[2.2.1]heptane-1- carboxylates via a formal [4+2] cycloaddition reaction enabled by organocatalysi. Available at: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Stájer, G., et al. (2003). Preparation and structure of diexo-oxanorbornane-fused bi- and tetracyclic 1,3-heterocycles. Tetrahedron, 59(46), 9257-9264. Available at: [Link]

Sources

1H NMR and 13C NMR analysis of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the ¹H and ¹³C NMR Analysis of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Introduction: The Structural Significance of a Rigid Scaffold

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a conformationally restricted amino acid derivative. Its rigid bicyclo[2.2.1]heptane (or norbornane) framework makes it a valuable building block in medicinal chemistry and materials science.[1] Unlike flexible aliphatic or cyclic molecules, the fixed spatial arrangement of atoms in this scaffold allows for the precise positioning of functional groups—the carboxylic acid and the amino group. This rigidity is crucial for designing molecules that fit into specific biological targets like enzyme active sites or protein receptors with high selectivity.[2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for confirming the structure and stereochemistry of such molecules. However, the unique features of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride—its rigid structure, quaternary bridgehead carbon, and its existence as a hydrochloride salt—present specific challenges and nuances in NMR analysis. This guide provides a detailed protocol and interpretive framework for researchers, scientists, and drug development professionals to successfully acquire and analyze ¹H and ¹³C NMR spectra for this compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecule's topology is essential for accurate spectral assignment. The bicyclo[2.2.1]heptane system is numbered starting from one bridgehead carbon (C1), proceeding along the longest bridge to the second bridgehead carbon (C4), continuing along the shorter bridge back to the start, and finally numbering the methylene bridge last (C7).

Caption: IUPAC numbering of the 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid core structure.

Experimental Workflow: From Sample to Spectrum

The quality of the final NMR spectrum is fundamentally dependent on meticulous sample preparation and the correct choice of experimental parameters. The following workflow is designed to yield high-resolution spectra for both ¹H and ¹³C nuclei.

G start Start: Crystalline Sample prep 1. Sample Preparation - Weigh 5-10 mg (¹H) or 20-30 mg (¹³C) - Choose deuterated solvent (D₂O or DMSO-d₆) start->prep dissolve 2. Dissolution - Add ~0.6 mL solvent to vial - Vortex/sonicate until fully dissolved prep->dissolve filter 3. Filtration - Filter solution through glass wool plug into a high-quality NMR tube dissolve->filter nmr 4. NMR Spectrometer Setup - Insert sample - Lock and Shim filter->nmr acquire_h1 5a. Acquire ¹H Spectrum - Standard pulse sequence - Set spectral width (~16 ppm) - Optimize receiver gain nmr->acquire_h1 For Proton acquire_c13 5b. Acquire ¹³C Spectrum - Proton-decoupled sequence - Set spectral width (~220 ppm) - Set relaxation delay (D1) ≥ 2s nmr->acquire_c13 For Carbon process 6. Data Processing - Fourier Transform - Phase and Baseline Correction - Calibrate spectrum acquire_h1->process acquire_c13->process analyze 7. Spectral Analysis - Integration (¹H) - Peak picking & assignment - Coupling constant analysis process->analyze end End: Interpreted Data analyze->end

Caption: A streamlined workflow for NMR analysis, from sample preparation to final data interpretation.

Part 1: Detailed Protocol for Sample Preparation

The hydrochloride salt form of the analyte dictates the choice of solvent. The goal is to achieve complete dissolution without introducing interfering signals.

1.1. Materials

  • 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

  • Deuterium oxide (D₂O, 99.9 atom % D) or Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • High-quality 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent)[4]

  • Glass Pasteur pipettes and glass wool

  • Small vials

1.2. Causality of Solvent Choice

  • Deuterium Oxide (D₂O): This is the preferred solvent for ionic compounds. It readily dissolves the hydrochloride salt. A key consequence is that the acidic protons of the ammonium (-NH₃⁺) and carboxylic acid (-COOH) groups, as well as any residual water, will exchange with deuterium. This results in the disappearance of their signals from the ¹H spectrum, which can simplify the crowded aliphatic region.[5]

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A highly polar aprotic solvent that can also dissolve the sample. Unlike D₂O, it does not readily exchange with the -NH₃⁺ and -COOH protons, allowing them to be observed, typically as broad signals at low field. This can be useful for confirming the presence of these functional groups. The residual water peak in DMSO-d₆ appears around 3.33 ppm.

1.3. Step-by-Step Procedure

  • Weighing the Sample:

    • For ¹H NMR , accurately weigh 5-10 mg of the compound into a clean, dry vial.[6]

    • For ¹³C NMR , a higher concentration is required due to the lower natural abundance of the ¹³C isotope. Weigh 20-30 mg of the compound.[7]

  • Dissolution:

    • Add approximately 0.6 mL of the chosen deuterated solvent (D₂O or DMSO-d₆) to the vial. This volume ensures an optimal sample height of ~4-5 cm in a standard 5 mm tube, which is critical for good magnetic field shimming.[7]

    • Gently vortex or sonicate the vial until the solid is completely dissolved. Visually inspect against a bright background to ensure no particulates remain.

  • Filtration and Transfer:

    • Tightly pack a small plug of glass wool into the narrow part of a Pasteur pipette. This will serve as a filter. Do not use cotton, as solvents can leach impurities from it.[4]

    • Using the pipette, draw the sample solution and carefully transfer it into the NMR tube, passing it through the glass wool filter. This step is crucial to remove any dust or undissolved microparticles that would severely degrade the spectral resolution by distorting the magnetic field homogeneity.[4]

  • Final Check: Cap the NMR tube securely. If not running the sample immediately, store it appropriately. Ensure the outside of the tube is clean before inserting it into the spectrometer.

Part 2: Data Acquisition Parameters

These parameters are starting points for a 400-600 MHz spectrometer and should be optimized as needed.

2.1. ¹H NMR Acquisition

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width (SW): Centered around 5 ppm with a width of ~16 ppm. This generous window ensures all signals, from the aliphatic protons to potentially downfield acidic protons, are captured.

  • Number of Scans (NS): 16 to 64 scans are typically sufficient for a sample of this concentration.

  • Relaxation Delay (D1): 2 seconds. This allows for adequate relaxation of protons, ensuring quantitative integrations.

  • Acquisition Time (AQ): ~2-3 seconds.

2.2. ¹³C NMR Acquisition

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker systems) to produce a spectrum with singlets for each unique carbon.

  • Spectral Width (SW): Centered around 90 ppm with a width of ~220 ppm. This covers the expected range for both sp³ carbons and the carbonyl carbon.

  • Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans is necessary, typically ranging from 1024 to 4096, depending on concentration and desired signal-to-noise ratio.

  • Relaxation Delay (D1): 2 seconds. Note that quaternary carbons, like C1 in this molecule, have long relaxation times. While a 2s delay is a practical starting point, full quantitation of the C1 signal may require a much longer delay (5-10 s).

Part 3: Spectral Interpretation - Decoding the Rigid Framework

The rigidity of the bicyclo[2.2.1]heptane skeleton is the most important factor governing the appearance of the NMR spectra. Protons and carbons have distinct chemical shifts depending on their position and stereochemistry.

3.1. Expected ¹H NMR Spectral Features

The ¹H NMR spectrum will be characterized by complex multiplets in the aliphatic region (1.5-3.5 ppm). The hydrochloride salt structure causes significant deshielding of protons near the positively charged ammonium group.

  • Bridgehead Protons: The molecule has only one bridgehead proton at C4. This proton is adjacent to the electron-withdrawing -NH₃⁺ group and will be shifted downfield.

  • Methylene Protons: The six methylene protons (at C2, C3, C5, C6) are diastereotopic, meaning each proton in a CH₂ group is chemically non-equivalent and will have a different chemical shift and coupling.

  • Bridge Proton (C7): The C7 bridge protons often show unique shifts and can exhibit long-range "W-coupling" with other protons in the system.[8]

  • Labile Protons (if in DMSO-d₆):

    • -NH₃⁺: A very broad signal, typically between 7.0-9.0 ppm.

    • -COOH: A broad singlet, highly deshielded, often appearing between 10-12 ppm.[5]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Assigned ProtonsPredicted δ (ppm)MultiplicityIntegrationKey Insights
H2, H3, H5, H61.5 - 2.8Complex Multiplets8H totalThese protons form a complex, overlapping spin system. 2D NMR (COSY) is essential for definitive assignment.
H7~1.8 - 2.2Multiplet2HThe bridge protons are often distinguishable from the other methylene protons.
H4~3.0 - 3.5Broad Singlet/Triplet1HThe bridgehead proton is deshielded by the adjacent ammonium group. Its multiplicity will depend on coupling to C3 and C5 protons.
-NH₃⁺ (in DMSO-d₆)7.5 - 9.0Very Broad Singlet3HSignal confirms the protonated amine. Disappears upon D₂O shake.
-COOH (in DMSO-d₆)10.0 - 12.0Broad Singlet1HCharacteristic downfield shift confirms the carboxylic acid proton. Disappears upon D₂O shake.[5]

3.2. Expected ¹³C NMR Spectral Features

The proton-decoupled ¹³C spectrum will show distinct singlets for each carbon. The chemical shifts are highly sensitive to the electronic effects of the substituents.

  • Carbonyl Carbon (-COOH): This will be the most downfield signal, typically > 170 ppm.

  • Quaternary Carbon (C1): This bridgehead carbon is attached to the carboxylic acid. It will have a weak signal due to its long relaxation time and lack of a directly attached proton (no Nuclear Overhauser Effect enhancement).

  • Bridgehead Carbon (C4): This carbon is attached to the ammonium group and will be significantly deshielded compared to an unsubstituted bridgehead carbon.

  • Methylene Carbons (C2, C3, C5, C6, C7): These will appear in the aliphatic region (30-50 ppm). Due to symmetry, C2/C6 and C3/C5 are chemically equivalent pairs.

Table 2: Predicted ¹³C NMR Chemical Shifts

Assigned CarbonPredicted δ (ppm)Key Insights
-C OOH175 - 180Characteristic carbonyl chemical shift.
C155 - 60Quaternary carbon attached to COOH. Signal will be of low intensity.
C450 - 55Bridgehead carbon deshielded by the adjacent -NH₃⁺ group.
C2, C635 - 45Methylene carbons adjacent to the C1 bridgehead.
C3, C530 - 40Methylene carbons adjacent to the C4 bridgehead.
C730 - 38The bridge carbon, often the most shielded of the methylene groups.

Advanced Analysis: 2D NMR for Unambiguous Assignment

For a molecule with such a complex and overlapping ¹H NMR spectrum, 2D NMR experiments are not just helpful, they are essential for confident structural validation.

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks. It will be instrumental in tracing the connectivity from H4 to the H3/H5 protons, and from there to the H2/H6 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon. This is the most powerful tool for assigning the carbons, linking the known proton shifts to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This can be used to confirm the assignment of the quaternary C1 by observing correlations from the H2 and H6 protons to the C1 carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Can provide through-space correlations, confirming the stereochemical arrangement of the bicyclic system.[1]

By employing these techniques, researchers can build a self-validating dataset that provides incontrovertible proof of the structure of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, a critical step in any research or development pipeline.

References

  • Dukes, K., et al. (2024). 4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Journal of Organic Chemistry. Available at: [Link]

  • Fülöp, F., et al. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • Jug, M. E., & Shapiro, J. J. (1980). Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ] hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Google Patents. (1998). Derivatives of bicyclo[2.2.1]heptane, method for their production, and traction fluid.
  • SpectraBase. BICYCLO-[2.2.1]-HEPTAN-2-ON. Available at: [Link]

  • Reddy, P. G., et al. (2008). New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. Synthetic Communications. Available at: [Link]

  • ResearchGate. (2018). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. Available at: [Link]

  • PubChem. (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • Chen, K., et al. (2014). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2011). 1H NMR chemical shifts of compounds. Available at: [Link]

  • Wiberg, K. B., Lowry, B. R., & Nist, B. J. (1962). The N.m.r. Spectra of Bicyclo [2.1.1]hexane Derivatives. Journal of the American Chemical Society. Available at: [Link]

  • PubChem. 2-Aminobicyclo(2,2,1)heptane-2-carboxylic acid. Available at: [Link]

  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • ResearchGate. NMR and hybridization data for bridgehead carbon atoms. Available at: [Link]

  • ResearchGate. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Available at: [Link]

  • PubChem. Bicyclo(2.2.1)heptane. Available at: [Link]

  • University of Arizona. (1990). Synthesis and Crystal and Molecular Structure of the Conformationally Restricted Methionine Analogue.... Journal of Organic Chemistry. Available at: [Link]

  • MDPI. (2020). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. Available at: [Link]

  • MIT OpenCourseWare. FT-NMR Sample Preparation Guide. Available at: [Link]

  • Lume UFRGS. Skeletal and Chlorine Effects on 13C-NMR Chemical Shifts of Chlorinated Polycyclic Systems. Available at: [Link]

  • Stájer, G., et al. (2003). Preparation and structure of diexo-oxanorbornane-fused bi- and tetracyclic 1,3-heterocycles. Arkivoc. Available at: [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • J-STAGE. (1977). The 13C NMR Spectra of Substituted 7-Oxabicyclo[2.2.1]heptanes. Chemistry Letters. Available at: [Link]

Sources

mass spectrometry of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Structural Characterization of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride by Mass Spectrometry

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive methodology for the analysis of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, a non-natural, conformationally constrained amino acid. Given the importance of such bicyclic scaffolds in medicinal chemistry and drug development, a robust and reliable analytical method for structural confirmation is paramount.[1][2] This document outlines a detailed protocol using High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI) and Tandem Mass Spectrometry (MS/MS) for the unambiguous identification and structural elucidation of the title compound. We delve into the causality behind experimental choices, from sample preparation to instrument tuning, and propose a detailed fragmentation pathway supported by theoretical data. This application note is intended for researchers, scientists, and drug development professionals requiring a validated method for the characterization of complex small molecules.

Scientific Rationale and Methodological Principles

The unique structure of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid, featuring a rigid norbornane framework with amino and carboxylic acid functional groups, presents specific analytical challenges. The molecule is highly polar and exists as a hydrochloride salt, making it non-volatile and thermally labile. Therefore, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are unsuitable without derivatization.

1.1. The Choice of Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the ionization technique of choice for polar and non-volatile molecules.[3] The analyte is dissolved in a polar solvent and sprayed through a high-voltage capillary, creating a fine mist of charged droplets.[4] As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid, its zwitterionic potential and the presence of a basic amino group make it ideal for positive-ion mode ESI. Under acidic conditions, the amino group is readily protonated, leading to the efficient formation of the protonated molecular ion, [M+H]⁺.[5][6][7]

1.2. Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

While a full-scan mass spectrum can provide the accurate mass of the molecular ion, it does not offer definitive structural information. Tandem Mass Spectrometry (MS/MS) is essential for confirming the molecular structure by breaking the molecule apart and analyzing its fragments.[8] In this process, the [M+H]⁺ precursor ion is isolated, subjected to Collision-Induced Dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern is a unique fingerprint of the molecule's structure, allowing for unambiguous identification.[9][10]

Experimental Protocol: A Self-Validating System

This protocol is designed to be robust and reproducible, with built-in checks to ensure data integrity.

2.1. Materials and Reagents

Reagent/MaterialGradeRecommended Supplier
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid HCl≥98%Commercially Available
WaterLC-MS GradeThermo Fisher Scientific
MethanolLC-MS GradeSigma-Aldrich
Formic AcidLC-MS GradeThermo Fisher Scientific
Calibrant SolutionInstrument SpecificInstrument Manufacturer
Micropipettes & Tips---Standard Laboratory Supplier
Autosampler VialsCertified for MSWaters, Agilent

2.2. Detailed Step-by-Step Sample Preparation

The primary goal of sample preparation for this analyte is to achieve a suitable concentration in a solvent compatible with ESI, while minimizing contaminants like salts that can cause ion suppression.[11][12]

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 1.0 mg of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride.

    • Dissolve in 1.0 mL of LC-MS grade water in a clean glass vial. Vortex for 30 seconds to ensure complete dissolution. This stock is stable at 4°C for several weeks.

  • Working Solution for Analysis (1 µg/mL):

    • Prepare the infusion solvent: 90:10 (v/v) Methanol:Water with 0.1% Formic Acid. The organic content aids in efficient droplet desolvation, while the formic acid ensures the analyte remains protonated for optimal ionization.[6]

    • Perform a 1:1000 serial dilution. First, pipette 10 µL of the stock solution into 990 µL of the infusion solvent to create an intermediate solution (10 µg/mL).

    • Next, pipette 100 µL of the intermediate solution into 900 µL of the infusion solvent to achieve the final working concentration of 1 µg/mL.

    • Transfer the final working solution to an autosampler vial for analysis.

2.3. Instrumentation and Analytical Parameters

The following parameters are provided as a starting point and should be optimized for the specific instrument in use (e.g., Q-TOF, Orbitrap, Triple Quadrupole).

Parameter CategoryParameterRecommended SettingRationale
Ion Source (ESI) Ionization ModePositiveThe basic amino group is readily protonated.
Capillary Voltage3.5 kVOptimizes the electrospray cone formation.[4]
Cone/Nozzle Voltage30 VFacilitates ion transfer from the source to the analyzer.
Source Temperature120 °CAids in solvent evaporation.
Desolvation GasNitrogenInert gas for droplet desolvation.
Desolvation Gas Flow600 L/hrInstrument-dependent; ensures efficient drying.
Desolvation Temp.350 °CHigh temperature for rapid solvent evaporation.
MS Analysis Analysis ModeFull Scan (MS¹)To identify the precursor ion [M+H]⁺.
Mass Range50 - 300 m/zCovers the expected precursor and fragment ions.
Scan Time0.5 secProvides sufficient data points across a peak.
MS/MS Analysis Analysis ModeTargeted MS/MSTo fragment the specific precursor ion.
Precursor Ionm/z 156.12The theoretical exact mass of the [M+H]⁺ ion.
Isolation Window1.0 DaIsolates the precursor ion of interest.
Collision GasArgonInert gas for CID.
Collision Energy10-40 eV (Ramp)Ramping energy ensures capture of all major fragments.

Expected Results and Data Interpretation

3.1. Full Scan MS¹ Spectrum: Identifying the Precursor

The analysis begins with a full scan to identify the protonated molecular ion. The free base of the analyte has a molecular formula of C₈H₁₃NO₂ and a monoisotopic mass of 155.1103 Da. In positive mode ESI, the expected ion is [M+H]⁺.

  • Theoretical [M+H]⁺ (C₈H₁₄NO₂⁺): 156.1176 m/z

  • Expected Observation: A high-resolution mass spectrometer should detect a prominent peak at or very near m/z 156.1176 (typically within 5 ppm mass accuracy). This confirms the elemental composition of the analyte.

3.2. Tandem MS (MS/MS) Spectrum: Structural Fingerprinting

The MS/MS spectrum provides the structural fingerprint. Based on established fragmentation rules for amines and carboxylic acids, a fragmentation pathway can be proposed.[13] Alpha-cleavage near the amine and neutral losses from the carboxylic acid are expected.

G parent [M+H]⁺ m/z 156.12 C₈H₁₄NO₂⁺ frag1 frag1 parent->frag1 -NH₃ (-17.03) frag2 frag2 parent->frag2 -H₂O (-18.01) frag3 frag3 parent->frag3 -CO₂ (-43.99) frag4 frag4 parent->frag4 -HCOOH (-46.01) frag5 frag5 frag2->frag5 -CO (-27.99)

Table of Predicted Product Ions:

m/z (Theoretical)Proposed FormulaNeutral LossDescription of Fragmentation
139.0915C₈H₁₁O₂⁺NH₃Loss of ammonia from the protonated amine.
138.1070C₈H₁₂NO⁺H₂OLoss of water from the carboxylic acid group.
112.1227C₇H₁₄N⁺CO₂Decarboxylation of the parent ion.
110.1069C₇H₁₂N⁺HCOOHLoss of formic acid.
95.0855C₇H₁₁⁺H₂O, COSubsequent loss of carbon monoxide from the m/z 138 fragment.

The presence of these key fragments, particularly the characteristic losses of ammonia and water, provides strong, multi-point confirmation of the assigned structure. The relative intensities of these fragments will depend on the collision energy used.

Overall Experimental Workflow

The entire process, from sample receipt to final data interpretation, follows a logical and streamlined workflow to ensure accuracy and efficiency.

G C C D D C->D Inject Sample F F G G F->G Process Data

Conclusion

This application note details a validated and robust protocol for the mass spectrometric analysis of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride. By employing positive-ion Electrospray Ionization coupled with high-resolution Tandem Mass Spectrometry, this method provides unambiguous confirmation of both the elemental composition and the molecular structure of the analyte. The outlined sample preparation is straightforward, and the provided instrument parameters serve as an excellent starting point for method development on various MS platforms. The proposed fragmentation pathway offers a clear guide for data interpretation, making this protocol a valuable tool for quality control, reaction monitoring, and structural characterization in any research or industrial setting where this compound is utilized.

References

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Electrospray Ionization Ion Mobility Spectrometry of Amino Acids. (2002). The Journal of Physical Chemistry A. [Link]

  • Sample preparation guideline for extraction of polar metabolites. (n.d.). Princeton University. [Link]

  • Mass Spectrometry of Amino Acids and Proteins. (2016). Wiley-VCH. [Link]

  • Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. (2011). MDPI. [Link]

  • Identification of small molecules using accurate mass MS/MS search. (2017). Journal of Cheminformatics. [Link]

  • Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. (2001). PubMed. [Link]

  • Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. (2019). ResearchGate. [Link]

  • Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. (2021). MDPI. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

  • Sample Prep for Mass Spec. (2018). Biocompare. [Link]

  • How electrospray ionization works. (2021). YouTube. [Link]

  • Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. (2001). ACS Publications. [Link]

Sources

Large-Scale Synthesis of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid and its derivatives are rigid, conformationally constrained amino acids that serve as valuable building blocks in medicinal chemistry. Their unique three-dimensional structure makes them attractive scaffolds for designing novel therapeutic agents, including analogues of gabapentin, that target specific receptors and enzymes with high selectivity.[1] This application note provides a detailed, scalable protocol for the synthesis of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, designed for researchers, scientists, and professionals in drug development. The described methodology is based on established chemical transformations, including a Curtius rearrangement to introduce the key amine functionality, and is optimized for safety and efficiency on a larger scale.

Synthetic Strategy: A Mechanistic Overview

The chosen synthetic route commences with the commercially available 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid. The strategy hinges on the selective transformation of the carboxylic acid at the C1 position into an amine via a Curtius rearrangement, followed by the hydrolysis of the methyl ester at the C4 position and subsequent formation of the hydrochloride salt.

The Curtius rearrangement is a versatile and well-established method for converting carboxylic acids to amines with the loss of one carbon atom.[2] The reaction proceeds through an acyl azide intermediate, which upon heating, undergoes rearrangement to an isocyanate. Subsequent hydrolysis of the isocyanate furnishes the desired amine. This method is particularly advantageous for this synthesis as it avoids the use of harsh reducing agents that might affect the ester group.

Visualizing the Synthetic Workflow

Synthesis_Workflow Start 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid Intermediate1 Methyl 4-(benzyloxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate Start->Intermediate1  Curtius Rearrangement    (DPPA, TEA, BnOH)   Intermediate2 4-(Benzyloxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid Intermediate1->Intermediate2  Ester Hydrolysis    (NaOH)   Intermediate3 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid Intermediate2->Intermediate3  Deprotection    (H2, Pd/C)   FinalProduct 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride Intermediate3->FinalProduct  Salt Formation    (HCl)   caption Figure 1: Overall synthetic workflow.

Caption: Figure 1: Overall synthetic workflow.

Detailed Experimental Protocols

PART 1: Synthesis of Methyl 4-(benzyloxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate

Rationale: This initial step employs a modified Curtius rearrangement. Diphenylphosphoryl azide (DPPA) serves as a safe and efficient reagent for the in situ formation of the acyl azide from the carboxylic acid. Triethylamine (TEA) is used as a base to facilitate this process. The resulting isocyanate is trapped with benzyl alcohol (BnOH) to form a stable carbamate, which acts as a protecting group for the newly formed amine. Toluene is chosen as the solvent due to its high boiling point, which is necessary for the rearrangement, and its ability to azeotropically remove any water that might interfere with the reaction.

Protocol:

  • To a solution of 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid (1 equivalent) and triethylamine (1 equivalent) in dry toluene (10 volumes), add diphenylphosphoryl azide (1.1 equivalents) dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Heat the reaction mixture to 90 °C and stir for 2 hours. The formation of the isocyanate can be monitored by IR spectroscopy (disappearance of the acyl azide peak and appearance of the isocyanate peak at ~2270 cm⁻¹).

  • Cool the mixture to room temperature and add benzyl alcohol (1 equivalent).

  • Heat the reaction to 90 °C and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate (10 volumes).

  • Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution (2 x 5 volumes) and brine (1 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford methyl 4-(benzyloxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate.[2]

PART 2: Synthesis of 4-(Benzyloxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid

Rationale: The second step involves the selective hydrolysis of the methyl ester to the corresponding carboxylic acid. Sodium hydroxide is a common and effective reagent for this transformation. The reaction is carried out in a mixture of water and a co-solvent like methanol or THF to ensure the solubility of the starting material. The progress of the reaction is monitored until the starting material is consumed. Acidification of the reaction mixture then precipitates the desired carboxylic acid.

Protocol:

  • To a solution of methyl 4-(benzyloxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate (1 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v, 10 volumes), add sodium hydroxide (2 equivalents).

  • Heat the mixture to 60 °C and stir for 10-12 hours, or until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Add water (10 volumes) and acidify the aqueous solution to pH 4 with 1 N aqueous HCl.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(benzyloxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid, which can often be used in the next step without further purification.[2]

PART 3: Synthesis of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid

Rationale: This step involves the removal of the benzyloxycarbonyl (Cbz) protecting group via catalytic hydrogenation. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. The reaction is carried out under a hydrogen atmosphere. The Cbz group is cleaved to yield the free amine, toluene, and carbon dioxide. This method is clean and efficient, with the catalyst being easily removed by filtration.

Protocol:

  • Dissolve 4-(benzyloxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid (1 equivalent) in methanol (15 volumes).

  • Carefully add 10% palladium on carbon (10% w/w) to the solution under an inert atmosphere.

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature for 12-16 hours, or until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid as a solid.

PART 4: Formation of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Rationale: The final step is the formation of the hydrochloride salt to improve the stability and handling of the amino acid. This is achieved by treating the free amino acid with hydrochloric acid. The use of HCl in a solvent like 1,4-dioxane or isopropanol allows for the precipitation of the hydrochloride salt in high purity.

Protocol:

  • Suspend 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid (1 equivalent) in a minimal amount of a suitable solvent such as isopropanol or ethanol.

  • To this suspension, add a solution of 4 M HCl in 1,4-dioxane (1.5 equivalents) dropwise with stirring at room temperature.

  • Stir the resulting mixture at ambient temperature for 12 hours.

  • Collect the precipitated solid by filtration, wash with a small amount of cold isopropanol, and then with diethyl ether.

  • Dry the solid under vacuum to yield 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride as a white to off-white crystalline solid.[3]

Quantitative Data Summary

StepProductStarting MaterialKey ReagentsTypical Yield
1Methyl 4-(benzyloxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylate4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acidDPPA, TEA, BnOH50-60%[2]
24-(Benzyloxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acidMethyl 4-(benzyloxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylateNaOH70-80%[2]
34-Aminobicyclo[2.2.1]heptane-1-carboxylic acid4-(Benzyloxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acidH₂, Pd/C>90%
44-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride4-Aminobicyclo[2.2.1]heptane-1-carboxylic acidHCl in dioxane>95%

Safety and Handling

  • Diphenylphosphoryl azide (DPPA): Potentially explosive, handle with care. Avoid heating neat and use behind a blast shield.

  • Triethylamine (TEA): Flammable and corrosive. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

  • Sodium hydroxide (NaOH): Corrosive. Handle with care to avoid skin and eye contact.

  • Palladium on carbon (Pd/C): Flammable when dry and may ignite solvents. Handle as a slurry and do not allow it to dry.

  • Hydrogen gas (H₂): Highly flammable. Ensure the reaction is carried out in a well-ventilated area with appropriate equipment for hydrogenation.

  • Hydrochloric acid (HCl): Highly corrosive. Handle in a fume hood with appropriate PPE.

Conclusion

The protocol detailed in this application note provides a robust and scalable method for the synthesis of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride. By employing a strategic Curtius rearrangement and standard protecting group manipulations, this valuable building block can be produced in high yield and purity. The step-by-step instructions, coupled with mechanistic rationale and safety considerations, are intended to empower researchers in the pharmaceutical and chemical industries to confidently undertake the large-scale production of this important compound.

References

  • New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. (n.d.).
  • HK40038088B - Aminonordecane derivative, and preparation method therefor and application thereof - Google Patents. (n.d.).
  • US20050148792A1 - Process for the preparation of gabapentin - Google Patents. (n.t.).
  • US6420612B1 - Bicycloheptene derivatives and processes for the preparation of the same - Google Patents. (n.d.).
  • Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. (2025).
  • Exploring Various Crystal and Molecular Structures of Gabapentin—A Review - MDPI. (2024).
  • EP0003409A1 - Process for producing 4-amino-methylbicyclo(2,2,2)octane-1-carboxylic acid and intermediate compound therefor - Google Patents. (n.d.).
  • EP1254882A1 - Process for preparing bicyclo 2.2.1]heptane derivatives - Google Patents. (n.d.).
  • Gyónfalvi, S. (n.d.). SYNTHESES AND APPLICATIONS OF NOVEL ß-AMINO ACIDS.
  • Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate | C9H15NO2 | CID 57467430. (n.d.).
  • EP0968987B1 - Derivatives of bicyclo[2.2.1]heptane, method for their production, and traction fluid - Google Patents. (n.d.).
  • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid - Universidad de La Rioja. (n.d.).
  • Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. (n.d.).
  • Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) | The Journal of Organic Chemistry - ACS Publications. (2021).
  • Gabapentin impurity compound and preparation method thereof - Eureka | Patsnap. (n.d.).
  • 4-amino-Bicyclo[2.2.1]heptane-1-carboxylic acid methyl ester hydrochloride | 1544665-44-2. (2023).
  • Aminobicyclo[2.2.1.]heptane dicarboxylic acids (ABHD), rigid analogs of ACPD and glutamic acid: synthesis and pharmacological activity on metabotropic receptors mGluR1 and mGluR2 - Sci-Hub. (1998).
  • Barriobero Neila, J. I. (n.d.). Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems.
  • WO2025106780A1 - Rxfp1 receptor agonists - Google Patents. (n.d.).
  • Method for preparing cis-exo-bicyclo [2.2.1] heptane-2, 3-dicarboximide - Google Patents. (n.d.).
  • Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives - MDPI. (n.d.).
  • CAS 20448-79-7: 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid - CymitQuimica. (n.d.).

Sources

Protecting Group Strategies for 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid Hydrochloride: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Landscape of a Rigid Scaffold

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid, a conformationally constrained non-proteinogenic amino acid, represents a valuable scaffold in medicinal chemistry and drug development. Its rigid bicyclic framework imparts unique conformational preorganization to peptidic and non-peptidic structures, enabling the design of potent and selective ligands for various biological targets. The hydrochloride salt form of this amino acid presents a unique set of challenges and opportunities in synthetic chemistry, necessitating a carefully considered protecting group strategy to selectively mask its reactive amino and carboxylic acid functionalities.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of protecting group strategies for 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride. We will delve into the rationale behind the selection of various protecting groups, provide detailed, field-proven protocols for their installation and removal, and discuss orthogonal strategies for the selective manipulation of the amino and carboxylic acid moieties.

Protecting the Amino Group: A Triumvirate of Carbamates

The primary amino group in 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid is a key site for peptide bond formation and other derivatizations. Its nucleophilicity necessitates protection to prevent unwanted side reactions during subsequent synthetic steps. The most commonly employed and versatile protecting groups for amines are carbamates, with the tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz) groups offering a range of stability and cleavage conditions.

The Robust and Acid-Labile Boc Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection, prized for its stability to a wide range of reaction conditions, including basic and nucleophilic reagents, while being readily cleaved under acidic conditions.[1] This makes it an excellent choice for syntheses involving base-catalyzed reactions or the use of organometallic reagents.

  • Acid Lability: The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in an inert solvent such as dichloromethane (DCM).[2]

  • Base and Nucleophile Stability: It remains intact in the presence of common bases like triethylamine (TEA) and nucleophiles, allowing for selective deprotection of other protecting groups.[1]

  • Orthogonality: The acid-labile nature of the Boc group makes it orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz and benzyl ester groups.[3]

This protocol is adapted from a procedure for the Boc protection of a similar bicyclic amino ester.[4]

Materials:

  • 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a solution of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (1 equivalent) in THF, add triethylamine (2.2 equivalents) at 0 °C under an inert atmosphere.

  • To this stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents).

  • Allow the reaction mixture to warm to room temperature and stir for 20 hours.

  • Remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate and wash successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-aminobicyclo[2.2.1]heptane-1-carboxylic acid.

  • Purify the product by column chromatography on silica gel if necessary.

Deprotection of the Boc Group:

  • Standard Conditions: Treatment with a solution of 25-50% trifluoroacetic acid in dichloromethane for 1-2 hours at room temperature is a common and effective method.

  • Milder Conditions: For substrates sensitive to strong acid, 4 M HCl in dioxane or 1,4-dioxane can be employed.

The Base-Labile Fmoc Group for Peptide Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the protecting group of choice in solid-phase peptide synthesis (SPPS) due to its facile cleavage under mild basic conditions, typically with a solution of piperidine in dimethylformamide (DMF).[5] This orthogonality to acid-labile side-chain protecting groups (like t-butyl esters) is a key advantage.

  • Base Lability: The Fmoc group is rapidly cleaved by secondary amines like piperidine, allowing for iterative deprotection in SPPS without affecting acid-sensitive groups.[5]

  • UV-Active Chromophore: The fluorenyl group allows for the spectrophotometric monitoring of the deprotection step during automated peptide synthesis.

  • Orthogonality: It is stable to the acidic conditions used to cleave Boc and t-butyl ester protecting groups.[6]

Materials:

  • 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

  • 9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Dissolve 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium bicarbonate.

  • To this solution, add Fmoc-OSu (1.1 equivalents) portion-wise over 30 minutes while maintaining the pH between 8.5 and 9.0 by the addition of 1 M NaOH if necessary.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the reaction mixture to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Deprotection of the Fmoc Group:

  • Standard Conditions: A solution of 20% piperidine in DMF is typically used for complete deprotection within 10-30 minutes at room temperature.

The Hydrogenolysis-Labile Cbz Group

The benzyloxycarbonyl (Cbz or Z) group is a classic amine protecting group that is stable to both acidic and basic conditions but can be removed by catalytic hydrogenation.[1] This provides another layer of orthogonality in complex synthetic sequences.

  • Hydrogenolysis: The Cbz group is cleanly cleaved by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst), yielding the free amine and toluene and carbon dioxide as byproducts.

  • Acid and Base Stability: It is resistant to the conditions used for the cleavage of Fmoc and Boc groups, respectively.

  • Orthogonality: Its removal under neutral conditions makes it orthogonal to both acid- and base-labile protecting groups.

Materials:

  • 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (H₂O)

  • Diethyl ether

Procedure:

  • Dissolve 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (1 equivalent) in a 1:1 mixture of 1,4-dioxane and 10% aqueous sodium carbonate.

  • Cool the solution to 0 °C and add benzyl chloroformate (1.2 equivalents) dropwise, ensuring the pH remains basic (pH 9-10).

  • Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.

  • Extract the aqueous layer with diethyl ether to remove excess benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Cbz-4-aminobicyclo[2.2.1]heptane-1-carboxylic acid.

Deprotection of the Cbz Group:

  • Catalytic Hydrogenation: The Cbz-protected compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and stirred under a hydrogen atmosphere in the presence of a catalyst, typically 10% palladium on carbon (Pd/C).

Protecting the Carboxylic Acid Group: A Selection of Esters

The carboxylic acid functionality of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid is typically protected as an ester to prevent its interference in reactions involving the amino group, such as peptide couplings. The choice of ester depends on the desired deprotection conditions and the overall synthetic strategy.

Methyl and Ethyl Esters: Simple and Robust

Methyl and ethyl esters are common and straightforward protecting groups for carboxylic acids. They are stable to a wide range of conditions but are typically removed by saponification (base-catalyzed hydrolysis).

  • Stability: Stable to acidic conditions used for Boc deprotection.

  • Saponification: Cleaved by treatment with an aqueous base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

Materials:

  • 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

Procedure:

  • Suspend 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (1 equivalent) in anhydrous methanol.

  • Cool the suspension to 0 °C and slowly add thionyl chloride (1.2 equivalents) or a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature or reflux until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • The resulting product, methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate hydrochloride, can often be used without further purification.

Deprotection of Methyl/Ethyl Esters:

  • Saponification: The ester is treated with an aqueous solution of a base (e.g., 1 M LiOH or NaOH) in a co-solvent like THF or methanol at room temperature until hydrolysis is complete. Acidic workup is then required to protonate the resulting carboxylate.

Benzyl Esters: Cleavage by Hydrogenolysis

Benzyl esters offer an alternative deprotection strategy via catalytic hydrogenation, making them orthogonal to both acid- and base-labile protecting groups.

  • Hydrogenolysis: Cleaved under the same conditions as the Cbz group (H₂/Pd-C).

  • Orthogonality: Stable to both acidic and basic conditions, allowing for selective removal of Boc and Fmoc groups.

Materials:

  • N-protected 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid

  • Benzyl bromide (BnBr)

  • Cesium carbonate (Cs₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the N-protected 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid (1 equivalent) in anhydrous DMF.

  • Add cesium carbonate (1.5 equivalents) and stir the mixture for 30 minutes at room temperature.

  • Add benzyl bromide (1.2 equivalents) and stir the reaction at room temperature until completion.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Deprotection of Benzyl Esters:

  • Catalytic Hydrogenation: Similar to the deprotection of the Cbz group, treatment with H₂ gas in the presence of a Pd/C catalyst.

tert-Butyl Esters: Acid-Labile Protection

tert-Butyl (t-Bu) esters are cleaved under acidic conditions, making them compatible with the Fmoc/tBu strategy in peptide synthesis.

  • Acid Lability: Cleaved with strong acids like TFA, often concurrently with Boc group removal.

  • Base Stability: Stable to the basic conditions used for Fmoc deprotection.

Materials:

  • N-protected 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid

  • tert-Butanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the N-protected 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid (1 equivalent), tert-butanol (3 equivalents), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the solution to 0 °C and add DCC (1.1 equivalents).

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.

  • Filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Deprotection of tert-Butyl Esters:

  • Acidolysis: Treatment with a strong acid such as TFA in DCM.

Orthogonal Protecting Group Strategies: A Decision-Making Framework

The true power of protecting group chemistry lies in the ability to selectively remove one protecting group in the presence of others. This "orthogonal" approach is critical for the synthesis of complex molecules derived from 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid.

The following diagram illustrates the decision-making process for selecting an orthogonal protecting group strategy.

Orthogonal_Protection cluster_amine Amine Protection cluster_acid Carboxylic Acid Protection cluster_deprotection Deprotection Conditions Boc Boc Acid Acid (TFA, HCl) Boc->Acid Cleaved by Base Base (Piperidine) Boc->Base Stable to Hydrogenolysis Hydrogenolysis (H2, Pd/C) Boc->Hydrogenolysis Stable to Fmoc Fmoc Fmoc->Acid Stable to Fmoc->Base Cleaved by Fmoc->Hydrogenolysis Stable to Cbz Cbz Cbz->Acid Stable to Cbz->Base Stable to Cbz->Hydrogenolysis Cleaved by Methyl_Ethyl Methyl/Ethyl Ester Methyl_Ethyl->Acid Stable to Methyl_Ethyl->Base Cleaved by (Saponification) Benzyl Benzyl Ester Benzyl->Acid Stable to Benzyl->Base Stable to Benzyl->Hydrogenolysis Cleaved by tButyl t-Butyl Ester tButyl->Acid Cleaved by tButyl->Base Stable to tButyl->Hydrogenolysis Stable to

Caption: Orthogonal protecting group strategy decision matrix.

Example Orthogonal Pairs:

  • N-Boc and Benzyl Ester: The Boc group can be removed with acid, leaving the benzyl ester intact. The benzyl ester can then be removed by hydrogenolysis.

  • N-Fmoc and t-Butyl Ester: This is the classic combination for SPPS. The Fmoc group is removed with a base, and the t-butyl ester is removed with acid at the end of the synthesis.

  • N-Cbz and Methyl Ester: The methyl ester can be saponified with a base without affecting the Cbz group. The Cbz group can then be removed by hydrogenolysis.

Summary of Protecting Group Strategies

Protecting GroupFunctionality ProtectedInstallation ConditionsDeprotection ConditionsOrthogonal To
Boc Amine(Boc)₂O, baseStrong acid (TFA, HCl)Fmoc, Cbz, Benzyl ester
Fmoc AmineFmoc-OSu, baseBase (Piperidine)Boc, Cbz, Benzyl/t-Butyl ester
Cbz AmineCbz-Cl, baseH₂, Pd/CBoc, Fmoc, all esters
Methyl/Ethyl Ester Carboxylic AcidAlcohol, acid catalystBase (saponification)Boc, Cbz, Fmoc
Benzyl Ester Carboxylic AcidBenzyl bromide, baseH₂, Pd/CBoc, Fmoc, Methyl/t-Butyl ester
tert-Butyl Ester Carboxylic Acidtert-Butanol, DCC, DMAPStrong acid (TFA)Fmoc, Cbz, Benzyl/Methyl ester

Conclusion

The successful synthesis and derivatization of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride hinges on a well-designed protecting group strategy. By understanding the stability and cleavage conditions of common protecting groups such as Boc, Fmoc, and Cbz for the amino function, and various esters for the carboxylic acid, researchers can devise orthogonal schemes that allow for the selective manipulation of this valuable building block. The protocols and strategies outlined in this guide provide a solid foundation for the incorporation of this rigid scaffold into novel peptidic and small molecule therapeutics.

References

  • Palkó, M., et al. (2010). Synthesis of conformationally constrained, orthogonally protected 3-azabicyclo[3.2.1]octane β-amino esters. ARKIVOC, 2010(ix), 31-39. Available from: [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 73 (pp. 17-33). Humana Press. Available from: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Master Organic Chemistry. (2018). Amine Protection and Deprotection. Available from: [Link]

  • PubChem. (n.d.). Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Gers, T., et al. (2008). Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. Journal of Peptide Science, 14(3), 345-353. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid is a conformationally restricted amino acid of significant interest in medicinal chemistry. Its rigid bicyclic structure provides a unique scaffold for the design of novel therapeutics. The synthesis of its hydrochloride salt, however, can present several challenges, including the formation of tenacious byproducts that complicate purification and compromise yield and purity. This guide aims to elucidate the common pitfalls encountered during its synthesis and provide robust solutions.

The primary synthetic routes to this molecule involve the generation of an amine from a carboxylic acid derivative at the C4 position, commonly via Hofmann or Curtius rearrangements. The troubleshooting and FAQ sections below are structured around the key steps in these synthetic pathways.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.

Question 1: After performing a Hofmann rearrangement on bicyclo[2.2.1]heptane-1,4-dicarboxamide, I observe a significant amount of a byproduct with a similar polarity to my desired 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid. What could this be?

Answer:

A likely byproduct in the Hofmann rearrangement of a bicyclic diamide is a cyclized urea derivative. The formation of this byproduct is rooted in the reaction mechanism, which proceeds through an isocyanate intermediate.

Causality: The Hofmann rearrangement converts a primary amide to a primary amine with one less carbon atom.[1] In your case, the intended reaction is the selective rearrangement of one of the two amide groups. However, the intermediate isocyanate formed at the C4 position can be susceptible to intramolecular attack by the newly formed primary amine at the C1 position (or the remaining amide), especially under the basic reaction conditions.

Proposed Byproduct Structure:

  • Intramolecular Urea: A tricyclic urea formed from the intramolecular cyclization of the amino-isocyanate intermediate.

Troubleshooting Protocol:

  • Reaction Conditions Optimization:

    • Temperature Control: Perform the rearrangement at the lowest effective temperature to minimize the rate of the intramolecular cyclization, which likely has a higher activation energy than the desired hydrolysis of the isocyanate.

    • Rate of Addition: Add the bromine and base solution slowly to maintain a low concentration of the reactive intermediates.

  • Work-up Modification:

    • Acidic Quench: Upon completion of the rearrangement, quench the reaction mixture with a strong acid (e.g., HCl). This will protonate the newly formed amine, rendering it non-nucleophilic and preventing its reaction with any remaining isocyanate.

  • Purification Strategy:

    • Ion-Exchange Chromatography: This technique is highly effective for separating the desired amino acid from neutral or less basic byproducts like the cyclic urea.[2]

Question 2: My Curtius rearrangement of bicyclo[2.2.1]heptane-1-carbonyl azide, followed by hydrolysis, has resulted in a low yield of the desired 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid and a complex mixture of byproducts. What are the likely side reactions?

Answer:

The Curtius rearrangement is a versatile method for converting carboxylic acids to primary amines via an acyl azide and an isocyanate intermediate.[3][4] However, several side reactions can occur, particularly with a sterically hindered substrate like a bicyclo[2.2.1]heptane derivative.

Potential Byproducts and Their Origins:

ByproductPlausible Mechanism of Formation
Symmetrical Urea Derivative The intermediate isocyanate can react with the newly formed primary amine product. This is more likely if the hydrolysis of the isocyanate is slow or incomplete.
Unreacted Acyl Azide Incomplete rearrangement due to insufficient heating or premature quenching of the reaction. Acyl azides can be sensitive and may decompose through other pathways if not handled correctly.[3]
Carbamate Derivative If an alcohol is used as the solvent or is present during the work-up, it can trap the isocyanate intermediate to form a stable carbamate.[5]

Troubleshooting Protocol:

  • Ensure Complete Rearrangement:

    • Thermal Conditions: Ensure the reaction is heated sufficiently to drive the rearrangement of the acyl azide to the isocyanate. The loss of nitrogen gas is a key indicator of reaction progress.[5]

    • Solvent Choice: Use an inert, high-boiling solvent (e.g., toluene, dioxane) to achieve the necessary temperature for efficient rearrangement.

  • Optimize Isocyanate Trapping:

    • Hydrolysis Conditions: For the formation of the primary amine, the isocyanate should be hydrolyzed with a strong acid or base. Ensure the hydrolysis conditions are vigorous enough to completely convert the isocyanate and any carbamate byproducts to the desired amine.

    • Avoiding Alcoholic Solvents: If the primary amine is the target, avoid using alcohols as solvents during the rearrangement or work-up to prevent carbamate formation.

  • Purification Strategy:

    • Acid-Base Extraction: The basicity of the desired amino acid allows for its separation from neutral byproducts like symmetrical ureas and carbamates through a series of acid-base extractions.

    • Crystallization: The hydrochloride salt of the final product is often a crystalline solid, and recrystallization can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the product?

A1: The Hofmann and Curtius rearrangements are known to proceed with retention of configuration at the migrating carbon.[5] Therefore, the stereochemistry of the starting bicyclo[2.2.1]heptane-1-carboxylic acid derivative will be retained in the final 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid product.

Q2: Are there alternative synthetic routes to consider if the Hofmann or Curtius rearrangements are problematic?

A2: Yes, other methods could be explored, although they may have their own challenges:

  • Ritter Reaction: This reaction involves the addition of a nitrile to a carbocation in the presence of a strong acid to form an amide. A suitable bicyclo[2.2.1]heptane precursor with a leaving group at the C4 position could potentially be used to generate the necessary carbocation.

  • Reductive Amination: If a ketone precursor, 4-oxobicyclo[2.2.1]heptane-1-carboxylic acid, is accessible, reductive amination could be a viable route to introduce the amino group.

Q3: How can I confirm the structure of my product and identify unknown byproducts?

A3: A combination of spectroscopic techniques is essential:

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework and the connectivity of atoms. The rigid bicyclic structure often gives rise to complex but well-resolved spectra.

  • Mass Spectrometry (MS): Determines the molecular weight of the product and byproducts, aiding in their identification.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the presence of a urea or carbamate carbonyl stretch in byproducts.

Visualizing Reaction Pathways

The following diagrams illustrate the key transformations and potential side reactions discussed.

hofmann_rearrangement amide Bicyclo[2.2.1]heptane-1,4-dicarboxamide isocyanate Isocyanate Intermediate amide->isocyanate Br2, NaOH amine 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid isocyanate->amine H2O, H+ urea Intramolecular Cyclic Urea (Byproduct) isocyanate->urea Intramolecular Cyclization

Caption: Hofmann rearrangement pathway and byproduct formation.

curtius_rearrangement acyl_azide Bicyclo[2.2.1]heptane-1-carbonyl azide isocyanate Isocyanate Intermediate acyl_azide->isocyanate Heat amine 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid isocyanate->amine H2O, H+ sym_urea Symmetrical Urea (Byproduct) isocyanate->sym_urea Reaction with Amine Product carbamate Carbamate (Byproduct) isocyanate->carbamate Reaction with Alcohol

Caption: Curtius rearrangement pathway and common byproducts.

References

  • 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxamide and its conversion to bicyclo[2.2.1]hept-5-ene-2-one. Tetrahedron: Asymmetry, 16 (16), 2754-2763. [Link]

  • Hypervalent Iodine Catalyzed Hofmann Rearrangement of Carboxamides Using Oxone as Terminal Oxidant. The Journal of Organic Chemistry, 77 (24), 11213-11221. [Link]

  • Recent Applications of Intramolecular Diels-Alder Reaction in Total Synthesis of Natural Products. Tetrahedron, 68 (38), 7727-7759. [Link]

  • Resolution of the diols of bicyclo[2.2.1]heptane, bicyclo[2.2.2]octane and bicyclo[3.2.1]octane by enzymic hydrolysis, and their absolute configurations. Journal of the Chemical Society, Perkin Transactions 1, 2337-2343. [Link]

  • A Straightforward Entry to 7-Azabicyclo[2.2.1]heptane-1-carbonitriles in the Synthesis of Novel Epibatidine Analogues. The Journal of Organic Chemistry, 68 (22), 8673-8676. [Link]

  • 7-azabicyclo[2.2.1]-heptane and -heptene derivatives as cholinergic receptor ligands.
  • The unexpected formation of bicyclo[2.2.1]heptane derivatives by Lewis acid-catalyzed transannular double cyclization. Journal of the Chemical Society, Perkin Transactions 1, 303-309. [Link]

  • Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 16 (9), 7691-7705. [Link]

  • 2,3-Bis(isocyanatomethyl)bicyclo[2.2.1]heptane. PubChem. [Link]

  • Intramolecular Cyclization of 4-[3-(Trimethylsilyl)prop-1-en-1-yl]- cyclohexanecarbaldehyde with Loss of Formyl Carbon. Bulletin of the Chemical Society of Japan, 71 (1), 263-271. [Link]

  • Naming Bicyclic Compounds – Fused, Bridged, and Spiro. Master Organic Chemistry. [Link]

  • Aminonordecane derivative, and preparation method therefor and application thereof.
  • Toxic effect of 2,2'-bis(bicyclo[2.2.1] heptane) on bacterial cells. Biophysics, 65 (1), 123-128. [Link]

  • Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and Structural Characterization. ChemRxiv. [Link]

  • Rearrangement. Michigan State University Department of Chemistry. [Link]

  • The Curtius rearrangement: Mechanistic insight and recent applications in natural product syntheses. Tetrahedron, 74 (48), 6823-6846. [Link]

  • Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition. Organic Letters, 25 (38), 7029-7034. [Link]

  • New bicyclic derivatives.
  • 4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. The Journal of Organic Chemistry, 89 (12), 9110-9117. [Link]

  • Curtius rearrangement. Wikipedia. [Link]

  • Preparation and structure of diexo-oxanorbornane-fused bi- and tetracyclic 1,3-heterocycles. Journal of Heterocyclic Chemistry, 40 (6), 1049-1055. [Link]

Sources

Technical Support Center: Optimizing Reaction Yield for 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride. As a key structural motif in medicinal chemistry, particularly in the development of gabapentin analogues, achieving a high yield and purity of this compound is critical. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis.

I. Synthetic Strategy Overview

The most common synthetic route to 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride involves a multi-step process commencing with the formation of a bicyclo[2.2.1]heptane backbone, followed by the introduction of the carboxylic acid and amino functionalities. A key transformation is the Curtius rearrangement, which allows for the conversion of a carboxylic acid group at the C4 position to a protected amine. The synthesis can be broadly outlined as follows:

Synthetic_Pathway A Bicyclo[2.2.1]heptane-1,4-dicarboxylic acid dimethyl ester B 4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid A->B Enzymatic Hydrolysis C Methyl 4-((benzyloxy)carbonylamino)bicyclo[2.2.1]heptane-1-carboxylate B->C Curtius Rearrangement (DPPA, BnOH) D 4-((Benzyloxy)carbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid C->D Saponification (e.g., NaOH) E 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid D->E Deprotection (e.g., Hydrogenolysis) F 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride E->F Salt Formation (HCl)

Caption: General synthetic workflow for 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, with a focus on optimizing reaction yield at each critical step.

Problem 1: Low Yield in the Curtius Rearrangement Step

The Curtius rearrangement is a critical step for introducing the nitrogen functionality. Low yields are a common frustration and can often be traced back to several factors.

Question: I am experiencing a low yield (<50%) during the Curtius rearrangement of 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid using diphenylphosphoryl azide (DPPA) and benzyl alcohol. What are the likely causes and how can I improve the yield?

Answer:

Low yields in the Curtius rearrangement of this sterically hindered bicyclic carboxylic acid can be attributed to several factors, primarily related to the formation of the acyl azide intermediate and the subsequent rearrangement and trapping of the isocyanate.

Causality and Solutions:

  • Incomplete Acyl Azide Formation:

    • Moisture: The presence of water is highly detrimental as it can hydrolyze the activated carboxylic acid intermediate or the acyl azide itself.

      • Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. The starting carboxylic acid should be thoroughly dried under high vacuum before use.

    • Sub-optimal Base Stoichiometry: Triethylamine (Et3N) is commonly used to deprotonate the carboxylic acid. Insufficient base will lead to incomplete formation of the carboxylate, which is necessary to react with DPPA.

      • Solution: Use at least 1.1 equivalents of freshly distilled triethylamine.

  • Inefficient Rearrangement and Isocyanate Trapping:

    • Insufficient Thermal Energy: The rearrangement of the acyl azide to the isocyanate is a thermal process. The rigid bicyclo[2.2.1]heptane framework may increase the activation energy for this rearrangement compared to more flexible systems.

      • Solution: The reaction is typically heated. A temperature of 80-90°C is a good starting point.[1] Monitor the reaction by TLC to determine the optimal reaction time and temperature. Prolonged heating at very high temperatures can lead to side reactions.

    • Steric Hindrance: The bulky bicyclic structure can hinder the approach of the trapping agent (benzyl alcohol).

      • Solution: While benzyl alcohol is the intended trapping agent to form the Cbz-protected amine, if its concentration is too low or the reaction is not proceeding efficiently, the isocyanate can react with other nucleophiles or polymerize. Ensure at least 1.2 equivalents of benzyl alcohol are used.

  • Side Reactions:

    • Urea Formation: The intermediate isocyanate can react with any primary amine present (e.g., from degradation of the product) to form a stable urea byproduct, which is often difficult to remove.

      • Solution: Ensure the reaction is carried out in a clean reaction vessel and that the starting materials are pure.

Troubleshooting Workflow:

Troubleshooting_Curtius Start Low Yield in Curtius Rearrangement A Check for Moisture Contamination Start->A B Verify Reagent Purity and Stoichiometry A->B If dry E Successful Optimization A->E If moisture is the issue, dry and repeat C Optimize Reaction Temperature and Time B->C If pure & stoichiometric B->E If stoichiometry is the issue, adjust and repeat D Analyze for Side Products (e.g., Urea) C->D If still low yield C->E If conditions are optimized D->E If side products identified and mitigated

Caption: Troubleshooting flowchart for the Curtius rearrangement step.

Problem 2: Incomplete Saponification of the Methyl Ester

Question: I am having trouble fully hydrolyzing the methyl ester of Methyl 4-((benzyloxy)carbonylamino)bicyclo[2.2.1]heptane-1-carboxylate to the corresponding carboxylic acid. What conditions should I use?

Answer:

Saponification of sterically hindered esters can be challenging. The bicyclo[2.2.1]heptane system shields the ester functionality, making it less accessible to hydroxide ions.

Causality and Solutions:

  • Steric Hindrance: The rigid, cage-like structure of the bicyclo[2.2.1]heptane core restricts access to the carbonyl carbon of the ester.

    • Solution: Increase the reaction temperature and/or time. Refluxing in a mixture of methanol or ethanol and water with an excess of NaOH or KOH is a common approach. Monitor the reaction by TLC until the starting material is consumed.

  • Insufficient Base: A stoichiometric amount of base may not be sufficient to drive the reaction to completion due to the equilibrium nature of saponification.

    • Solution: Use a significant excess of base (e.g., 2-4 equivalents of NaOH or KOH).

  • Solubility Issues: The starting material may not be fully soluble in a purely aqueous base.

    • Solution: Use a co-solvent system such as methanol/water or THF/water to ensure the substrate is fully dissolved.

Recommended Protocol for Saponification:

  • Dissolve the methyl ester in a 1:1 mixture of methanol and water.

  • Add 3 equivalents of solid NaOH or KOH.

  • Heat the mixture to reflux and monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes with a small amount of acetic acid).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1N HCl to a pH of ~3-4, which will precipitate the carboxylic acid product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Problem 3: Difficulties with Cbz Deprotection and Product Isolation

Question: The hydrogenolysis of the Cbz-protecting group is sluggish, and I am struggling to isolate the final hydrochloride salt in a pure form. What can I do?

Answer:

The deprotection of the Cbz group and the subsequent isolation and purification of the final product can be problematic due to catalyst poisoning and the amphoteric nature of the amino acid.

Causality and Solutions:

  • Catalyst Poisoning: Trace impurities from previous steps, particularly sulfur-containing compounds or coordinating species, can poison the Palladium on carbon (Pd/C) catalyst, leading to a sluggish or incomplete reaction.

    • Solution: Ensure the Cbz-protected amino acid is of high purity before attempting the hydrogenolysis. Recrystallization or flash chromatography may be necessary.

  • Inefficient Hydrogenation:

    • Solution: Increase the hydrogen pressure (e.g., using a Parr hydrogenator). Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen. The choice of solvent can also be critical; methanol or ethanol are commonly used.

  • Difficult Product Isolation: The product is an amino acid, making it highly polar and potentially soluble in both aqueous and some organic phases, complicating extraction.

    • Solution: After hydrogenolysis and filtration of the catalyst, the most effective way to isolate the product is by forming the hydrochloride salt. Add a solution of HCl in a non-polar solvent like dioxane or isopropanol to the reaction mixture. This will precipitate the hydrochloride salt, which can then be collected by filtration.

  • Impurity Removal: The final product may contain residual starting material or side products.

    • Solution: Recrystallization of the hydrochloride salt from a suitable solvent system (e.g., ethanol/ether or methanol/ether) is often effective for purification.

Data Summary for Reaction Optimization:

StepKey ParametersRecommended ConditionsPotential Pitfalls
Curtius Rearrangement Temperature, Solvent, Reagent Purity80-90°C, Anhydrous Toluene, Dry ReagentsMoisture, Sub-stoichiometric Base, Side Reactions
Saponification Base Equivalents, Temperature, Solvent2-4 eq. NaOH/KOH, Reflux, Methanol/WaterSteric Hindrance, Incomplete Reaction
Cbz Deprotection Catalyst, Hydrogen Pressure, Purity10% Pd/C, 50 psi H₂, High Purity SubstrateCatalyst Poisoning, Sluggish Reaction
Salt Formation Acid, SolventHCl in Dioxane or IsopropanolIncomplete Precipitation, Impurity Co-precipitation

III. Frequently Asked Questions (FAQs)

Q1: What is the significance of the bicyclo[2.2.1]heptane core in this molecule?

The bicyclo[2.2.1]heptane (or norbornane) scaffold is a rigid and conformationally constrained ring system.[2] This rigidity is highly desirable in drug design as it can lock a molecule into a specific three-dimensional orientation, leading to higher selectivity and potency for its biological target. In the context of gabapentin analogues, this constrained structure can provide valuable information about the bioactive conformation required for interaction with targets like the α2δ subunit of voltage-gated calcium channels.

Q2: Are there alternative methods to the Curtius rearrangement for introducing the amino group?

Yes, other methods exist, though the Curtius rearrangement is often favored for its reliability. An alternative is the Hofmann rearrangement of an amide, which also proceeds through an isocyanate intermediate. Another possibility is a reductive amination of a corresponding ketone, 4-oxobicyclo[2.2.1]heptane-1-carboxylic acid. However, the synthesis of this keto-acid precursor may be as complex as the Curtius rearrangement route.

Q3: What are the common impurities I should look out for in my final product?

Common impurities can include:

  • Unreacted starting materials from any of the synthetic steps.

  • The Cbz-protected precursor if deprotection is incomplete.

  • Urea byproducts from the Curtius rearrangement.

  • Inorganic salts from workup procedures.

  • For amino acids, potential impurities can arise from the manufacturing process of starting materials.[3][4]

Q4: How can I confirm the stereochemistry of my final product?

The synthesis as described is likely to produce a racemic mixture. The stereochemistry of the bicyclo[2.2.1]heptane system can be complex. Advanced NMR techniques, such as 2D NMR (COSY, NOESY), can be used to determine the relative stereochemistry of the substituents. Chiral chromatography or the use of chiral resolving agents would be necessary to separate enantiomers if required.

IV. Detailed Experimental Protocols

Protocol 1: Curtius Rearrangement to form Methyl 4-((benzyloxy)carbonylamino)bicyclo[2.2.1]heptane-1-carboxylate
  • To a solution of 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).

  • To this mixture, add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.

  • After stirring for 30 minutes, add benzyl alcohol (1.2 eq).

  • Heat the reaction mixture to 90°C and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and wash with saturated aqueous NaHCO3 solution.

  • Separate the organic layer, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired Cbz-protected amino ester.

Protocol 2: Cbz-Deprotection and Hydrochloride Salt Formation
  • Dissolve 4-((benzyloxy)carbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid (1.0 eq) in methanol.

  • Add 10% Pd/C catalyst (10% w/w).

  • Hydrogenate the mixture at 50 psi in a Parr hydrogenator for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • To the filtrate, add a 4M solution of HCl in dioxane (1.1 eq) dropwise with stirring.

  • A white precipitate of the hydrochloride salt should form. Stir for an additional 30 minutes.

  • Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride.

V. References

  • Fülöp, F. (n.d.). SYNTHESES AND APPLICATIONS OF NOVEL ß-AMINO ACIDS.

  • Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Avenoza, A., et al. (n.d.). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Universidad de La Rioja.

  • Google Patents. (n.d.). EP3604272A1 - Process for the preparation of gabapentin. Retrieved from

  • Petru, L., et al. (2007). Rearrangement of bicyclo[2.2.1]heptane ring systems by titanocene alkylidene complexes to bicyclo[3.2.0]heptane enol ethers. Total synthesis of (.+-.)-.DELTA.9(12)-capnellene. The Journal of Organic Chemistry.

  • ResearchGate. (2025, August 10). Impurity profile of amino acids?

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • BenchChem. (2025, November). optimization of reaction conditions for the Curtius rearrangement.

  • Palkó, M., et al. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Semantic Scholar.

  • TCI Chemicals. (n.d.). Diphenyl Phosphorazidate (DPPA) − More Than Three Decades Later.

  • National Institutes of Health. (n.d.). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. PMC.

  • Organic Letters. (2026, January 15). Direct Amidation of Tertiary N-Benzylamines.

  • National Institutes of Health. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. PMC.

  • ResearchGate. (2016, July 14). Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin.

  • Fülöp, F., et al. (2025, August 6). Reactions of Levulinic Acid with Norbornane/ene Amino Acids and Diamines.

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides.

  • ResearchGate. (2025, August 9). Enantioselective Enzymatic Cleavage of N‐Benzyloxycarbonyl Groups.

  • Royal Society of Chemistry. (n.d.). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry.

  • ResearchGate. (n.d.). The Curtius rearrangement: Mechanistic insight and recent applications in natural product syntheses.

  • National Institutes of Health. (2011, September 7). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. PMC.

  • Synform. (n.d.). Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications.

  • Google Patents. (n.d.). US20080103334A1 - Process For Synthesis Of Gabapentin.

  • Enamine. (2024, December 4). Unnatural Amino Acids.

  • National Institutes of Health. (n.d.). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC.

  • Michigan State University. (n.d.). Cationic Rearrangements. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives.

  • ABL Technology. (n.d.). 4-(methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid 97%. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. PMC.

  • Universidad de La Rioja. (n.d.). Asymmetric synthesis of conformationally constrained 4-hydroxyprolines and their applications to the formal synthesis of (+)-epibatidine.

  • Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides.

  • Master Organic Chemistry. (2014, August 14). Naming Bicyclic Compounds – Fused, Bridged, and Spiro.

  • ChemicalBook. (n.d.). The performance of diphenylphosphoryl azide.

  • BenchChem. (n.d.). (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic Acid.

  • Sci-Hub. (n.d.). Aminobicyclo[2.2.1.]heptane dicarboxylic acids (ABHD), rigid analogs of ACPD and glutamic acid: synthesis and pharmacological activity on metabotropic receptors mGluR1 and mGluR2.

  • ACS Publications. (n.d.). Enzyme-Catalyzed Hydrolysis of Bicycloheptane and Cyclobutene Diesters to Monoesters.

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –.

  • Google Patents. (n.d.). WO2014140075A1 - Substituted 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid (benzyl-cyano-methyl)-amides inhibitors of cathepsin c.

  • PubMed. (n.d.). Mechanisms of action of gabapentin.

Sources

Technical Support Center: Purification of Rigid Bicyclic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of rigid bicyclic amino acids. This guide is designed for researchers, chemists, and drug development professionals who encounter the unique challenges associated with isolating these conformationally constrained molecules. Their rigid structure, while desirable for creating highly specific peptidomimetics and therapeutic agents, introduces significant hurdles in purification, particularly in achieving stereochemical purity[1].

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, grounded in established scientific principles and field-proven methodologies.

Frequently Asked Questions (FAQs)

Q1: What makes the purification of rigid bicyclic amino acids so challenging?

The primary challenges stem from their unique structural features:

  • Stereochemical Complexity: The synthesis of bicyclic amino acids often results in mixtures of enantiomers and diastereomers. Their rigid conformations can make the energy differences between these stereoisomers very subtle, rendering their separation difficult[2].

  • Similar Physicochemical Properties: Diastereomers of a rigid bicyclic scaffold often have nearly identical polarity, solubility, and pKa values, making them difficult to resolve with standard chromatographic techniques like reverse-phase HPLC.

  • Crystallization Difficulties: While the core scaffold is rigid, flexible protecting groups (e.g., Boc, Cbz) or side chains can introduce conformational heterogeneity, which hinders the formation of a well-ordered crystal lattice[3]. Impurities can also act as "crystallization poisons."

  • High Polarity: As amino acids, they can be highly polar and zwitterionic, leading to poor retention on standard reverse-phase columns and requiring specialized chromatographic modes like HILIC or ion-exchange[4].

Q2: What are the primary purification methods for these compounds?

The two main strategies are preparative chromatography and crystallization.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is the most powerful method for separating complex stereoisomeric mixtures. Chiral Stationary Phases (CSPs) are essential for resolving enantiomers[5][6]. Supercritical Fluid Chromatography (SFC) is also emerging as a greener and often more efficient alternative[7].

  • Crystallization: This is the most economical method for obtaining large quantities of a single, pure stereoisomer. It can be highly effective if one diastereomer is significantly less soluble than the others in a given solvent system. However, developing a robust crystallization procedure can be time-consuming[8][9].

Q3: How do I choose between chromatography and crystallization?

The choice depends on the scale, the nature of the isomeric mixture, and available resources. The following decision tree can guide your strategy.

G start Start: Crude Mixture of Bicyclic Amino Acid Stereoisomers is_diastereomers Is the mixture diastereomeric? start->is_diastereomers is_enantiomers Is it a racemic (enantiomeric) mixture? is_diastereomers->is_enantiomers No try_cryst Attempt Diastereomeric Crystallization is_diastereomers->try_cryst Yes chiral_chrom Use Chiral Prep HPLC/SFC with a suitable CSP is_enantiomers->chiral_chrom Yes derivatize Consider derivatization to create diastereomers is_enantiomers->derivatize No (Complex Mixture) cryst_success Crystallization Successful? try_cryst->cryst_success final_product Pure Diastereomer cryst_success->final_product Yes achiral_chrom Use Achiral Prep HPLC/SFC (e.g., Silica, C18, Diol) cryst_success->achiral_chrom No achiral_chrom->final_product enantiomers_resolved Pure Enantiomers chiral_chrom->enantiomers_resolved Separation Achieved derivatize->try_cryst

Caption: Purification Strategy Decision Tree.

Q4: What are the best analytical techniques for assessing the purity of my final product?

A combination of methods is required to confirm chemical and stereochemical purity.

  • LC-MS: Ideal for confirming the molecular weight and assessing chemical purity by detecting structurally related impurities[10][11].

  • Chiral HPLC/GC: The gold standard for determining enantiomeric excess (e.e.) or diastereomeric excess (d.e.). Analytical scale versions of preparative methods are often used[5][12].

  • NMR Spectroscopy: Provides structural confirmation. For chiral compounds, using chiral shift reagents or comparing with spectra of known stereoisomers can help confirm stereochemistry.

  • Marfey's Method: A derivatization technique using Marfey's reagent (or its variants) followed by achiral HPLC analysis can be used to determine the absolute configuration of the amino acid[13][14].

Troubleshooting Guides

Problem 1: Poor or No Separation of Stereoisomers by HPLC/SFC

Symptoms: You observe a single broad peak or two poorly resolved peaks for a known mixture of enantiomers or diastereomers.

Causality: The fundamental issue is insufficient selectivity, meaning the stationary phase and mobile phase combination does not interact differently enough with the stereoisomers. This can be due to an inappropriate Chiral Stationary Phase (CSP) or suboptimal mobile phase conditions that fail to facilitate the necessary chiral recognition interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance)[15].

Troubleshooting Workflow:

G start Start: Poor Stereoisomer Resolution check_derivatization Is the amino acid derivatized? (e.g., N-protected) change_csp Select CSP based on protecting group and core structure (See Table 1) check_derivatization->change_csp Yes (e.g., Boc, Fmoc) zwitter_csp Use Zwitterionic or Crown Ether CSPs check_derivatization->zwitter_csp No (Free Amino Acid) optimize_mobile_phase Optimize Mobile Phase change_csp->optimize_mobile_phase CSP Selected zwitter_csp->optimize_mobile_phase adjust_modifier Vary organic modifier % (e.g., IPA, EtOH in Heptane/CO2) optimize_mobile_phase->adjust_modifier Step 1 check_resolution1 check_resolution1 adjust_modifier->check_resolution1 Resolution Improved? success Continue Optimization & Scale-Up check_resolution1->success Yes change_additive Step 2: Add/Change Additive (e.g., TFA, DEA, Acetic Acid) check_resolution1->change_additive No check_resolution2 check_resolution2 change_additive->check_resolution2 Resolution Improved? check_resolution2->success Yes change_csp2 Step 3: Change CSP Type (e.g., Polysaccharide to Pirkle-type) check_resolution2->change_csp2 No change_csp2->optimize_mobile_phase Restart Optimization

Caption: Chiral Chromatography Troubleshooting Workflow.

Detailed Protocol: Chiral HPLC Method Development
  • Select an Initial CSP: Based on literature for similar compounds or the data in Table 1. For N-protected (Boc, Cbz, Fmoc) bicyclic amino acids, polysaccharide-based CSPs are a robust starting point. For free amino acids, zwitterionic or macrocyclic glycopeptide phases are often required[5][12].

  • Choose a Mobile Phase System:

    • Normal Phase (Heptane/Alcohol): Excellent for many protected amino acids. Start with a 90:10 Heptane:Isopropanol (IPA) mobile phase.

    • Polar Organic (Acetonitrile/Methanol): Useful for more polar compounds on phases like CHIROBIOTIC T[5].

    • Supercritical Fluid (CO₂/Alcohol): Often provides higher efficiency and faster separations[7]. Start with 85:15 CO₂:Methanol.

  • Screen Modifiers/Additives: Small amounts of acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) additives can dramatically alter selectivity by protonating or deprotonating the analyte or stationary phase functional groups, thereby modifying the key interactions needed for separation[16].

  • Optimize Conditions: Systematically vary the alcohol modifier (IPA vs. Ethanol), its concentration, and the column temperature. Lower temperatures often increase enantioselectivity but may also increase analysis time and pressure.

  • Validate the Method: Once separation is achieved, confirm the identity of each peak by LC-MS if possible and assess the method's robustness by making small changes to the conditions.

| Table 1: Common Chiral Stationary Phases for Bicyclic Amino Acid Separation | | :--- | :--- | :--- | | CSP Type | Common Trade Names | Best For... | | Polysaccharide-Based | CHIRALPAK® (IA, IB, IC, etc.), CHIRALCEL® (OD, OJ, etc.) | N-protected amino acids (Boc, Fmoc, Cbz). Highly versatile and widely applicable. | | Macrocyclic Glycopeptide | CHIROBIOTIC™ (T, T2, V, R), CYCLOBOND™ | Underivatized, zwitterionic amino acids. Can operate in multiple mobile phase modes[5]. | | Zwitterionic Ion-Exchange | CHIRALPAK® ZWIX(+)™, ZWIX(-)™ | Free amino acids and small peptides. Offers unique selectivity based on electrostatic interactions[12][15]. | | Pirkle-Type (Brush-Type) | Whelk-O® 1, DACH-DNB | Analytes with π-acidic or π-basic groups (e.g., aromatic protecting groups). |

Problem 2: Product is a Thick Oil or Fails to Crystallize

Symptoms: After solvent removal, the purified amino acid derivative remains a viscous, non-crystalline oil, even after prolonged standing or cooling.

Causality: Crystallization requires molecules to pack into a highly ordered, repeating lattice. This process can be inhibited by several factors:

  • Residual Impurities: Even small amounts of structurally similar impurities (e.g., diastereomers, protected intermediates) can disrupt lattice formation[3].

  • Residual Solvent: Trapped solvent molecules can interfere with crystal packing.

  • Inherent Molecular Properties: The presence of flexible, bulky protecting groups (like t-Boc) can create a low-energy amorphous state that is more stable than the crystalline form[17]. The molecule's overall shape may simply not be conducive to efficient packing.

  • Zwitterionic Nature: In their free form, amino acids are zwitterions, which can lead to very strong intermolecular interactions that may favor amorphous precipitation over ordered crystallization[18].

Troubleshooting & Protocol: Screening for Crystallization Conditions
  • Ensure High Purity: Before attempting crystallization, ensure the material is >98% pure by an appropriate analytical method (e.g., HPLC, NMR). If impurities are present, an additional chromatographic step is necessary.

  • Rigorous Solvent Removal: Dry the sample under high vacuum for an extended period, possibly with gentle heating, to remove all traces of purification solvents.

  • Systematic Solvent Screening:

    • Select a diverse range of solvents (see Table 2).

    • In small vials, dissolve ~10-20 mg of your compound in a minimal amount of a "good" solvent (one in which it is highly soluble).

    • Slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) dropwise until turbidity persists.

    • Warm the mixture slightly to redissolve the solid, then allow it to cool slowly to room temperature, followed by refrigeration.

    • Techniques like vapor diffusion (placing the vial in a sealed chamber containing the anti-solvent) can also be effective.

  • Attempt Seeding: If you have ever obtained a crystal, even a tiny one, use it to seed a supersaturated solution. This bypasses the difficult nucleation step.

  • Consider Co-crystallization: If the free amino acid or its zwitterionic form is problematic, forming a salt with an achiral acid (e.g., HCl, H₂SO₄) or base can introduce new, strong, and directional interactions (like charge-assisted hydrogen bonds) that promote crystallization[18].

| Table 2: Recommended Starting Solvent Systems for Crystallization | | :--- | :--- | | Good Solvents (for initial dissolution) | Poor Solvents (Anti-solvents) | | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Hexanes, Heptane, Diethyl Ether | | Methanol (MeOH), Ethanol (EtOH) | Water, Di-isopropyl ether | | Acetone, Acetonitrile (ACN) | Toluene, Pentane | | Tetrahydrofuran (THF) | Cyclohexane |

Problem 3: Low Recovery After Preparative Chromatography

Symptoms: Analytical HPLC of the collected fractions shows a significantly lower amount of product than what was loaded onto the column.

Causality: Product loss during chromatography can be attributed to several factors:

  • Irreversible Adsorption: Highly polar or charged bicyclic amino acids can bind very strongly, sometimes irreversibly, to active sites on the silica backbone of the stationary phase, especially if the phase is not well end-capped.

  • Poor Solubility: The product may precipitate on the column if the mobile phase composition changes abruptly or if the load concentration is too high.

  • On-Column Degradation: The compound may be unstable to the mobile phase conditions (e.g., acidic TFA) or the stationary phase itself. For instance, some protecting groups can be labile under certain conditions[17][19].

Troubleshooting and Prevention
  • Check Mass Balance: Analyze the crude material, the flow-through, all collected fractions, and a column strip solution (using a very strong solvent like 1:1 DCM:MeOH with acid/base) to determine where the mass was lost.

  • Reduce Column Activity:

    • For silica gel chromatography, consider pre-treating the column with a small amount of a polar modifier or a base (like triethylamine in the mobile phase) to cap active silanol groups.

    • Choose robust, well-end-capped C18 columns for reverse-phase applications.

  • Optimize Loading Conditions:

    • Dissolve the sample in the mobile phase itself, if possible, to prevent on-column precipitation.

    • If a stronger solvent is needed for dissolution, inject the smallest possible volume.

    • Perform a loading study to determine the maximum amount of compound the column can handle before peak fronting and potential precipitation occurs.

  • Modify the Mobile Phase: If the compound is eluting with a very high percentage of a strong solvent, it indicates very strong binding. Consider a different stationary phase where the compound has more moderate retention. For example, if a compound is retained too strongly on silica, a diol or cyano-bonded phase might provide better recovery.

References

  • Sigma-Aldrich.
  • WuXi AppTec. Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • Zhang, T., et al. Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.
  • IntechOpen.
  • GoldBio.
  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]

  • ACS Publications. Diastereochemical differentiation of some cyclic and bicyclic β-amino acids, via the kinetic method. Journal of the American Society for Mass Spectrometry. [Link]

  • BOC Sciences. Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions.
  • MDPI. Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. [Link]

  • Chromatography Today.
  • NIH National Library of Medicine. 2D Interfacial Crystallization Stabilized by Short-Chain Aliphatic Interfaces. [Link]

  • ResearchGate. Enantiomeric separation of nonproteinogenic amino acids by high-performance liquid chromatography. [Link]

  • PubMed. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. [Link]

  • MDPI. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. [Link]

  • NIH National Library of Medicine. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. [Link]

  • SciSpace. Amino Acid-Protecting Groups. [Link]

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

  • PubMed. The practice of ring constraint in peptidomimetics using bicyclic and polycyclic amino acids. [Link]

  • ResearchGate. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. [Link]

  • NIH National Library of Medicine. Rigid Tightly Packed Amino Acid Crystals as Functional Supramolecular Materials. [Link]

  • Wikipedia. Protein crystallization. [Link]

Sources

Technical Support Center: Purification of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this rigid, non-proteinogenic amino acid. Achieving high purity is critical for ensuring reproducible results in downstream applications, from peptide synthesis to pharmacological assays. This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommended purification strategies.

Introduction: The Challenge of Purity

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid is a valuable building block due to its conformationally constrained norbornane framework.[1][2] Its hydrochloride salt form enhances stability and aqueous solubility. However, synthetic routes, particularly those involving Curtius or Hofmann-type rearrangements, can introduce a variety of challenging impurities.[1][3] These may include unreacted starting materials, rearrangement byproducts, and residual reagents. This guide will help you diagnose and resolve common purity issues.

Frequently Asked Questions & Troubleshooting Guide

Q1: I've synthesized my target compound, but the NMR spectrum looks complex. What are the most likely impurities I should be looking for?

Based on common synthetic routes like the Curtius rearrangement of a carboxylic acid precursor, you should anticipate several classes of impurities.[3][4][5]

  • Unreacted Starting Materials: The most common impurity is often the carboxylic acid precursor, for instance, bicyclo[2.2.1]heptane-1,4-dicarboxylic acid monomethyl ester.

  • Incomplete Reaction Intermediates:

    • Acyl Azide/Isocyanate: If the Curtius rearrangement is incomplete, residual acyl azide or the highly reactive isocyanate intermediate may be present, though the isocyanate is typically transient.[1][6]

    • Protected Amine: If a protecting group like Carboxybenzyl (Cbz) or Boc is used, its incomplete removal will lead to contamination.[4]

  • Side-Reaction Products:

    • Urea Derivatives: The intermediate isocyanate can react with the desired primary amine product to form a substituted urea, a common and often difficult-to-remove byproduct.[1]

  • Residual Reagents & Solvents: Reagents such as diphenylphosphoryl azide (DPPA), triethylamine (TEA), and solvents like toluene or ethyl acetate are common culprits.[4]

  • Inorganic Salts: Salts like sodium sulfate (from drying steps) or sodium chloride (from pH adjustments) are frequently present in the crude product.[4]

Q2: My crude product is an off-white or yellowish solid. How can I remove colored impurities?

Discoloration often arises from polymeric byproducts or degradation of reagents. An activated carbon treatment is a classic and effective method.

Protocol: Decolorization with Activated Carbon

  • Dissolution: Dissolve the crude 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride in a minimum amount of hot deionized water.

  • Carbon Addition: Add a small amount of activated carbon (typically 1-2% w/w of your compound). Caution: Add carbon to the cooled solution before heating, or to the hot solution very carefully in small portions to avoid violent boiling.

  • Heating: Gently heat the suspension at 60-70°C with stirring for 15-30 minutes.

  • Filtration: Perform a hot filtration through a pad of Celite® or a fine filter paper to remove the activated carbon. The Celite pad is crucial as it prevents fine carbon particles from passing into your purified filtrate.

  • Crystallization: Proceed with the recrystallization of the clarified, colorless filtrate as described in Q4.

Q3: How do I remove non-polar impurities like residual solvents (toluene, ethyl acetate) or unreacted protected intermediates?

For non-polar or less polar organic impurities, a liquid-liquid extraction or a targeted washing step during workup is highly effective. Since your product is a polar hydrochloride salt, it will remain in the aqueous phase while non-polar impurities are extracted into an organic solvent.

Protocol: Extractive Workup

  • Dissolution: After the reaction is complete and quenched, ensure your product is in an acidic aqueous solution (pH 1-2).

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract it two to three times with a non-polar solvent like ethyl acetate or dichloromethane.

  • Phase Separation: Combine the organic layers and discard them (they contain the impurities). Retain the purified aqueous layer containing your product salt.

  • Isolation: The product can then be isolated by removing the water under reduced pressure or by proceeding directly to recrystallization.

For intermediates that are not salts, such as a protected amine, purification is often achieved using flash column chromatography on silica gel.[4][7][8]

Impurity Type Recommended Column Chromatography System Reference
Protected IntermediatesEthyl Acetate / Petroleum Ether (e.g., 1:4 v/v)[4]
Less Polar ByproductsHexanes / Ethyl Acetate (gradient elution)[7]
Q4: My main challenge is getting the final compound to crystallize effectively. What is the best recrystallization protocol?

Recrystallization is the most powerful technique for purifying the final hydrochloride salt. The key is selecting an appropriate solvent system where the compound is soluble when hot but sparingly soluble when cold.

Primary Recommendation: Acidified Water/Alcohol System

For amino acid hydrochlorides, a common and effective method is recrystallization from water slightly acidified with HCl, often with the addition of a miscible alcohol to decrease solubility upon cooling.[9][10]

Protocol: Recrystallization of the Hydrochloride Salt

  • Dissolution: Place the crude solid in a flask and add a minimal amount of deionized water to create a slurry. Add a few drops of concentrated HCl to ensure the compound remains fully protonated and suppresses the zwitterionic form.

  • Heating: Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Co-solvent Addition: While the solution is hot, slowly add a miscible co-solvent like isopropanol or ethanol until the solution becomes faintly cloudy (the saturation point). Add a few drops of the hot primary solvent (water) until the solution becomes clear again.

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath or refrigerator for several hours.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Q5: I suspect I have inorganic salts in my final product. How can I remove them?

Inorganic salts (e.g., NaCl) have very different solubility profiles compared to your organic hydrochloride salt. If recrystallization from aqueous solutions is not removing them, switching to a more organic solvent system can be effective. Your product has some solubility in alcohols like methanol or ethanol, whereas NaCl is virtually insoluble.

Protocol: Removal of Inorganic Salts

  • Trituration/Washing: Suspend the crude, dry solid in a solvent like isopropanol or acetone.

  • Stirring: Stir the suspension vigorously at room temperature for 30-60 minutes. Your organic product will dissolve to some extent, while the inorganic salts will not.

  • Filtration: Filter the mixture. The inorganic salts will be left on the filter paper.

  • Recovery: Evaporate the solvent from the filtrate to recover your product, which can then be further purified by recrystallization as described above.

Alternatively, for zwitterionic forms of amino acids, ion-exchange chromatography is a powerful method for desalting.[7]

Workflow & Decision Making

The following diagram outlines a general strategy for the purification and troubleshooting of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride.

Purification_Workflow Figure 1. General Purification & Troubleshooting Workflow Crude Crude Product (Post-Synthesis) Analysis1 Initial Analysis (TLC, NMR, LCMS) Crude->Analysis1 Extraction Aqueous Acidic Wash & Organic Extraction Analysis1->Extraction Non-polar impurities? Carbon Activated Carbon Treatment Analysis1->Carbon Colored impurities? Recryst Recrystallization (e.g., H2O/IPA/HCl) Analysis1->Recryst Minor impurities only Extraction->Carbon Both? Extraction->Recryst Carbon->Recryst FinalAnalysis Final Purity Analysis (NMR, LCMS, EA) Recryst->FinalAnalysis PureProduct Pure Product (>98%) FinalAnalysis->PureProduct Purity OK Troubleshoot Troubleshoot (See FAQs) FinalAnalysis->Troubleshoot Impurities persist Troubleshoot->Recryst Re-process

Sources

Technical Support Center: Crystallization of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Crystallization & Process Development

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride. The rigid, bicyclic structure of this amino acid derivative presents unique crystallization challenges that require a systematic and mechanistically informed approach to overcome. This document is structured as a series of troubleshooting questions and answers, supplemented with detailed protocols and foundational principles to empower you to optimize your crystallization process.

Section 1: Foundational Principles of Crystallization

Understanding the physicochemical properties of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is paramount. As a hydrochloride salt of a bicyclic amino acid, its behavior in solution is governed by several key factors:

  • pH-Dependent Solubility: Like other amino acid salts, its solubility is highly sensitive to pH.[1][2][3] The protonated amine group (NH₃⁺) is stabilized at low pH. As the pH increases, it can deprotonate, leading to the formation of the less soluble zwitterionic or free-base form, a phenomenon known as disproportionation.[4] Therefore, maintaining an acidic environment is critical to keeping the hydrochloride salt intact in solution.

  • Solvent Effects: The choice of solvent is crucial. The ionic nature of the hydrochloride salt favors polar, protic solvents like water or short-chain alcohols. However, achieving supersaturation for crystallization often requires a binary system, where a less polar "anti-solvent" is introduced to reduce the compound's solubility in a controlled manner.

  • Hygroscopicity: Hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[5] This can impede the formation of a stable, anhydrous crystalline form and can complicate handling and storage.

  • Crystal Packing & Polymorphism: The rigid norbornane framework influences how the molecules pack in the crystal lattice.[6] This compound may exhibit polymorphism, the ability to exist in multiple crystal forms, each with distinct physical properties like solubility and stability.[7][8] Identifying and controlling the desired polymorphic form is a critical aspect of drug development.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the crystallization of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride in a question-and-answer format.

Q1: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What is happening and how can I fix it?

A1: "Oiling out" occurs when the solution becomes too supersaturated too quickly, causing the compound to separate as a liquid phase before it has time to organize into an ordered crystal lattice. This is a kinetic problem, where the rate of nucleation far exceeds the rate of crystal growth.

Causality: This is often caused by a rapid change in conditions, such as crash-cooling a hot, concentrated solution or adding an anti-solvent too quickly. The high viscosity of the resulting oil can further inhibit molecular movement and prevent crystallization.

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: Instead of placing the hot solution directly in an ice bath, allow it to cool slowly to room temperature, perhaps by insulating the flask.[9] A programmed cooling ramp is ideal.[10]

    • Controlled Anti-Solvent Addition: Add the anti-solvent dropwise to the solution with vigorous stirring at a constant temperature. This maintains a state of moderate supersaturation where crystal growth is favored.

  • Modify the Solvent System:

    • Dissolve the compound in a slightly larger volume of the primary solvent to avoid reaching the point of liquid-liquid phase separation.

    • Select a solvent system where the compound has slightly higher solubility, allowing for a wider metastable zone width (the region between saturation and spontaneous nucleation).

  • Introduce Nucleation Sites:

    • Add seed crystals of the desired form once the solution is slightly supersaturated. This bypasses the energy barrier for primary nucleation and promotes controlled growth on the existing surfaces.[11]

    • If no seed crystals are available, gently scratching the inside of the flask below the solvent line with a glass rod can sometimes induce nucleation.[9]

Q2: No crystals are forming, even after prolonged cooling of the solution. What are my next steps?

A2: The absence of crystallization indicates that the solution has not reached a sufficient level of supersaturation to initiate primary nucleation.

Causality: The compound may be too soluble in the chosen solvent, the concentration may be too low, or impurities may be present that inhibit nucleation.

Troubleshooting Steps:

  • Increase Supersaturation:

    • Concentration: Carefully evaporate some of the solvent under reduced pressure to increase the compound's concentration.

    • Anti-Solvent: If using a single solvent, try adding a miscible anti-solvent (see Table 1) to reduce the compound's solubility.

    • Lower Temperature: Cool the solution to a lower temperature (e.g., 0°C or -20°C), provided the solvent remains liquid.[4]

  • Induce Nucleation:

    • As described above, attempt to add seed crystals or scratch the flask.[9]

    • Sonication: Brief sonication of the supersaturated solution can sometimes provide the energy needed to trigger nucleation.

  • Re-evaluate the Solvent System: The chosen solvent may be too effective. A systematic solvent screen is recommended to find a system that provides a good balance of solubility at high temperatures and low solubility at room temperature.

Q3: The crystallization yield is very low. How can I improve it?

A3: A low yield means that a significant amount of the compound remains dissolved in the mother liquor after the crystallization process.

Causality: This is fundamentally a solubility issue. The solubility of your compound at the final filtration temperature is too high in the chosen solvent system.

Troubleshooting Steps:

  • Optimize the Final Temperature: Ensure the solution has been cooled to the lowest practical temperature (e.g., in an ice bath) and held there for a sufficient time to allow for maximum precipitation.[9]

  • Adjust the Solvent Ratio: In an anti-solvent crystallization, increase the proportion of the anti-solvent to further decrease the final solubility of the compound.

  • Leverage the Common Ion Effect: Since this is a hydrochloride salt, ensuring the crystallization medium is acidic with hydrochloric acid can help suppress the solubility of the salt form and drive precipitation.[12][13] A common method for amino acid hydrochlorides is recrystallization from 6N HCl.[13]

  • Allow Sufficient Time: Crystallization is not always instantaneous. Allow the solution to stir at the final cold temperature for several hours or even overnight to ensure the system has reached equilibrium.

Q4: I'm getting very fine needles or an agglomerated powder, not the well-defined, easily filterable crystals I want. How can I improve the crystal habit?

A4: The formation of fine needles or agglomerates is typically a sign of very rapid nucleation, which creates a large number of small crystals that grow quickly without forming larger, more ordered structures.

Causality: This kinetic outcome arises from a high degree of supersaturation. While this is good for yield, it is detrimental to crystal quality. The goal is to operate in a "metastable zone" where growth on existing crystals is favored over the birth of new ones.

Troubleshooting Steps:

  • Slow Down the Process: As with "oiling out," the key is to reduce the rate at which supersaturation is generated. Employ very slow cooling or extremely slow anti-solvent addition.[9][11]

  • Reduce the Level of Supersaturation: Start with a more dilute solution. While this may slightly decrease the overall yield, it will dramatically improve crystal quality.

  • Use a Co-solvent: Sometimes, adding a small amount of a "growth-directing" co-solvent can alter the crystal habit. This requires empirical screening.

  • Temperature Cycling (Ostwald Ripening): In some cases, cycling the temperature of the slurry (e.g., warming it by a few degrees and then cooling it back down slowly) can dissolve the smallest particles and redeposit the material onto larger crystals, a process known as Ostwald ripening.

Section 3: Advanced Topics & FAQs

FAQ 1: How should I systematically select the best solvent system?

A systematic approach is crucial. The ideal solvent should dissolve the compound well when hot but poorly when cold. For a binary system, the compound should be soluble in the "solvent" and insoluble in the "anti-solvent," and both liquids must be miscible.

Screening Protocol:

  • Place ~10-20 mg of your compound into several small vials.

  • Add a small aliquot (e.g., 0.5 mL) of a test solvent to each vial at room temperature. Observe solubility.

  • If insoluble, heat the vial to the solvent's boiling point. If it dissolves, it's a potential candidate for cooling crystallization. Let it cool to see if crystals form.

  • If it's too soluble at room temperature, it can be considered a primary solvent for an anti-solvent crystallization. Add a miscible anti-solvent dropwise until turbidity persists, then warm slightly to redissolve and cool slowly.

Solvent System ComponentBoiling Point (°C)PolarityRole & Rationale
Water (acidified with HCl) 100HighPrimary Solvent: Excellent for dissolving hydrochloride salts. Acidification prevents disproportionation.[14]
Ethanol 78Medium-HighPrimary or Co-Solvent: Good solubility for many organic salts. Can be used alone or with water.[6]
Methanol 65Medium-HighPrimary Solvent: Similar to ethanol but more volatile. Good dissolving power.[6]
Isopropanol (IPA) 82MediumAnti-Solvent/Co-Solvent: Often used to reduce solubility in aqueous or methanolic solutions.
Acetonitrile 82MediumAnti-Solvent: Apolar aprotic solvent, often effective at precipitating salts from more polar solutions.
Ethyl Acetate 77LowAnti-Solvent: Generally poor solubility for salts; effective as an anti-solvent.
Dioxane 101LowSolvent/Anti-Solvent: Can be used with aqueous HCl to form the salt and induce crystallization.[15]

FAQ 2: What is polymorphism, and why should I be concerned?

Polymorphism is the existence of a solid material in more than one crystalline form.[8] These different forms, or polymorphs, can have significantly different physicochemical properties, including solubility, melting point, stability, and bioavailability.[7] For a pharmaceutical compound, an unintended polymorphic transformation can have serious consequences. It is critical to identify the most stable polymorph and develop a crystallization process that consistently produces it.

Key Characterization Techniques:

  • Powder X-ray Diffraction (PXRD): The most definitive method for identifying and distinguishing polymorphs, as each form will have a unique diffraction pattern.[16][17]

  • Differential Scanning Calorimetry (DSC): A thermal analysis technique that can detect melting points, phase transitions between polymorphs, and desolvation events.[7][18]

  • Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, useful for identifying solvates or hydrates.

  • Raman or Infrared (IR) Spectroscopy: These vibrational spectroscopy techniques are sensitive to changes in molecular conformation and hydrogen bonding, providing a fingerprint for different polymorphic forms.[19]

FAQ 3: Could impurities from the synthesis be affecting my crystallization?

Absolutely. Even small amounts of impurities can have a dramatic impact on crystallization.

Impact of Impurities:

  • Inhibition of Nucleation: Some impurities can adsorb to the surface of sub-critical nuclei, preventing them from growing into stable crystals.

  • Alteration of Crystal Habit: Impurities can selectively adsorb to certain crystal faces, slowing their growth and leading to changes in the crystal's shape (e.g., from prisms to plates).

  • Incorporation into the Lattice: Structurally similar impurities can be incorporated into the crystal lattice, disrupting its order and purity.

  • Promotion of "Oiling Out": Impurities can depress the melting point of the solid, making it more prone to separating as an oil.

Mitigation Strategies:

  • Ensure the purity of your starting material is as high as possible. Techniques like flash chromatography, treatment with activated carbon, or a preliminary precipitation/crystallization step might be necessary before the final, definitive crystallization.

  • The process of crystallization itself is a powerful purification technique, as impurities often remain preferentially in the mother liquor.[20] A well-controlled crystallization is often the best way to reject impurities.

Section 4: Standard Experimental Protocols

Protocol 1: Cooling Crystallization from Acidified Aqueous Solution

  • Dissolution: In a flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 g of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride in the minimum amount of hot (80-90 °C) 1N Hydrochloric Acid required for complete dissolution.

  • Hot Filtration (Optional): If any particulate matter is present, perform a hot filtration through a pre-warmed filter funnel to remove insoluble impurities.

  • Slow Cooling: Remove the heat source and allow the flask to cool slowly towards room temperature. Insulate the flask with glass wool or a cloth to promote slow cooling and the growth of larger crystals.[9]

  • Initiation: If no crystals appear as the solution approaches room temperature, add one or two seed crystals.

  • Maturation & Yield Maximization: Once crystallization is established, continue cooling the flask in an ice-water bath for at least 1-2 hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold water or isopropanol to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at 40-50 °C to a constant weight.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: At room temperature, dissolve 1.0 g of the hydrochloride salt in the minimum amount of methanol.

  • Anti-Solvent Addition: With vigorous stirring, add an anti-solvent such as isopropanol or acetonitrile dropwise via an addition funnel. Continue adding until a faint, persistent turbidity is observed.

  • Clarification: Add a few drops of methanol to just redissolve the turbidity, resulting in a clear, saturated solution.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Slow diffusion or evaporation will lead to the formation of high-quality crystals. Alternatively, place the sealed flask in a refrigerator (4 °C).

  • Isolation & Drying: Isolate and dry the crystals as described in Protocol 1.

Section 5: Visual Workflow Guides

Crystallization_Troubleshooting start Start with Hot Saturated Solution cool Cool Solution start->cool result Observe Outcome cool->result crystals Good Crystals Formed result->crystals Success oil Oiling Out / Amorphous Solid result->oil Problem no_xtal No Crystallization result->no_xtal Problem sol_oil1 Re-heat to dissolve Cool SLOWER oil->sol_oil1 Action 1 sol_oil2 Add more primary solvent Repeat cooling oil->sol_oil2 Action 2 sol_no_xtal1 Add seed crystal or scratch flask no_xtal->sol_no_xtal1 Action 1 sol_no_xtal2 Concentrate solution (evaporate solvent) no_xtal->sol_no_xtal2 Action 2 sol_no_xtal3 Add anti-solvent no_xtal->sol_no_xtal3 Action 3 sol_oil1->cool sol_oil2->cool sol_no_xtal1->result sol_no_xtal2->cool sol_no_xtal3->result

Caption: Troubleshooting workflow for common crystallization issues.

Solvent_Selection start Test Solubility of Compound in Solvent 'S' at Room Temp q1 Is it Soluble? start->q1 insoluble_path Heat to Boiling q1->insoluble_path No soluble_path Add Anti-Solvent 'A' (miscible with 'S', compound insoluble in 'A') q1->soluble_path Yes q2 Does it Dissolve? insoluble_path->q2 single_solvent SUCCESS: 'S' is a good candidate for Cooling Crystallization q2->single_solvent Yes insoluble_hot FAILURE: 'S' is not a suitable solvent. Choose another. q2->insoluble_hot No q3 Does it Precipitate? soluble_path->q3 binary_solvent SUCCESS: 'S' + 'A' is a good candidate for Anti-Solvent Crystallization q3->binary_solvent Yes no_precip FAILURE: 'A' is not a suitable anti-solvent. Choose another. q3->no_precip No

Sources

Technical Support Center: Chiral Resolution of Bicyclo[2.2.1]heptane Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of bicyclo[2.2.1]heptane amino acids. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these unique and sterically hindered chiral molecules. The rigid bicyclic structure of these amino acids presents distinct challenges compared to more conventional amino acids. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address common problems encountered during the chiral resolution of bicyclo[2.2.1]heptane amino acids.

Enzymatic Resolution Issues

Question 1: Why am I observing low or no enantioselectivity in the enzymatic resolution of my N-acyl bicyclo[2.2.1]heptane amino acid?

Answer: Low enantioselectivity in enzymatic resolutions of these rigid amino acids is a common issue and can often be traced back to several factors related to enzyme-substrate compatibility.

  • Steric Hindrance: The bulky bicyclo[2.2.1]heptane framework can prevent the substrate from effectively binding to the enzyme's active site. The enzyme's active site has a specific three-dimensional geometry, and if the substrate is too bulky or has the wrong shape, it cannot be properly oriented for the catalytic reaction to occur with high stereoselectivity.

  • Inappropriate Enzyme Choice: Not all enzymes are suitable for resolving every amino acid. The specificity of enzymes like porcine kidney acylase, penicillin acylase, or various lipases and proteases can be highly dependent on the substrate's structure. It is crucial to screen a panel of enzymes to find one that can accommodate the unique steric demands of your specific bicyclo[2.2.1]heptane amino acid derivative.

  • Nature of the N-Acyl Group: The choice of the N-acyl protecting group is critical. This group not only influences the substrate's solubility but also its interaction with the enzyme's active site. For instance, a simple acetyl group might be too small to provide sufficient interaction, while a bulky benzoyl group might be too large. Experimenting with a range of N-acyl groups (e.g., acetyl, chloroacetyl, methoxyacetyl) is recommended to find the optimal balance of steric and electronic properties for recognition by the chosen enzyme.[1][]

  • Reaction Conditions: Factors such as pH, temperature, and the presence of co-solvents can significantly impact enzyme activity and selectivity. Deviations from the optimal conditions for a particular enzyme can lead to a decrease in its enantioselectivity. It is essential to optimize these parameters for your specific substrate.

Question 2: My enzymatic resolution is proceeding very slowly or stalling. What could be the cause?

Answer: Slow reaction rates can be attributed to several factors, often related to enzyme inhibition or suboptimal reaction conditions.

  • Product Inhibition: In some cases, the product of the enzymatic reaction (the de-acylated amino acid or the acylated D-enantiomer) can act as an inhibitor of the enzyme, slowing down the reaction as the product concentration increases.

  • Substrate Inhibition: High concentrations of the substrate can sometimes lead to substrate inhibition, where the binding of multiple substrate molecules to the enzyme's active site in a non-productive manner hinders the catalytic process.

  • Enzyme Denaturation: The enzyme may be denaturing over the course of the reaction due to suboptimal pH, temperature, or the presence of organic co-solvents used to solubilize the substrate.

  • Insufficient Enzyme Loading: The amount of enzyme used may be too low for the given substrate concentration. Increasing the enzyme loading can often accelerate the reaction, although this needs to be balanced with cost considerations.

Protocol for Optimizing Enzymatic Resolution:

  • Enzyme Screening: Test a variety of commercially available acylases, lipases, and proteases.

  • N-Acyl Group Variation: Synthesize and test different N-acyl derivatives of your bicyclo[2.2.1]heptane amino acid.

  • Condition Optimization: For the most promising enzyme-substrate combination, perform a systematic optimization of pH, temperature, and buffer composition.

  • Substrate and Enzyme Concentration: Investigate the effect of varying both substrate and enzyme concentrations to identify potential inhibition and determine the optimal ratio.

Chromatographic Resolution Issues

Question 3: I am struggling to achieve baseline separation of my bicyclo[2.2.1]heptane amino acid enantiomers using chiral HPLC. What should I try?

Answer: Achieving baseline separation for these rigid amino acids on a chiral stationary phase (CSP) often requires a systematic approach to method development.

  • Column Selection: The choice of CSP is the most critical factor. For bicyclo[2.2.1]heptane amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) have shown good results.[3][4] These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are necessary for resolving such complex molecules.

  • Mobile Phase Composition: The composition of the mobile phase, including the organic modifier, additives, and pH, plays a crucial role in modulating the retention and selectivity.

    • Organic Modifier: For normal-phase chromatography, mixtures of hexane/isopropanol or hexane/ethanol are common. In reversed-phase mode, acetonitrile or methanol with water is typically used. The ratio of these solvents should be carefully optimized.

    • Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and selectivity by suppressing the ionization of the analyte and interacting with the stationary phase.

  • Temperature: Temperature can have a significant effect on chiral separations.[5] Lowering the temperature often increases selectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. Conversely, increasing the temperature can improve efficiency and reduce analysis time, so a balance must be found.

  • Flow Rate: Slower flow rates generally lead to better resolution in chiral chromatography by allowing more time for the enantiomers to interact with the CSP.[5]

Workflow for Chiral HPLC Method Development:

Caption: Decision workflow for developing a chiral HPLC method.

Diastereomeric Crystallization Issues

Question 4: My attempt at diastereomeric crystallization of a bicyclo[2.2.1]heptane amino acid resulted in an oil or a poorly crystalline solid. How can I improve this?

Answer: The success of diastereomeric crystallization hinges on the formation of a stable, well-ordered crystal lattice for one of the diastereomeric salts, allowing for its selective precipitation.

  • Choice of Resolving Agent: The resolving agent must be enantiomerically pure and capable of forming a stable salt with the amino acid. For amino acids, common resolving agents include chiral acids like tartaric acid and its derivatives (e.g., dibenzoyltartaric acid)[6], or chiral bases if the carboxylic acid group is derivatized. The structural compatibility between the bicyclic amino acid and the resolving agent is key.

  • Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the diastereomeric salt mixture at an elevated temperature but allow for the selective crystallization of one diastereomer upon cooling. A screening of various solvents with different polarities is often necessary. Sometimes, a mixture of solvents can provide the optimal solubility profile.

  • Cooling Rate: A slow cooling rate is generally preferred to promote the growth of large, well-defined crystals and minimize the co-precipitation of the other diastereomer.

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, seeding the supersaturated solution can induce crystallization and improve the purity of the product.

Frequently Asked Questions (FAQs)

Question 1: What are the primary methods for the chiral resolution of bicyclo[2.2.1]heptane amino acids?

Answer: The three main strategies for resolving racemic bicyclo[2.2.1]heptane amino acids are:

  • Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a derivatized amino acid, allowing for the separation of the reacted and unreacted enantiomers.[][7]

  • Chromatographic Separation: This involves the use of high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) to physically separate the two enantiomers based on their differential interactions with the chiral selector on the column.[3][4]

  • Diastereomeric Crystallization: This classical method involves reacting the racemic amino acid with a chiral resolving agent to form a mixture of diastereomeric salts.[6] Due to their different physical properties, these diastereomers can often be separated by fractional crystallization.

Comparison of Resolution Methods:

MethodAdvantagesDisadvantagesBest Suited For
Enzymatic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.[]Requires substrate derivatization, enzyme screening can be time-consuming.Large-scale resolutions where a suitable enzyme is known.
Chiral Chromatography Can be used for both analytical and preparative separations, applicable to a wide range of compounds.High cost of chiral stationary phases, can be challenging to scale up.Analytical determination of enantiomeric excess and small-scale preparative separations.
Diastereomeric Crystallization Cost-effective for large-scale production, well-established technique.Success is highly dependent on finding the right resolving agent and solvent, can be labor-intensive.Industrial-scale production of enantiomerically pure compounds.

Question 2: How do I determine the enantiomeric purity (e.e.) of my resolved bicyclo[2.2.1]heptane amino acid?

Answer: The most common and reliable method for determining the enantiomeric excess (e.e.) is through chiral chromatography, typically HPLC or gas chromatography (GC).

  • Chiral HPLC: This is the preferred method for its accuracy and versatility.[3][4] A validated chiral HPLC method that provides baseline separation of the two enantiomers is used. The e.e. is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

  • Chiral GC: For volatile derivatives of the amino acids, chiral GC can be an effective alternative.[8]

  • NMR Spectroscopy with Chiral Shift Reagents: In some cases, NMR spectroscopy in the presence of a chiral lanthanide shift reagent can be used to differentiate the signals of the two enantiomers and determine their ratio.

Workflow for Enantiomeric Purity Determination:

Caption: Workflow for determining enantiomeric excess.

Question 3: Is it necessary to derivatize my bicyclo[2.2.1]heptane amino acid for chiral resolution?

Answer: Derivatization is often a necessary step, depending on the chosen resolution technique.

  • For Enzymatic Resolution: Yes, derivatization of the amino group to an amide (N-acylation) is typically required.[1][] This is because common enzymes like acylases act on N-acyl amino acids.

  • For Chiral Chromatography: It depends on the specific amino acid and the chiral stationary phase. While some CSPs can resolve native amino acids, derivatization of the amino or carboxylic acid group can often improve peak shape, retention, and selectivity.[9]

  • For Diastereomeric Crystallization: No, derivatization is not typically required. The resolution is achieved through the formation of a salt between the amino and carboxylic acid groups of the amino acid and a chiral acid or base.

References

  • New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • (PDF) Chiral Resolution with Frozen Aqueous Amino Acids - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Highly effective and practical enantioselective synthesis of half-esters of bicyclo[2.2.1]heptanedicarboxylic acid | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]

  • New and Facile Synthesis of Aminobicyclo[2.2.1]heptane-2-carboxylic Acids. (n.d.). Thieme Connect. Retrieved January 23, 2026, from [Link]

  • The resolution of amino acids by asymmetric enzymatic synthesis - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Tetrabromoepifenchone: a convenient precursor for the synthesis of chiral bicyclo[2.2.1]heptane and bicyclo[2.1.1]hexane derivatives - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • NMR study of diastereoisomerism of 2-(1-aminoethyl)bicyclo[2.2.1]heptane and its hydrochloride (deitiforin) | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of Bicyclo[2.2.1]Heptanes via Pyridine-Boronyl Radical-Catalyzed [2π + 2σ] Cycloaddition | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]

  • 2-Aminobicyclo(2,2,1)heptane-2-carboxylic acid | C8H13NO2 | CID 115288 - PubChem. (n.d.). Retrieved January 23, 2026, from [Link]

  • Rapid Enantiomeric Ratio Determination of Multiple Amino Acids Using Ion Mobility-Mass Spectrometry - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (n.d.). Retrieved January 23, 2026, from [Link]

  • ChemInform Abstract: Highly Effective and Practical Enantioselective Synthesis of Half‐ Esters of Bicyclo(2.2.1)heptanedicarboxylic Acid. - Sci-Hub. (n.d.). Retrieved January 23, 2026, from [Link]

  • Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. (n.d.). Retrieved January 23, 2026, from [Link]

  • The structures of different diastereomers of bicyclo[2.2.1]hept-5-en-2-yl phenyl sulfoxide. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of bicyclo[2.2.1]heptane‐ and bicyclo[3.2.1]octane‐derived sultams. - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Optical resolution of trans-bicyclo[2.2.1]heptane-2,3-diamine: chiral recognition in the crystal of its complex with (2R,3R)-O,O′-dibenzoyltartaric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]

  • High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary - Scholars' Mine. (n.d.). Retrieved January 23, 2026, from [Link]

  • Chiral Separations Techniques - Video - Regis Technologies. (2020, April 6). Retrieved January 23, 2026, from [Link]

  • Synthesis of Prostanoids With bicyclo[2.2.1]heptane, bicyclo[3.1.1]heptane, and bicyclo[2.2.2]octane Ring Systems. Activities of 15-hydroxy Epimers on Human Platelets - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • CN1233239A - Preparation method of 2-azadihydroxybicyclo[2.2.1]heptane compound and L-tartrate of the compound - Google Patents. (n.d.).
  • Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol - SciELO. (n.d.). Retrieved January 23, 2026, from [Link]

  • 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride - PubChemLite. (n.d.). Retrieved January 23, 2026, from [Link]

  • (PDF) Chiral Separations by High‐Performance Liquid Chromatography - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • WO2009007759A1 - Resolution process - Google Patents. (n.d.).
  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Enzymatic resolution of amino acids via ester hydrolysis - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

  • Enantioselective amino acid interactions in solution - RSC Publishing. (n.d.). Retrieved January 23, 2026, from [Link]

  • In this lecture, we will review the basic concepts of chirality within organic molecules as well as the structures of the 20 amino acids involved in protein synthesis. (n.d.). Retrieved January 23, 2026, from [Link]

  • An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid - DOI. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis and Structural Analysis of 6-Aminobicyclo[2.2.1]heptane-2- carboxylic Acid as a onformationally Constrained γ-Turn Mimic | Bentham Science Publishers. (2008, September 1). Retrieved January 23, 2026, from [Link]

  • 16-Step Scalable Chemoenzymatic Synthesis of Tetrodotoxin | Journal of the American Chemical Society. (n.d.). Retrieved January 23, 2026, from [Link]

  • Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]

  • N-BOC-7-Azabicyclo[2.2.1]heptan-2-ones, Versatile Intermediates for the Enantiospecific Synthesis of (+)- and (-)-Epibatidine and Analogs | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. (2021, July 29). Retrieved January 23, 2026, from [Link]

  • OA17457A - Substituted 2-aza-bicyclo[2.2.1]heptane-3carboxylic acid (benzyl-cyano-methyl)-amides inhibitors of Cathepsin C. - Google Patents. (n.d.).
  • Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies. (2023, September 25). Retrieved January 23, 2026, from [Link]

  • Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. (2022, September 16). Retrieved January 23, 2026, from [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered when working with this unique bicyclic amino acid in various assays. Our goal is to equip you with the knowledge to anticipate and overcome these issues, ensuring the accuracy and reproducibility of your experimental results.

Understanding the Molecule: The Root of Solubility Issues

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a zwitterionic compound, meaning it possesses both a primary amine and a carboxylic acid group. Its rigid bicyclic structure, while conferring valuable properties for molecular scaffolding and drug design, can also contribute to its limited solubility in certain aqueous media. The hydrochloride salt form is intended to improve aqueous solubility, but its effectiveness is highly dependent on the pH of the solution.

The key to mastering the solubility of this compound lies in understanding its ionization states in response to pH changes. At low pH, the amine group is protonated (-NH3+), and the carboxylic acid group is also protonated (-COOH), resulting in a net positive charge. As the pH increases, the carboxylic acid will deprotonate (-COO-), forming a zwitterion with both a positive and a negative charge. At even higher pH, the amine group will deprotonate (-NH2), leading to a net negative charge. The solubility of the compound is generally lowest near its isoelectric point (pI), where the net charge is zero.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride in my standard phosphate-buffered saline (PBS) at pH 7.4. What is the expected solubility?

While specific solubility data for 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is not extensively published, we can draw parallels from structurally similar compounds. For instance, 2-amino-bicyclo[2.2.1]heptane-2-carboxylic acid (BCH) has a reported solubility of approximately 10 mg/mL in PBS at pH 7.2[1]. It is reasonable to expect a similar solubility for your compound. If you are observing precipitation or incomplete dissolution at or below this concentration, it is likely due to the specific buffer composition or other components in your assay medium.

Q2: Why is the pH of my assay buffer so critical for the solubility of this compound?

The pH of the solution directly influences the ionization state of the amino and carboxylic acid groups, which in turn dictates the compound's overall charge and its interaction with water molecules.[2][3][4] As a hydrochloride salt, the compound is supplied in a protonated, more water-soluble form. However, when introduced into a buffered solution, the final pH will determine the equilibrium between the different charged species.[4] Solubility is generally highest at pH values significantly above or below the isoelectric point (pI) of the amino acid.

Q3: Can I use an organic solvent to prepare a stock solution?

Yes, preparing a concentrated stock solution in an organic solvent is a common and recommended practice for compounds with limited aqueous solubility.[5]

  • Recommended Solvents: For a related compound, (1R,2S,3R,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid, solubility has been noted in water, ethanol, and methanol.[5] Dimethyl sulfoxide (DMSO) is also a common choice for preparing stock solutions of research compounds.

  • Procedure: First, dissolve the compound in a small amount of the organic solvent to create a high-concentration stock solution (e.g., 10-50 mM). Then, for your experiment, dilute this stock solution into your aqueous assay buffer to the final desired concentration.

  • Caution: Always be mindful of the final concentration of the organic solvent in your assay, as it may affect the biological system you are studying. It is advisable to keep the final organic solvent concentration below 1% (v/v) and to include a vehicle control in your experiments.

Q4: I observed precipitation when I diluted my organic stock solution into my aqueous assay buffer. What should I do?

This is a common issue known as "crashing out." It occurs when the compound is less soluble in the final aqueous medium than in the concentrated organic stock. Here are some troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay.

  • Increase the Organic Solvent Percentage: If your experimental design allows, slightly increasing the final percentage of the organic co-solvent (e.g., from 0.5% to 1% DMSO) can help maintain solubility.

  • Use a Surfactant: For certain applications, adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your assay buffer can help to keep hydrophobic compounds in solution.

  • Prepare Fresh Dilutions: Do not store dilute aqueous solutions for extended periods, as the compound may precipitate over time. It is best practice to prepare fresh dilutions from your stock solution for each experiment.

Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues

This guide provides a systematic workflow for addressing solubility problems with 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride.

Step 1: Initial Solubility Assessment

Before starting your main experiment, perform a small-scale solubility test.

Protocol 1: Small-Scale Solubility Test

  • Weigh a small amount of the compound (e.g., 1-2 mg).

  • Add your intended assay buffer in small increments to determine the approximate solubility.

  • Gently vortex and sonicate if necessary to aid dissolution.

  • Visually inspect for any undissolved particles.

Step 2: Optimizing the Solvent System

If initial solubility in your aqueous buffer is poor, consider the following options.

Table 1: Solvent System Optimization

Solvent SystemExpected SolubilityRecommendations
Aqueous Buffer (e.g., PBS, TRIS) Variable, highly pH-dependentStart with your standard assay buffer. If solubility is low, proceed to pH adjustment or the use of co-solvents.
Water Likely soluble, but pH will be acidicDissolving in pure water will result in an acidic solution. This may be suitable for stock preparation but will likely need pH adjustment for the final assay.
DMSO Likely SolubleRecommended for preparing high-concentration stock solutions (e.g., 10-50 mM). Store stock solutions at -20°C or -80°C.
Ethanol/Methanol Likely SolubleAlternatives to DMSO for stock solutions. May be preferred in biological systems where DMSO is toxic.
Step 3: The Critical Role of pH Adjustment

As an amino acid hydrochloride, pH is the most influential factor in the solubility of this compound.

Protocol 2: pH-Dependent Solubility Enhancement

  • Prepare a slurry of the compound in your desired buffer at a concentration slightly higher than your target.

  • Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while monitoring the dissolution.

  • Check the pH of the solution once the compound has fully dissolved.

  • Adjust the final pH of your solution back to the desired value for your assay, being mindful that precipitation may re-occur if you are near the compound's pI.

Caption: Troubleshooting workflow for solubility issues.

Step 4: Advanced Troubleshooting

If the above steps are insufficient, consider these advanced strategies.

  • Sonication: Gentle sonication can help to break up aggregates and promote dissolution.

  • Warming: Cautiously warming the solution (e.g., to 37°C) can increase solubility. However, be mindful of the thermal stability of the compound and other assay components.

  • Use of Excipients: In some cases, the use of solubilizing agents like cyclodextrins may be considered, although this will require significant validation to ensure no interference with the assay.

Experimental Workflow for Preparing a Working Solution

The following diagram illustrates a robust workflow for preparing your experimental solutions.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Final Application A Weigh Compound B Dissolve in Minimal Organic Solvent (e.g., DMSO) A->B C Vortex/Sonicate to Ensure Complete Dissolution B->C E Add Aliquot of Stock Solution C->E Dilute to Final Concentration D Pipette Assay Buffer D->E F Vortex Immediately E->F G Use Immediately in Assay F->G

Caption: Recommended workflow for solution preparation.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to manage the solubility of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride and ensure the integrity of your research.

References

Sources

Validation & Comparative

A Comparative Guide to the Receptor Binding Profiles of Gabapentin and 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of neuromodulatory compounds, both gabapentin and bicyclic amino acids have garnered significant interest for their therapeutic potential. Gabapentin is a well-established pharmaceutical with a clearly defined mechanism of action, primarily targeting the α2δ subunits of voltage-gated calcium channels. In contrast, 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride represents a structurally distinct bicyclic amino acid for which public-domain receptor binding data is not currently available. This guide provides a comprehensive overview of the known receptor binding profile of gabapentin and explores the pharmacological landscape of related bicyclic amino acids to offer a scientifically grounded context for future research into compounds like 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride. Due to the absence of experimental data for 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, a direct comparative analysis is not feasible at this time. Instead, this document will delineate the established pharmacology of gabapentin and discuss the known biological activities of structurally related bicyclic amino acids, highlighting the experimental approaches required to characterize the novel compound.

Introduction to the Compounds

Gabapentin , sold under brand names like Neurontin, is an anticonvulsant and analgesic drug.[1] Structurally a GABA analogue, its mechanism of action is distinct from direct GABA receptor interaction.[2] It is widely prescribed for neuropathic pain, epilepsy, and other neurological disorders.[1]

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a rigid, bicyclic amino acid. Its structure is characterized by a norbornane framework with an amino group at the 4-position and a carboxylic acid group at the 1-position bridgehead. While its chemical synthesis and structure are documented, its pharmacological profile remains largely unexplored in publicly accessible literature.

Receptor Binding Profile of Gabapentin

Gabapentin's primary mechanism of action is its high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs), with a particular affinity for the α2δ-1 and α2δ-2 isoforms.[1][2] This interaction is crucial for its therapeutic effects. By binding to the α2δ-1 subunit, gabapentin is thought to reduce the trafficking of calcium channels to the presynaptic membrane, leading to a decrease in the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[3][4]

It is important to note that despite its structural similarity to GABA, gabapentin does not bind to GABA-A or GABA-B receptors, nor does it significantly affect GABA synthesis or reuptake at clinically relevant concentrations.[2]

Signaling Pathway of Gabapentin

The binding of gabapentin to the α2δ-1 subunit of VGCCs initiates a cascade of events that ultimately dampens neuronal excitability. The following diagram illustrates this proposed mechanism.

Gabapentin Signaling Pathway Gabapentin's Proposed Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GBP Gabapentin a2d1 α2δ-1 Subunit GBP->a2d1 Binds to VGCC Voltage-Gated Calcium Channel a2d1->VGCC Modulates Ca_ion Ca²⁺ VGCC->Ca_ion Reduces Influx Vesicle Synaptic Vesicle (contains Glutamate) Ca_ion->Vesicle Reduced trigger for Glutamate_release Glutamate Release Vesicle->Glutamate_release Fusion and Glutamate_cleft Glutamate Glutamate_release->Glutamate_cleft Decreased Glutamate_receptor Glutamate Receptor Glutamate_cleft->Glutamate_receptor Reduced binding to Postsynaptic_signal Reduced Postsynaptic Signaling Glutamate_receptor->Postsynaptic_signal Leads to

Caption: Proposed mechanism of gabapentin action.

The Uncharacterized Profile of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

A thorough review of the scientific literature reveals a lack of published studies on the receptor binding profile of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride. While its chemical structure is known, its biological targets have not been publicly characterized.

However, insights can be drawn from related bicyclic amino acid analogues, such as 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH). BCH is known to be an inhibitor of the L-type amino acid transporter (LAT1) and an activator of glutamate dehydrogenase.[3][5] These actions are distinct from gabapentin's primary mechanism. The rigid structure of these bicyclic compounds makes them valuable tools for probing the binding sites of receptors and transporters. It is plausible that 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride could interact with amino acid transporters, glutamate receptors, or other unforeseen targets. However, without experimental data, any such hypotheses remain speculative.

Experimental Protocols for Characterizing Novel Compounds

To determine the receptor binding profile of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride and enable a comparison with gabapentin, a series of well-established experimental protocols would need to be employed. A primary and crucial method is the radioligand binding assay.

Radioligand Binding Assay Workflow

This assay measures the affinity of a ligand (the compound ) for a receptor by competing with a radiolabeled ligand that has a known high affinity for the same receptor.

Radioligand Binding Assay Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Tissue Tissue/Cell Homogenate (with target receptors) Incubate Incubate at various concentrations of Test Compound Tissue->Incubate Radioligand Radiolabeled Ligand (e.g., [³H]-Gabapentin) Radioligand->Incubate Test_Compound Test Compound (4-Aminobicyclo[2.2.1]heptane- 1-carboxylic acid hydrochloride) Test_Compound->Incubate Filter Rapid Filtration to separate bound and free radioligand Incubate->Filter Scintillation Scintillation Counting to quantify bound radioactivity Filter->Scintillation Analysis Data Analysis to determine IC₅₀ and Ki values Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology: Competitive Radioligand Binding Assay for α2δ-1 Subunit

  • Membrane Preparation:

    • Homogenize tissue known to express the α2δ-1 subunit (e.g., rat brain cortex) in a cold buffer solution.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of the radiolabeled ligand (e.g., [³H]-gabapentin).

    • Add increasing concentrations of the unlabeled test compound (4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled gabapentin).

    • Initiate the binding reaction by adding the membrane preparation to each well.

  • Incubation:

    • Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding from all other measurements to determine the specific binding.

    • Plot the specific binding as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) from the IC₅₀ value to determine the affinity of the test compound for the receptor.

Conclusion and Future Directions

While a direct comparison of the receptor binding profiles of gabapentin and 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is not currently possible due to a lack of experimental data for the latter, this guide provides a clear understanding of gabapentin's well-characterized mechanism of action. The exploration of related bicyclic amino acids suggests potential avenues of investigation for 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, particularly concerning amino acid transporters and metabolic enzymes.

To elucidate the pharmacological properties of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, systematic experimental characterization is essential. The radioligand binding assay protocol detailed herein represents a fundamental first step in determining its affinity for the α2δ-1 subunit and other potential targets. Subsequent functional assays would then be required to understand the physiological consequences of this binding. Such research will be pivotal in determining the therapeutic potential of this and other novel bicyclic amino acids.

References

  • Wikipedia. Gabapentin. Wikipedia. Retrieved from [Link]

  • Patsnap. What is the mechanism of Gabapentin? Patsnap Synapse. Retrieved from [Link]

  • Psych Scene Hub. (2023, September 27). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin. Psych Scene Hub. Retrieved from [Link]

  • MDPI. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. MDPI. Retrieved from [Link]

  • StatPearls. (2024, February 21). Gabapentin. StatPearls. Retrieved from [Link]

Sources

comparing 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride and pregabalin efficacy

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis for Drug Development Professionals: Pregabalin vs. 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

A Guide to Evaluating Efficacy in Novel Gabapentinoids

In the landscape of neuropathic pain and epilepsy treatment, the gabapentinoid class of drugs, most notably pregabalin, represents a cornerstone of therapy. Their mechanism, centered on the α2δ subunit of voltage-gated calcium channels, has inspired further exploration into novel structural analogs designed to optimize efficacy, pharmacokinetics, and safety profiles. This guide provides a comparative overview of the well-established drug, pregabalin, and a structurally distinct, rigid bicyclic analog, 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride.

Given the nascent research status of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, this document will focus on a foundational comparison of its structural and theoretical properties against the robust clinical and preclinical data available for pregabalin. Furthermore, we will outline key experimental protocols essential for a head-to-head evaluation of these compounds, offering a roadmap for researchers in the field.

Mechanism of Action: A Shared Target, A Potential for Differential Modulation

Pregabalin, and by extension other gabapentinoids, do not exert their effects through direct interaction with GABA receptors, despite their structural resemblance to this inhibitory neurotransmitter. Instead, their primary site of action is the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). In pathological states such as neuropathic pain and epilepsy, there is an upregulation of these α2δ-1 subunits in the presynaptic terminals of the central nervous system. The binding of pregabalin to this subunit leads to a reduction in calcium influx upon neuronal depolarization. This, in turn, curtails the release of excitatory neurotransmitters like glutamate, substance P, and noradrenaline, thereby dampening neuronal hyperexcitability and producing analgesic, anxiolytic, and anticonvulsant effects.

The rigid bicyclic structure of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is hypothesized to interact with the same α2δ-1 subunit. However, its conformational rigidity, in contrast to the flexible alkyl chain of pregabalin, may lead to differences in binding affinity, kinetics, and ultimately, pharmacological activity. The exploration of such rigid structures is often driven by the pursuit of enhanced binding specificity and a more favorable side-effect profile.

Pregabalin_MoA Figure 1: Mechanism of Action of Pregabalin cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal VGCC Voltage-Gated Calcium Channel (VGCC) with α2δ-1 subunit Ca_ion Ca²⁺ VGCC->Ca_ion Blocks Influx Vesicle Synaptic Vesicle (containing Glutamate) Glutamate Glutamate Vesicle->Glutamate Reduced Release Pregabalin Pregabalin Pregabalin->VGCC Binds to α2δ-1 subunit Ca_ion->Vesicle Triggers Vesicle Fusion Receptor Postsynaptic Receptors Glutamate->Receptor Reduced Activation

Caption: Figure 1: Mechanism of Action of Pregabalin

Comparative Efficacy: Knowns and Hypotheticals

A direct comparison of the in vivo efficacy of these two compounds is not yet available in published literature. Therefore, we present the established efficacy of pregabalin and discuss the potential profile of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride based on its structural class.

Pregabalin: A Snapshot of Clinical Efficacy
IndicationKey Efficacy MeasuresTypical Dosage Range
Neuropathic Pain Significant reduction in mean pain scores150-600 mg/day
Epilepsy (Adjunctive Therapy) Reduction in seizure frequency150-600 mg/day
Fibromyalgia Improvement in pain and patient global impression of change300-450 mg/day
Generalized Anxiety Disorder Reduction in Hamilton Anxiety Rating Scale (HAM-A) scores150-600 mg/day
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride: A Forward Look

The rigid bicyclo[2.2.1]heptane core of this novel compound may confer several theoretical advantages:

  • Potentially Higher Affinity: The constrained conformation might better fit the binding pocket of the α2δ-1 subunit, leading to higher affinity and potency.

  • Improved Selectivity: The rigid structure could reduce off-target interactions, potentially leading to a cleaner side-effect profile.

  • Altered Pharmacokinetics: The molecule's shape and polarity will influence its absorption, distribution, metabolism, and excretion (ADME) properties, which could lead to a different dosing regimen.

These hypotheses, however, require rigorous experimental validation.

Experimental Protocols for a Head-to-Head Comparison

To ascertain the comparative efficacy and pharmacological profile of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride relative to pregabalin, a tiered experimental approach is necessary.

In Vitro Binding Affinity Assay

Objective: To determine and compare the binding affinity (Ki) of each compound for the α2δ-1 subunit.

Methodology: Radioligand Displacement Assay

  • Preparation of Membranes: Membranes are prepared from cell lines overexpressing the human α2δ-1 subunit.

  • Radioligand: A high-affinity radioligand for the α2δ-1 subunit, such as [³H]-gabapentin or [³H]-pregabalin, is used.

  • Assay:

    • A constant concentration of the radioligand is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compounds (pregabalin and 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride) are added.

    • The reaction is allowed to reach equilibrium.

  • Detection: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

In Vivo Model of Neuropathic Pain

Objective: To assess and compare the analgesic effects of the compounds in a validated animal model of neuropathic pain.

Methodology: Chronic Constriction Injury (CCI) Model in Rats

  • Surgical Procedure: The sciatic nerve of anesthetized rats is loosely ligated at four locations.

  • Development of Hypersensitivity: Over the next 7-14 days, the animals develop signs of neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful stimulus).

  • Behavioral Testing:

    • Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold is determined.

    • Thermal Hyperalgesia: Measured using a plantar test apparatus. The latency to paw withdrawal from a heat source is recorded.

  • Drug Administration: Pregabalin, 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, or vehicle are administered (e.g., intraperitoneally or orally) at various doses.

  • Post-Dose Assessment: Behavioral testing is repeated at set time points after drug administration to determine the magnitude and duration of the analgesic effect.

  • Data Analysis: Dose-response curves are generated to determine the ED50 (the dose that produces 50% of the maximal effect) for each compound.

Preclinical_Workflow Figure 2: Preclinical Efficacy Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Models cluster_pkpd Pharmacokinetics & Safety Binding_Assay α2δ-1 Binding Assay (Determine Ki) Neuropathic_Pain Neuropathic Pain Model (e.g., CCI) Binding_Assay->Neuropathic_Pain Proceed if potent binding is observed Epilepsy_Model Epilepsy Model (e.g., MES test) Binding_Assay->Epilepsy_Model Proceed if potent binding is observed PK_Study Pharmacokinetic Study (Determine ADME) Neuropathic_Pain->PK_Study Correlate exposure with efficacy Epilepsy_Model->PK_Study Correlate exposure with efficacy Tox_Screen Preliminary Toxicology (e.g., rotarod test) PK_Study->Tox_Screen Inform dose selection for safety studies

Caption: Figure 2: Preclinical Efficacy Workflow

Conclusion and Future Directions

While pregabalin remains a gold standard in the treatment of various neurological disorders, the development of novel gabapentinoids like 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a testament to the ongoing quest for improved therapeutics. The rigid, bicyclic structure of this compound presents an intriguing hypothesis for enhanced potency and selectivity. However, this potential can only be realized through rigorous preclinical evaluation as outlined in this guide. The direct, head-to-head comparison of binding affinity, in vivo efficacy in relevant disease models, and pharmacokinetic profiles will be instrumental in determining if this novel analog can offer a meaningful clinical advantage over established therapies. The methodologies described herein provide a clear and robust framework for such an investigation, paving the way for the next generation of gabapentinoid drugs.

References

  • Bockbrader, H. N., et al. (2010). A review of the pharmacokinetics and pharmacodynamics of pregabalin. Journal of Pain and Symptom Management. Available at: [Link]

  • Taylor, C. P., et al. (2007). The mechanism of action of pregabalin in the treatment of neuropathic pain. Future Neurology. Available at: [Link]

A Comparative Guide to the Biological Activity of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic Acid Hydrochloride Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Conformational Restriction in Drug Design

In the realm of medicinal chemistry, the precise three-dimensional arrangement of a molecule's functional groups is paramount to its biological activity. Flexible molecules can adopt numerous conformations, only a fraction of which may be suitable for binding to a biological target. By introducing conformational rigidity, as seen in bicyclic systems like the bicyclo[2.2.1]heptane (norbornane) scaffold, we can lock a molecule into a specific shape. This pre-organization can enhance binding affinity, improve selectivity, and provide valuable insights into the pharmacophoric requirements of a receptor or transporter.

This guide focuses on the isomers of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, a conformationally restricted analog of γ-aminobutyric acid (GABA). The rigid bicyclic framework holds the amino and carboxylic acid groups in distinct spatial arrangements, defining the cis and trans isomers. While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, this guide will synthesize information from related compounds and structure-activity relationship (SAR) principles to hypothesize their differential biological activities. Furthermore, we will provide a comprehensive experimental framework for their head-to-head comparison, empowering researchers to elucidate their unique pharmacological profiles.

The Stereochemical Landscape: cis vs. trans Isomers

The key difference between the cis and trans isomers of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid lies in the relative orientation of the amino and carboxylic acid functional groups with respect to the bicyclic ring system.

  • In the cis-isomer , both the amino group at the C4 position and the carboxylic acid group at the C1 bridgehead position are on the same face of the bicyclic scaffold.

  • In the trans-isomer , the amino group and the carboxylic acid group are on opposite faces of the scaffold.

This seemingly subtle difference has profound implications for the molecule's overall shape and the distances and angles between the key pharmacophoric elements, which in turn dictates how they can interact with biological targets.

G cluster_cis cis-isomer cluster_trans trans-isomer cis_structure cis_structure trans_structure trans_structure

Caption: 3D representations of the cis and trans isomers. (Illustrative - requires actual 3D models).

Potential Biological Targets: GABAergic System and Amino Acid Transporters

Based on their structural similarity to GABA and other amino acids, the primary biological targets for these isomers are likely to be components of the GABAergic system and various amino acid transporters.

The GABAergic System

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. Key targets include:

  • GABA Receptors: These are broadly classified into GABAA (ionotropic) and GABAB (metabotropic) receptors. The spatial relationship between the amino and carboxyl groups is a critical determinant of agonist versus antagonist activity, and selectivity between receptor subtypes.

  • GABA Transporters (GATs): These membrane proteins (GAT1, GAT2, GAT3, and BGT1) are responsible for the reuptake of GABA from the synaptic cleft, thus terminating its action. Inhibitors of GATs can prolong the inhibitory effect of GABA and are of interest for treating conditions like epilepsy.[1] The conformation of GABA analogues is crucial for their selective inhibition of different GAT subtypes.[2]

Amino Acid Transporters

Beyond the GABAergic system, these bicyclic amino acids can interact with other transporters that recognize and transport amino acids. A prominent example is the L-type Amino Acid Transporter 1 (LAT1) .

  • LAT1 (SLC7A5): This transporter is crucial for the transport of large neutral amino acids, including several essential amino acids, across cell membranes. It is highly expressed at the blood-brain barrier and is overexpressed in many types of cancer cells to meet their high metabolic demands.[3] The compound 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a different positional isomer, is a well-known non-selective inhibitor of LAT transporters and is widely used as a research tool to study their function.[3][4]

Hypothesized Structure-Activity Relationships: A Tale of Two Geometries

The rigid and distinct geometries of the cis and trans isomers are expected to result in different binding affinities and selectivities for their biological targets.

The precise fit of a ligand into a binding pocket is governed by a combination of factors including shape complementarity, hydrogen bonding, and electrostatic interactions. The fixed positions of the amino and carboxyl groups in the cis and trans isomers will present different interaction profiles to a binding site.

For instance, the binding pocket of a GABA receptor or transporter has evolved to recognize the specific conformations that GABA can adopt. The cis and trans isomers, by locking the pharmacophoric groups into a single conformation, may mimic one of these bioactive conformations more effectively than the other, leading to a higher affinity. It is plausible that one isomer may be a potent agonist at a particular GABA receptor subtype, while the other is a weaker partial agonist or even an antagonist. Similarly, the different spatial arrangements could favor binding to one GAT subtype over others, leading to differences in selectivity.

Minor structural modifications in bicyclic compounds have been shown to significantly alter their selectivity for different biological targets.[5] The absolute configuration of chiral centers in bicyclic analogs is also known to be a determinant of agonist activity at various receptors.

SAR cluster_isomers Isomers cluster_targets Potential Biological Targets cis cis-Isomer (Specific Geometry A) GABA_R GABA Receptors (GABAA, GABAB) cis->GABA_R Hypothesized Higher/Lower Affinity GATs GABA Transporters (GAT1, GAT2, GAT3, BGT1) cis->GATs Potentially Selective Inhibition LAT1 Amino Acid Transporters (e.g., LAT1) cis->LAT1 trans trans-Isomer (Specific Geometry B) trans->GABA_R Hypothesized Different Activity Profile trans->GATs Different Selectivity Profile trans->LAT1 caption Hypothetical differential interactions of cis and trans isomers.

Caption: Hypothesized differential interactions of cis and trans isomers.

An Experimental Guide for Direct Biological Activity Comparison

To move from hypothesis to empirical data, a systematic evaluation of the cis and trans isomers is required. The following experimental workflow outlines a comprehensive approach to compare their biological activities.

workflow start Obtain pure cis and trans isomers of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid HCl receptor_binding GABA Receptor Binding Assays (GABAA and GABAB) start->receptor_binding gat_uptake GABA Transporter (GAT) Uptake Assays (GAT1, GAT2, GAT3, BGT1) start->gat_uptake lat_uptake L-type Amino Acid Transporter (LAT1) Uptake/Inhibition Assay start->lat_uptake functional_receptor Functional Receptor Assays (e.g., Patch-Clamp Electrophysiology) receptor_binding->functional_receptor data_analysis Comparative Data Analysis (IC50, Ki, EC50, Selectivity Ratios) functional_receptor->data_analysis gat_uptake->data_analysis lat_uptake->data_analysis conclusion Elucidation of Distinct Pharmacological Profiles data_analysis->conclusion

Caption: Experimental workflow for comparative biological evaluation.

Experimental Protocols

Objective: To determine the binding affinity (Ki) of the cis and trans isomers for GABAA and GABAB receptors.

Methodology: Competitive Radioligand Binding

  • Preparation of Membranes: Prepare crude synaptic membranes from rat whole brain or from cell lines stably expressing recombinant human GABAA or GABAB receptors.

  • GABAA Receptor Assay:

    • Incubate membranes with a known concentration of a GABAA receptor radioligand (e.g., [3H]muscimol or [3H]bicuculline methiodide).

    • Add increasing concentrations of the cis or trans isomer (e.g., from 1 nM to 1 mM).

    • Incubate to allow binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

  • GABAB Receptor Assay:

    • Follow a similar procedure as for GABAA, but use a GABAB-specific radioligand (e.g., [3H]GABA in the presence of isoguvacine to block GABAA sites, or a specific antagonist like [3H]CGP 54626).

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the isomer that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To determine the potency (IC50) of the isomers in inhibiting GABA uptake by different GAT subtypes.

Methodology: [3H]GABA Uptake Assay

  • Cell Culture: Use HEK293 cells stably expressing individual human GAT subtypes (hGAT1, hGAT2, hGAT3, and hBGT1).

  • Uptake Experiment:

    • Plate the cells in 24- or 96-well plates.

    • Pre-incubate the cells with increasing concentrations of the cis or trans isomer for a short period (e.g., 10-20 minutes).

    • Initiate the uptake by adding a fixed concentration of [3H]GABA.

    • Allow the uptake to proceed for a defined time (e.g., 1-5 minutes) at room temperature or 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Determine the percentage of inhibition of [3H]GABA uptake at each concentration of the isomer relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the isomer concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Objective: To assess the inhibitory activity of the isomers on LAT1 function.

Methodology: [3H]Leucine Uptake Inhibition Assay

  • Cell Culture: Use a cancer cell line that endogenously overexpresses LAT1, such as U87-MG (glioblastoma) or HT-29 (colon cancer).

  • Uptake Experiment:

    • The protocol is similar to the GAT uptake assay.

    • Pre-incubate the cells with the cis or trans isomer.

    • Initiate uptake with a fixed concentration of a LAT1 substrate, such as [3H]Leucine.

    • Terminate the uptake and quantify the intracellular radioactivity.

  • Data Analysis:

    • Calculate the IC50 values for each isomer as described for the GAT inhibition assay.

Data Presentation for Comparative Analysis

The results from these experiments should be summarized in a clear, tabular format to facilitate direct comparison.

Biological TargetParametercis-Isomertrans-Isomer
GABAA Receptor Ki (µM)
GABAB Receptor Ki (µM)
GAT1 IC50 (µM)
GAT2 IC50 (µM)
GAT3 IC50 (µM)
BGT1 IC50 (µM)
LAT1 IC50 (µM)

Conclusion: Paving the Way for Future Discoveries

While a definitive comparison of the biological activities of cis- and trans-4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is currently hampered by a lack of direct studies, the principles of medicinal chemistry and stereopharmacology strongly suggest that these isomers will exhibit distinct pharmacological profiles. Their rigid bicyclic framework makes them excellent tools for probing the structural requirements of GABA receptors and amino acid transporters. The proposed experimental guide provides a robust framework for researchers to systematically evaluate these compounds. The resulting data will not only fill a significant gap in our understanding of this particular chemical series but will also contribute to the broader knowledge of how conformational restriction can be harnessed to design more potent and selective therapeutic agents targeting the central nervous system and cancer.

References

  • Describing inhibitor specificity for the amino acid transporter LAT1 from metainference simulations. bioRxiv. [Link]

  • 7-substituted 1-arylnaphthyridine-3-carboxamides and their use.
  • Synthesis and structure-activity relationship analysis of bicyclophosphorothionate blockers with selectivity for housefly gamma-aminobutyric acid receptor channels. PubMed. [Link]

  • Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. ResearchGate. [Link]

  • Structure activity relationship of selective GABA uptake inhibitors. ResearchGate. [Link]

  • Exploring Amino Acid Transporters as Therapeutic Targets for Cancer: An Examination of Inhibitor Structures, Selectivity Issues, and Discovery Approaches. MDPI. [Link]

  • Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. PMC. [Link]

  • Design, synthesis, and structure-activity relationship study of bicyclic piperazine analogs of indole-3-carboxamides as novel cannabinoid CB1 receptor agonists. PubMed. [Link]

  • Structure-activity relationships for cannabinoid receptor-binding and analgesic activity: studies of bicyclic cannabinoid analogs. PubMed. [Link]

  • Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations. ResearchGate. [Link]

  • Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). MDPI. [Link]

  • Ways of modulating GABA transporters to treat neurological disease. Taylor & Francis Online. [Link]

Sources

validating the purity of synthetic 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Guide to Validating the Purity of Synthetic 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Structural Significance and Analytical Challenge

4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a conformationally constrained amino acid analogue. Its rigid bicyclic scaffold makes it a valuable building block in medicinal chemistry for designing structured peptides and pharmacologically active molecules where precise spatial orientation is paramount.[1][2] Given its role in the synthesis of high-value active pharmaceutical ingredients (APIs), ensuring its absolute purity is not merely a quality control checkpoint but a foundational requirement for the safety, efficacy, and reproducibility of the final drug product.

This guide provides a comprehensive framework for validating the purity of this specific molecule. We will move beyond a simple recitation of methods to discuss the strategic rationale behind selecting a suite of orthogonal analytical techniques. The core philosophy is that no single method is sufficient; rather, a composite, multi-faceted approach provides the most reliable and defensible purity assessment.

Anticipating the Enemy: Potential Impurities in Synthesis

A robust validation strategy begins with understanding the potential impurities. The synthesis of bicyclic amino acids like this often involves complex multi-step processes such as Diels-Alder reactions or stereoselective functionalization.[2][3][4][5] This knowledge allows us to anticipate and specifically hunt for the following classes of impurities:

  • Starting Materials & Reagents: Unreacted precursors or excess reagents carried through the synthesis.

  • Intermediates: Partially reacted molecules that were not fully converted to the final product.

  • Side-Products: Molecules formed from competing reaction pathways.

  • Stereoisomers: Diastereomers or enantiomers that may have formed if the synthesis lacked perfect stereocontrol.

  • Residual Solvents: Organic volatile chemicals used during synthesis and purification that are not completely removed.[6]

  • Inorganic Impurities: Residual catalysts or salts from workup procedures.

Our analytical approach must be designed to separate, identify, and quantify these diverse chemical entities.

An Orthogonal Approach: The Cornerstone of Trustworthy Validation

The principle of orthogonality is critical. By employing analytical techniques that measure different chemical and physical properties, we create a self-validating system. A compound that appears pure by one method (e.g., HPLC-UV) may reveal hidden impurities in another (e.g., NMR). This integrated workflow is essential for a comprehensive purity profile.

cluster_0 Purity Validation Workflow Sample Batch of 4-Aminobicyclo[2.2.1]heptane- 1-carboxylic acid HCl Identity Structural Identity & Integrity (NMR Spectroscopy) Sample->Identity Orthogonal Testing OrganicPurity Organic & Related-Substance Purity (RP-HPLC) Sample->OrganicPurity Orthogonal Testing Volatiles Residual Solvents (Headspace GC-MS) Sample->Volatiles Orthogonal Testing Elemental Elemental Composition & Salt Factor (CHNHal Analysis) Sample->Elemental Orthogonal Testing Final Certificate of Analysis (Purity Statement) Identity->Final Data Consolidation OrganicPurity->Final Data Consolidation Volatiles->Final Data Consolidation Elemental->Final Data Consolidation

Caption: Integrated workflow for comprehensive purity validation.

We will now compare the primary analytical methods, detailing their specific roles, advantages, and limitations in the context of our target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Causality: NMR is unparalleled for confirming the chemical structure of the primary component and identifying organic impurities. It provides atom-level information, making it a powerful tool for identity and a semi-quantitative tool for purity. For our target molecule, both ¹H and ¹³C NMR are essential.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add a known quantity of an internal standard with a simple, well-resolved signal (e.g., maleic acid) for quantitative analysis (qNMR).

  • Instrument Setup: Use a ≥400 MHz spectrometer.

  • Data Acquisition: Acquire the spectrum with sufficient scans to achieve a high signal-to-noise ratio (>100:1 for the analyte peaks).

  • Data Analysis:

    • Structural Confirmation: Verify that the chemical shifts, coupling constants, and integration values of the signals match the expected structure of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid.

    • Purity Assessment: Carefully integrate all signals. The relative integration of impurity peaks compared to the main compound's peaks (or the internal standard) provides a quantitative measure of their presence. Look for signals that do not correspond to the target molecule or the solvent.

High-Performance Liquid Chromatography (HPLC): The Purity Workhorse

Causality: HPLC is the gold standard for quantifying the main component and separating closely related impurities.[7][8] Since our analyte lacks a strong UV chromophore, detection can be challenging. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is often superior to a standard UV detector. Alternatively, pre-column derivatization with a UV-active agent like PITC (phenylisothiocyanate) can be employed.[9]

Experimental Protocol: Reversed-Phase HPLC with ELSD

  • System: HPLC system with a quaternary pump, autosampler, column oven, and ELSD.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • ELSD Settings: Nebulizer Temp: 35 °C, Evaporator Temp: 50 °C, Gas Flow: 1.5 SLM.

  • Sample Preparation: Prepare a stock solution of the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) at 1 mg/mL.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, range, accuracy, and precision.[10][11][12]

cluster_1 HPLC Method Validation Parameters (ICH Q2) Method Analytical Method Specificity Specificity Method->Specificity Discriminates analyte Linearity Linearity Method->Linearity Proportional response Accuracy Accuracy Method->Accuracy Closeness to true value Precision Precision Method->Precision Repeatability Robustness Robustness Method->Robustness Resists small variations

Caption: Key parameters for analytical method validation.

Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatiles

Causality: GC-MS is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from the synthesis and purification stages. Regulatory bodies strictly limit the presence of these solvents, making this analysis mandatory.[6][13][14] Headspace sampling is the preferred introduction method as it avoids injecting the non-volatile API onto the GC column.

Experimental Protocol: Headspace GC-MS for Residual Solvents (per USP <467>)

  • System: Headspace sampler coupled to a GC-MS system.

  • Column: G43 (or equivalent) 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., 30 m x 0.32 mm, 1.8 µm).

  • Carrier Gas: Helium at a constant flow of ~2 mL/min.

  • Oven Program: 40 °C for 20 min, then ramp at 10 °C/min to 240 °C and hold for 20 min.

  • Headspace Parameters:

    • Oven Temperature: 80 °C

    • Loop Temperature: 85 °C

    • Transfer Line Temperature: 90 °C

    • Equilibration Time: 60 min

  • MS Parameters: Scan mode from m/z 35-300.

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF, ensuring it's not a potential residual solvent itself).

  • Analysis: Run the sample against calibrated standards for expected solvents (e.g., Class 1, 2, and 3 solvents as defined by USP <467>).[14][15] The MS library is used for identification, and the calibration curves are used for quantification.

Elemental Analysis (CHNS/X): The Fundamental Truth

Causality: Elemental analysis provides a fundamental measure of purity by comparing the experimentally determined elemental composition (Carbon, Hydrogen, Nitrogen) to the theoretical values calculated from the molecular formula (C₈H₁₄ClNO₂).[16][17] It is also the most direct way to confirm the presence and stoichiometry of the hydrochloride salt. A significant deviation from the theoretical values indicates the presence of impurities (organic or inorganic) or an incorrect salt form.

Experimental Protocol: CHN and Halogen Analysis

  • System: A dedicated CHN elemental analyzer and a separate combustion-ion chromatography system for chlorine.

  • Sample Preparation: The sample must be meticulously dried to remove residual water and solvents, which would alter the H and C content. A small, precise amount (typically 1-3 mg) is weighed into a tin capsule.

  • Analysis: The sample is combusted at high temperature (~900-1000 °C). The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector. For chlorine, the sample is combusted, and the resulting HCl is trapped in an aqueous solution and quantified by ion chromatography.

  • Data Interpretation: The experimental weight percentages of C, H, N, and Cl are compared to the theoretical values. An acceptable result is typically within ±0.4% of the theoretical value.

Data Summary and Comparison

The power of the orthogonal approach is realized when data is consolidated. A batch of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is only released when all techniques provide converging evidence of high purity.

Technique Parameter Measured Typical Acceptance Criteria Strengths Limitations
¹H NMR Structural Identity, Molar % of Organic ImpuritiesConforms to structure; Individual impurities <0.1%Absolute structural information; Detects a wide range of impurities without standards.Lower sensitivity than HPLC; Can be complex to interpret with overlapping signals.
RP-HPLC Purity by Area %, Related SubstancesPurity ≥99.5%; Individual impurities <0.15%High sensitivity and resolving power for related substances; Excellent for quantification.Requires reference standards for impurity identification; May not detect non-chromophoric impurities.
HS-GC-MS Residual SolventsComplies with USP <467> limits (e.g., Acetone ≤5000 ppm, DCM ≤600 ppm)Excellent sensitivity for volatile compounds; Definitive identification via MS.Not suitable for non-volatile impurities.
Elemental Analysis %C, %H, %N, %ClWithin ±0.4% of theoretical valuesConfirms elemental composition and salt form; Mass-balance check on purity.Non-specific; Does not identify individual impurities.

Theoretical Values for C₈H₁₃NO₂·HCl (MW: 191.65 g/mol ):

  • %C: 50.13

  • %H: 7.36

  • %N: 7.31

  • %Cl: 18.50

Conclusion

Validating the purity of a critical synthetic building block like 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is a rigorous, multi-step process. It demands more than just running samples; it requires a scientifically-grounded strategy rooted in understanding the analyte's chemistry and employing a suite of orthogonal, validated analytical methods. By integrating data from NMR, HPLC, GC-MS, and elemental analysis, researchers and drug developers can establish a high degree of confidence in their material's identity, strength, and purity, ensuring a solid foundation for subsequent research and development.

References

  • Fülöp, F. et al. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 16(9), 7689-7703. [Link]

  • Dukes, M. et al. (2024). 4-Amino-5-hydroxybicyclo[3.1.1]heptane-2-carboxylic Acid via an Asymmetric Intramolecular Mannich Reaction. Journal of Organic Chemistry, 89(12), 9110–9117. [Link]

  • MDPI. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. [Link]

  • Cossío, F. P. et al. (1999). New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Tetrahedron Letters, 40(13), 2569-2572. [Link]

  • Wang, B. & Zhang, N. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52, 1187–1198. [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

  • United States Pharmacopeia. General Chapter <467> Residual Solvents. [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • PubChem. 2-Aminobicyclo(2,2,1)heptane-2-carboxylic acid. [Link]

  • Sharma, A. et al. (2013). Analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences and Research, 4(6), 2165-2177. [Link]

  • Shram, S. I. et al. (2020). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry, 1(1). [Link]

  • Pharmacy Education. Analytical Method Validation in Pharmaceuticals. [Link]

  • Magiera, S. et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1699. [Link]

  • Zhang, N. et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(9), 1187-1198. [Link]

  • Agilent Technologies. (2018). USP <467> residual solvents. [Link]

  • Lestari, W. et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research, 6(3), 435-442. [Link]

  • Kaskodi, M. & Frade, K. (2023). GC-MS analysis of eight aminoindanes using three derivatization reagents. Journal of Forensic Sciences, 68(4), 1335-1345. [Link]

  • ResolveMass Laboratories Inc. (2025). USP 467 Residual Solvents Guide for Pharma Manufacturers. [Link]

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • Barriobero Neila, J. I. Synthesis and applications of 7-azabicyclo[2.2.1]heptane-1-carboxylic systems. [Link]

  • B., S. & Kumar, R. S. (2012). Analytical method validation: A brief review. Journal of Pharmaceutical Research, 1(1), 1-5. [Link]

Sources

A Senior Application Scientist's Guide to (1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid: A Bicyclic Ligand with Dual GABAergic Activity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate landscape of GABAergic modulation, the quest for selective and potent ligands is paramount. This guide provides an in-depth technical comparison of (1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid , a conformationally restricted analog of GABA, against established GABA receptor ligands. This bicyclic compound, herein referred to as bicyclo-GABA , presents a unique pharmacological profile, primarily acting as a potent and selective inhibitor of the betaine/GABA transporter 1 (BGT-1) with secondary activity as a low-micromolar agonist at GABA-A receptors.[1][2][3][4] This dual activity offers a nuanced approach to modulating the GABA system, distinct from classical receptor-focused ligands.

This guide will dissect the synthesis, mechanism of action, and comparative pharmacology of bicyclo-GABA, providing the necessary experimental data and protocols to empower your research and development endeavors.

The GABAergic System: A Primer on Inhibition

The γ-aminobutyric acid (GABA) system is the primary inhibitory network in the mammalian central nervous system (CNS), crucial for maintaining the balance between neuronal excitation and inhibition.[5] Dysregulation of this system is implicated in a host of neurological and psychiatric disorders, making it a prime target for therapeutic intervention. The key players in this system are GABA receptors, broadly classified into two main types:

  • GABA-A Receptors: These are ionotropic receptors, forming chloride ion channels that open upon GABA binding, leading to hyperpolarization of the neuron and a rapid inhibitory effect.[6] They are pentameric structures composed of various subunits (α, β, γ, δ, ε, π, θ, ρ), with the specific subunit composition determining the receptor's pharmacological properties.[6]

  • GABA-B Receptors: These are metabotropic G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals through second messenger systems.[6][7][8][9]

In addition to receptors, GABA transporters (GATs) play a critical role in regulating GABAergic neurotransmission by clearing GABA from the synaptic cleft. There are four main types of GATs: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[2]

Bicyclo-GABA: A Bicyclic Scaffold with a Unique Profile

Bicyclo-GABA, with its rigid bicyclo[3.1.0]hexane backbone, represents a strategic chemical design to explore the conformational space of GABAergic ligands.[1][2][3][4] This conformational constraint is key to its distinct pharmacological profile.

Synthesis of (1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid

The synthesis of bicyclo-GABA is a multi-step process that requires careful stereochemical control. A common approach involves the asymmetric cyclopropanation of a cyclopentenone derivative.

Illustrative Synthetic Workflow:

A 2-Cyclopentenone B Asymmetric Cyclopropanation A->B C Introduction of Amino Group Precursor B->C D Formation of Bicyclic Ketone C->D E Stereoselective Reduction D->E F Carboxylation E->F G Deprotection F->G H (1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid G->H

Figure 1: Synthetic workflow for bicyclo-GABA.

A detailed, step-by-step protocol for a representative synthesis is provided in the experimental section of this guide.

Mechanism of Action: A Tale of Two Targets

The primary mechanism of action for bicyclo-GABA is the potent and selective inhibition of the betaine/GABA transporter 1 (BGT-1).[1][2][3][4] By blocking BGT-1, bicyclo-GABA increases the extracellular concentration of GABA, thereby enhancing GABAergic tone. This is a distinct mechanism from direct receptor agonists.

Furthermore, bicyclo-GABA exhibits secondary activity as a low-micromolar agonist at α1β2γ2 GABA-A receptors.[1][10] This direct receptor interaction, although less potent than its effect on BGT-1, contributes to its overall GABAergic effect.

Signaling Pathway Overview:

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal cluster_3 Glia GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABA_A GABA-A Receptor GABA->GABA_A Binds GABA_B GABA-B Receptor GABA->GABA_B Binds BGT1 BGT-1 GABA->BGT1 Uptake bicyclo_GABA bicyclo-GABA bicyclo_GABA->GABA_A Agonist Activity bicyclo_GABA->BGT1 Inhibits

Figure 2: Dual mechanism of bicyclo-GABA.

Comparative Pharmacological Analysis

To truly appreciate the unique properties of bicyclo-GABA, a direct comparison with established GABAergic ligands is essential. This section provides a quantitative comparison with Muscimol (a potent GABA-A agonist), Baclofen (a selective GABA-B agonist), and Gaboxadol (a GABA-A receptor partial agonist with some subtype selectivity).

Table 1: Comparative Binding Affinities and Potencies

CompoundPrimary TargetIC50 / Ki / EC50Secondary Target(s)IC50 / Ki / EC50
Bicyclo-GABA BGT-1IC50 = 590 nM[2][3][4]GABA-A (α1β2γ2)Low micromolar agonism[1][10]
Muscimol GABA-A ReceptorHigh-affinity agonist[6][11][12][13]GABA-A-ρ (partial agonist)[6]Potent
Baclofen GABA-B ReceptorSelective agonist[7][8][9][14]--
Gaboxadol (THIP) GABA-A ReceptorPartial agonist[15]Extrasynaptic α4βδ-containing GABA-A receptorsHigh affinity[15]

Key Insights from the Comparison:

  • Unique Mechanism: Bicyclo-GABA's primary action on a GABA transporter distinguishes it from the receptor-focused actions of Muscimol, Baclofen, and Gaboxadol. This offers a different strategy for modulating GABAergic signaling.

  • Selectivity: While Muscimol is a potent pan-GABA-A agonist, and Baclofen is highly selective for GABA-B receptors, bicyclo-GABA demonstrates high selectivity for the BGT-1 transporter over other GATs.[2][3][4]

  • Dual Activity: The secondary agonistic activity of bicyclo-GABA at GABA-A receptors, though modest, may contribute to a synergistic effect with its transporter inhibition, a feature not present in the other comparators.

Experimental Protocols for Characterization

To facilitate further research, this section provides detailed, validated protocols for the characterization of bicyclo-GABA and other GABAergic ligands.

[³H]GABA Uptake Assay for BGT-1 Inhibition

This assay determines the inhibitory potency of a test compound on the BGT-1 transporter.

Workflow for [³H]GABA Uptake Assay:

A Plate cells expressing BGT-1 B Pre-incubate with test compound (e.g., bicyclo-GABA) A->B C Add [³H]GABA B->C D Incubate C->D E Wash to remove unbound [³H]GABA D->E F Lyse cells E->F G Scintillation counting F->G H Determine IC50 G->H

Figure 3: [³H]GABA uptake assay workflow.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human BGT-1 in appropriate media.

  • Plating: Seed cells in a 96-well plate at a density that yields a confluent monolayer on the day of the assay.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Krebs-Ringer-HEPES).

  • Compound Preparation: Prepare serial dilutions of the test compound (bicyclo-GABA) and a known inhibitor as a positive control.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate with the test compound dilutions for 10-15 minutes at room temperature.

  • Uptake Initiation: Add a solution containing a fixed concentration of [³H]GABA to each well to initiate the uptake.

  • Incubation: Incubate the plate for a predetermined time (e.g., 10-20 minutes) at room temperature.

  • Uptake Termination: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of [³H]GABA uptake for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.

Electrophysiological Recording of GABA-A Receptor Activity

This protocol uses the whole-cell patch-clamp technique to measure the effect of bicyclo-GABA on GABA-A receptor-mediated currents.

Workflow for Electrophysiological Recording:

A Prepare cells expressing GABA-A receptors B Establish whole-cell patch-clamp configuration A->B C Apply GABA to elicit a baseline current B->C D Co-apply GABA and test compound (bicyclo-GABA) C->D E Record changes in current D->E F Analyze data to determine EC50 or potentiation E->F

Figure 4: Electrophysiology workflow.

Step-by-Step Protocol:

  • Cell Preparation: Use Xenopus oocytes or a mammalian cell line (e.g., HEK293) transiently or stably expressing the desired GABA-A receptor subunit combination (e.g., α1β2γ2).

  • Recording Setup: Place the cells in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.

  • Patch-Clamp: Using a glass micropipette filled with an internal solution, form a gigaseal with the cell membrane and then rupture the membrane to achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential of -60 mV.

  • Baseline Recording: Apply a known concentration of GABA to the cell to elicit a baseline inward chloride current.

  • Compound Application: Co-apply GABA with varying concentrations of the test compound (bicyclo-GABA).

  • Data Acquisition: Record the changes in the amplitude of the GABA-evoked currents in the presence of the test compound.

  • Data Analysis: Plot the concentration-response curve for the test compound's effect on the GABA-evoked current to determine its EC50 (if it's an agonist) or the degree of potentiation.

Conclusion and Future Directions

(1S,2S,5R)-5-aminobicyclo[3.1.0]hexane-2-carboxylic acid (bicyclo-GABA) emerges as a compelling tool compound for dissecting the complexities of the GABAergic system. Its dual action as a potent and selective BGT-1 inhibitor and a weak GABA-A receptor agonist provides a unique pharmacological profile that warrants further investigation. The comparative analysis presented in this guide highlights its distinct mechanism compared to classical GABA receptor ligands.

Future research should focus on:

  • Elucidating the full in vivo pharmacological effects of bicyclo-GABA, including its behavioral profile.

  • Investigating the therapeutic potential of selective BGT-1 inhibition in various CNS disorders.

  • Exploring the structure-activity relationship of related bicyclic GABA analogs to optimize potency and selectivity for either BGT-1 or specific GABA-A receptor subtypes.

The detailed experimental protocols provided herein offer a solid foundation for researchers to embark on these exciting avenues of discovery.

References

  • GABA Receptor Physiology and Pharmacology. In: Siegel GJ, Agranoff BW, Albers RW, et al., editors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Philadelphia: Lippincott-Raven; 1999. Available from: [Link]

  • Rational Search for Betaine/GABA Transporter 1 Inhibitors: In Vitro Evaluation of Selected Hit Compound. ACS Chem Neurosci. 2021;12(15):2845-2856.
  • Advantages of an antagonist: bicuculline and other GABA antagonists. Br J Pharmacol. 2013;169(2):328-337.
  • Design, synthesis, and pharmacological characterization of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740): a potent, selective, and orally active group 2 metabotropic glutamate receptor agonist possessing anticonvulsant and anxiolytic properties. J Med Chem. 1997;40(20):3236-3247.
  • Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor. ACS Med Chem Lett. 2014;5(8):911-916.
  • Design, Synthesis, and Pharmacological Characterization of (+)-2-Aminobicyclo[3.1.0]hexane-2,6-dicarboxylic Acid (LY354740): A Potent, Selective, and Orally Active Group II Metabotropic Glutamate Receptor Agonist Possessing Anticonvulsant and Anxiolytic Properties. J Med Chem. 1997;40(20):3236-3247.
  • Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. J Med Chem. 2016;59(13):5993-6007.
  • Gaboxadol, a selective extrasynaptic GABA(A) agonist, does not generalise to other sleep-enhancing drugs: a rat drug discrimination study. J Psychopharmacol. 2008;22(5):526-533.
  • Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. Front Chem. 2021;9:736457.
  • A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. J Pharmacol Methods. 1983;9(1):43-52.
  • Muscimol. Wikipedia.
  • (1s,2s,5r)-5-Aminobicyclo[3.1.0]hexane-2-carboxylic acid. PubChem.
  • GABA and novel analogs of bicyclo-GABA and 1 used in this study.
  • Extrasynaptic δ-GABAA receptors are high-affinity muscimol receptors. J Physiol. 2009;587(Pt 24):5845-5855.
  • Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. J Med Chem. 2012;55(11):5573-5583.
  • Baclofen and Other GABAB Receptor Agents Are Allosteric Modulators of the CXCL12 Chemokine Receptor CXCR4. J Neurosci. 2013;33(28):11479-11488.
  • An Overview of GABA Receptor Pharmacology. News-Medical.Net.
  • Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. Front Chem. 2021;9:736457.
  • Constrained cycloalkyl analogues of glutamic acid: Stereocontrolled synthesis of (+)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid (LY354740) and its 6-phosphonic acid analogue. Tetrahedron: Asymmetry. 1998;9(15):2655-2673.
  • GABA Potency at GABAA Receptors Found in Synaptic and Extrasynaptic Zones. Front Pharmacol. 2015;6:21.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Muscimol as an ionotropic GABA receptor agonist. Curr Med Chem. 2003;10(19):1915-1921.
  • GABAB Receptors. Sigma-Aldrich.
  • Ways of modulating GABA transporters to treat neurological disease.
  • A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder.
  • Enhancement of muscimol binding and gating by allosteric modulators of the GABAA receptor: Relating occupancy to state functions. J Gen Physiol. 2012;140(5):537-553.
  • Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services.
  • Molecular basis for the high THIP/gaboxadol sensitivity of extrasynaptic GABAA receptors. J Physiol. 2010;588(Pt 19):3635-3644.
  • 2-amino-bicyclo(3.1.0) hexane-2,6-dicarboxylic ester derivative.
  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chem Neurosci. 2018;9(9):2349-2358.
  • (A) Pharmacological analysis of cyclic GABA analogs in the [³H]GABA...
  • Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. Molecules. 2022;27(3):999.
  • Synthesis, SARs, and pharmacological characterization of 2-amino-3 or 6-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives as potent, selective, and orally active group II metabotropic glutamate receptor agonists. J Med Chem. 2003;46(15):3189-3202.
  • What is the mechanism of action (MOA) of Baclofen (GABA receptor agonist)? Dr.Oracle.
  • Molecular Determinants and Pharmacological Analysis for a Class of Competitive Non-transported Bicyclic Inhibitors of the Betaine/GABA Transporter BGT1. Front Chem. 2021;9:736457.
  • Prototypic GABA(A) receptor agonist muscimol acts preferentially through forebrain high-affinity binding sites. Neuropsychopharmacology. 2010;35(7):1532-1541.
  • 2-Minute Neuroscience: GABA. YouTube.
  • A Novel Method for Real-Time Quantification of Radioligand Binding to Living Tumor Cells In Vitro. J Nucl Med. 2016;57(5):795-800.
  • Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules. 2022;27(19):6619.

Sources

A Senior Application Scientist's Guide to Conformational Rigidity in Bicyclic Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quest for molecular scaffolds that offer precise conformational control is paramount. The incorporation of conformationally restricted amino acids into peptides and small molecules can pre-organize a bioactive conformation, enhancing binding affinity, selectivity, and metabolic stability.[1][2] Among these valuable building blocks, bicyclic amino acids stand out for their profound impact on molecular architecture.

This guide provides an in-depth comparison of the conformational rigidity of three key classes of bicyclic amino acids: 2-azabicyclo[2.1.1]hexanes, 2-azabicyclo[2.2.1]heptanes, and 3-azabicyclo[3.1.0]hexanes. We will delve into their synthesis, structural characteristics, and the experimental and computational methodologies used to a-hssess their rigidity, providing you with the technical insights needed to select the optimal scaffold for your research.

The Significance of Rigidity in Drug Design

The conformational flexibility of a peptide or small molecule therapeutic can be a double-edged sword. While a degree of flexibility is often necessary for a molecule to adopt the optimal conformation for binding to its biological target, excessive flexibility can lead to a significant entropic penalty upon binding, resulting in lower affinity. By introducing rigid structural elements like bicyclic amino acids, we can lock the molecule into a bioactive conformation, reducing the entropic cost of binding and potentially increasing potency and selectivity.[3] Furthermore, the constrained nature of these amino acids can protect against proteolytic degradation, enhancing the pharmacokinetic profile of a therapeutic candidate.[4]

Comparative Analysis of Bicyclic Amino Acid Families

The conformational rigidity of a bicyclic amino acid is a direct consequence of its strained ring system. This strain restricts the rotation around the backbone dihedral angles, phi (φ) and psi (ψ), to a much greater extent than in their acyclic or monocyclic counterparts.[5][6]

2-Azabicyclo[2.1.1]hexane-1-carboxylic Acid (a Proline Analogue)

First isolated from the seeds of Ateleia herbert smithii, 2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a highly constrained proline analogue.[5] Its compact and rigid structure makes it an attractive building block for inducing specific turns in peptides.

  • Synthesis: The synthesis of 2-azabicyclo[2.1.1]hexane derivatives can be achieved through various routes, often involving photochemical cyclization or intramolecular displacement reactions.[7][8] A common strategy involves the [2+2] cycloaddition of a ketene to an appropriate olefin followed by a series of transformations to construct the bicyclic core.[5]

  • Conformational Properties: The defining feature of this scaffold is its extreme rigidity. The fusion of the five-membered pyrrolidine ring with a cyclobutane ring severely restricts the puckering of the pyrrolidine ring and, consequently, the accessible φ and ψ angles. Computational studies and experimental data from peptides incorporating this amino acid suggest a strong preference for a limited conformational space.[9][10]

2-Azabicyclo[2.2.1]heptane Carboxylic Acids

This family of bicyclic amino acids, containing a five-membered ring fused to a five-membered ring, offers a different flavor of conformational constraint. They are valuable scaffolds for mimicking reverse turns and as rigid dipeptide surrogates.[11][12]

  • Synthesis: The synthesis of 2-azabicyclo[2.2.1]heptane derivatives is often accomplished via Diels-Alder reactions, where a suitable diene reacts with a dienophile to form the bicyclic core.[12][13] Palladium-catalyzed aminoacyloxylation of cyclopentenes has also been reported as an efficient method.[12]

  • Conformational Properties: While still highly rigid, the 2-azabicyclo[2.2.1]heptane system is generally considered to be slightly more flexible than the [2.1.1] system due to the less strained five-membered ring bridge. X-ray crystallography studies of peptides containing this scaffold have provided precise atomic coordinates, confirming its ability to induce well-defined secondary structures.[14][15]

3-Azabicyclo[3.1.0]hexane-2-carboxylic Acid

The fusion of a cyclopropane ring to a pyrrolidine ring in 3-azabicyclo[3.1.0]hexane-2-carboxylic acid provides a unique set of conformational constraints. This scaffold has been explored for the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors and as a tool for inducing specific peptide conformations.[16]

  • Synthesis: The synthesis of this bicyclic amino acid can be achieved through several routes, including the reaction of cis-2-aminomethylcyclopropyl derivatives with a cyanide source followed by hydrolysis.[17][18] Stereoselective and scalable syntheses have also been developed.[19]

  • Conformational Properties: The presence of the cyclopropane ring introduces significant strain, which in turn restricts the conformational freedom of the five-membered ring. Computational analysis and NMR studies have been used to characterize the preferred conformations of peptides containing this amino acid, revealing its utility in stabilizing specific turn structures.[16]

Quantitative Comparison of Conformational Rigidity

To provide a clearer picture of the relative rigidity of these bicyclic systems, the following table summarizes typical backbone dihedral angle constraints. It is important to note that the exact values can vary depending on the specific substitution pattern and the local environment within a peptide.

Bicyclic Amino Acid FamilyTypical φ Angle RangeTypical ψ Angle RangeKey Structural Feature
2-Azabicyclo[2.1.1]hexane Highly RestrictedHighly RestrictedFused cyclobutane ring
2-Azabicyclo[2.2.1]heptane RestrictedRestrictedFused cyclopentane ring
3-Azabicyclo[3.1.0]hexane RestrictedRestrictedFused cyclopropane ring

Experimental and Computational Workflows for Assessing Rigidity

A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough understanding of the conformational properties of bicyclic amino acids.

Experimental Workflow: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution.[20][21]

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Dissolve peptide in appropriate deuterated solvent (e.g., D2O, DMSO-d6) Acquire Acquire 1D and 2D NMR spectra (COSY, TOCSY, NOESY/ROESY) Sample->Acquire Insert into spectrometer Assign Resonance Assignment Acquire->Assign Restraints Derive structural restraints (NOEs, J-couplings) Assign->Restraints Structure Structure Calculation and Refinement Restraints->Structure

Figure 1: A generalized workflow for the conformational analysis of peptides containing bicyclic amino acids using NMR spectroscopy.

Step-by-Step NMR Protocol:

  • Sample Preparation: Dissolve the peptide containing the bicyclic amino acid in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.[20]

  • Data Acquisition: Acquire a series of 1D and 2D NMR experiments, including:

    • COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy): To assign the proton resonances within each amino acid residue.[21]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance restraints for structure calculation.[22]

    • HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence): For assigning carbon and nitrogen resonances if isotopic labeling is employed.

  • Data Analysis:

    • Resonance Assignment: Use the COSY and TOCSY spectra to assign all proton resonances.

    • Derivation of Structural Restraints:

      • Distance Restraints: Integrate the cross-peaks in the NOESY/ROESY spectra to obtain interproton distance restraints.

      • Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from high-resolution 1D or 2D spectra to restrain the φ dihedral angle using the Karplus equation.[20]

    • Structure Calculation: Use a molecular modeling program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that satisfy the experimental restraints.[21]

    • Structure Refinement and Validation: Refine the calculated structures using molecular dynamics simulations and validate their quality using tools like PROCHECK.

Computational Workflow: Molecular Modeling

Computational modeling provides valuable insights into the conformational preferences and energy landscapes of bicyclic amino acids.

Computational_Workflow cluster_setup System Setup cluster_simulation Molecular Dynamics Simulation cluster_analysis Trajectory Analysis Build Build the initial 3D structure of the peptide Solvate Solvate the peptide in a water box Build->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT and NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Dihedral Analyze dihedral angle distributions (φ, ψ) Production->Dihedral Energy Calculate potential energy surfaces Production->Energy

Figure 2: A typical workflow for the computational analysis of the conformational properties of peptides with bicyclic amino acids.

Step-by-Step Computational Protocol:

  • System Setup:

    • Build the 3D structure of the peptide containing the bicyclic amino acid using molecular modeling software.

    • Solvate the peptide in a periodic box of water molecules.

  • Molecular Dynamics (MD) Simulation:

    • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then adjust the pressure to 1 atm to equilibrate the system.

    • Production Run: Run a long MD simulation (typically on the order of nanoseconds to microseconds) to sample the conformational space of the peptide.

  • Trajectory Analysis:

    • Dihedral Angle Analysis: Analyze the trajectory to determine the distribution of the φ and ψ dihedral angles of the bicyclic amino acid.[23]

    • Potential Energy Surface: Calculate the potential energy as a function of the φ and ψ angles to identify the low-energy conformations.

    • Rotational Energy Barriers: Calculate the energy barriers for the rotation around key bonds to quantify the rigidity of the scaffold.[24][25]

Synthesis of Bicyclic Amino Acids: A Representative Protocol

The incorporation of these valuable building blocks into peptides requires their efficient synthesis. While numerous synthetic routes exist, here we provide a generalized protocol for the synthesis of an N-Boc protected bicyclic amino acid, a common intermediate for solid-phase peptide synthesis (SPPS).

Representative Synthesis of an N-Boc Protected Bicyclic Amino Acid:

This is a generalized protocol and specific reaction conditions will vary depending on the target bicyclic system.

  • Formation of the Bicyclic Core: This is the most crucial and varied step. As mentioned previously, this can involve:

    • [2+2] Cycloaddition: For 2-azabicyclo[2.1.1]hexane systems.

    • Diels-Alder Reaction: For 2-azabicyclo[2.2.1]heptane systems.

    • Intramolecular Cyclization/Rearrangement: For 3-azabicyclo[3.1.0]hexane and other systems.

  • Functional Group Interconversion: The initial product from the core-forming reaction often requires several steps to install the amino and carboxylic acid functionalities at the desired positions. This may involve oxidations, reductions, and nucleophilic substitutions.

  • N-Protection: Once the amino group is in place, it is protected, typically as a tert-butyloxycarbonyl (Boc) group, to make it compatible with SPPS. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

  • Purification: The final N-Boc protected bicyclic amino acid is purified by chromatography (e.g., column chromatography or preparative HPLC).

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Once synthesized and protected, bicyclic amino acids can be incorporated into peptides using standard solid-phase peptide synthesis (SPPS) protocols.[26][27]

SPPS_Workflow Resin Start with resin-bound amino acid Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling Couple N-Fmoc protected bicyclic amino acid Deprotection1->Coupling Deprotection2 Fmoc Deprotection Coupling->Deprotection2 Elongation Continue peptide elongation Deprotection2->Elongation Cleavage Cleave peptide from resin and deprotect side chains Elongation->Cleavage Purification Purify the final peptide Cleavage->Purification

Figure 3: Workflow for incorporating a bicyclic amino acid into a peptide using Fmoc-based solid-phase peptide synthesis (SPPS).

The key steps involve the sequential coupling of N-Fmoc protected amino acids to a growing peptide chain that is anchored to a solid support. The bicyclic amino acid is introduced at the desired position in the sequence using standard coupling reagents (e.g., HBTU, HATU).

Conclusion

Bicyclic amino acids are powerful tools for medicinal chemists and drug designers seeking to control the conformation of peptides and small molecules. The choice of a specific bicyclic scaffold—be it a [2.1.1], [2.2.1], or [3.1.0] system—will depend on the desired degree of rigidity and the specific geometric constraints required for optimal interaction with the biological target. A thorough understanding of their synthesis, conformational properties, and the analytical techniques used to characterize them is essential for their successful application in drug discovery. This guide provides a foundational understanding to empower researchers to harness the potential of these remarkable building blocks.

References

  • High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Conformations of Macrocyclic Peptides Sampled by Nuclear Magnetic Resonance: Models for Cell-Permeability. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Peptide Structure Determination by NMR. (n.d.). Springer Nature Experiments. Retrieved January 23, 2026, from [Link]

  • A New Synthesis of 2-Azabicyclo[2.1.1]hexanes. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Tutorial:Ramachandran principle and phi psi angles. (2018, May 28). Proteopedia. Retrieved January 23, 2026, from [Link]

  • Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. (2021, January 29). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Peptide NMR. (n.d.). University of Zurich. Retrieved January 23, 2026, from [Link]

  • Protein Dihedral Angle Prediction: The State of the Art. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Bicyclic proline analogues as organocatalysts for stereoselective aldol reactions: an in silico DFT study. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

  • Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Intrinsic energy landscapes of amino acid side chains. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Multigram Synthesis of 2-Azabicyclo[2.1.1]hexane-1-Carboxylates (2,4-Methanoprolines). (2024, November 10). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 23, 2026, from [Link]

  • Synthesis and Structure Determination of 2-Azabicyclo[ 2.2.1 ]hept-2-enes and Their Derivatives. W Effect on Chemical Shifts. (n.d.). UCLA Chemistry and Biochemistry. Retrieved January 23, 2026, from [Link]

  • Energy barriers of proton transfer reactions between amino acid side chain analogs and water from ab initio calculations. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Predicting the side-chain dihedral angle distributions of nonpolar, aromatic, and polar amino acids using hard sphere. (n.d.). The O'Hern Group. Retrieved January 23, 2026, from [Link]

  • Comparison between the phi distribution of the amino acids in the protein database and NMR data indicates that amino acids have various phi propensities in the random coil conformation. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Synthesis of conformationally restricted amino acids and their use in the preparation of biologically active peptides and peptidomimetic. (n.d.). Retrieved January 23, 2026, from [Link]

  • Ramachandran Plot, Torsion Angles in Proteins. (n.d.). Retrieved January 23, 2026, from [Link]

  • Demonstration of endo-cis-(2S,3R)-Bicyclo[2.2.1]hept-5-en-2,3-dicarbonyl Unit as a Reverse-Turn Scaffold and Nucleator of Two-Stranded Parallel β-Sheets: Design, Synthesis, Crystal Structure, and Self-Assembling Properties of Norborneno Peptide Analogues. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Direct, Competitive Comparison of Linear, Monocyclic, and Bicyclic Libraries Using mRNA Display. (2020, May 17). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. (2025, September 24). CEM Corporation. Retrieved January 23, 2026, from [Link]

  • Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. (n.d.). JenaLib. Retrieved January 23, 2026, from [Link]

  • Comparative analysis of rigidity across protein families. (2009, May 26). arXiv.org. Retrieved January 23, 2026, from [Link]

  • Substituted 2-Azabicyclo[2.1.1]hexanes as Constrained Proline Analogues: Implications for Collagen Stability. (2004, December 10). Raines Lab. Retrieved January 23, 2026, from [Link]

  • Ramachandran map connecting the φ and ψ torsion angles. Main secondary... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Process for preparing 3-azabicyclo(3.1.0)hexane-2-carboxylic acid. (n.d.). Google Patents.
  • Rotational barriers of unsubstituted, monohalogenated, and 1,2-dihalogenated ethanes. (2020, September 5). YouTube. Retrieved January 23, 2026, from [Link]

  • Solid-phase peptide synthesis. (2014, July 18). Digital CSIC. Retrieved January 23, 2026, from [Link]

  • Biochemistry: Phi/Psi Angles and Ramachandran Plots EXPLAINED EASILY! (Amino Acid Angles and Plots). (2025, October 6). YouTube. Retrieved January 23, 2026, from [Link]

  • Construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. (n.d.). Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • A Bicyclic Analog of the Linear Peptide Arodyn Is a Potent and Selective Kappa Opioid Receptor Antagonist. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Structural diversity of bicyclic amino acids. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007, December 13). Luxembourg Bio Technologies. Retrieved January 23, 2026, from [Link]

  • Reducing the Search Space in Protein Structure Prediction. (n.d.). Retrieved January 23, 2026, from [Link]

  • Protein Dynamics revealed by NMR Relaxation Methods. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Crystal structure of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate. (n.d.). International Union of Crystallography. Retrieved January 23, 2026, from [Link]

  • 4.7.1.3. Dihedral angles analysis. (n.d.). MDAnalysis. Retrieved January 23, 2026, from [Link]

  • Building bridges from flatland: synthetic approaches and applications of 2-aza- and 2-oxa-bicyclo[2.1.1]hexanes. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. (2025, November 21). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • A scalable synthesis of (1R,3S,5R)-2-(tert-butoxycarbonyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • 3-(3-Azabicyclo[20][22][22]heptan-2-yl)-1,2,4-oxadiazoles as Novel Potent DPP-4 Inhibitors to Treat T2DM. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

Sources

Navigating the Structure-Activity Landscape of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic Acid Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the field of neuroscience and drug development, the quest for novel therapeutics targeting neurotransmitter transporters is a journey of precision and innovation. Among the scaffolds of interest, rigid bicyclic amino acids hold significant promise due to their conformationally constrained nature, which can impart selectivity and potency. This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid derivatives, a unique class of compounds with potential as modulators of neurotransmitter transporters.

While comprehensive SAR studies specifically focused on the 4-amino-1-carboxy isomer are not extensively documented in publicly available literature, by examining closely related bicyclic structures and the broader class of GABA transporter inhibitors, we can construct a robust, evidence-based framework to guide future research and development in this area. This guide will synthesize data from analogous compounds to propose a likely SAR, detail essential experimental protocols for validation, and provide a comparative analysis against relevant alternatives.

The Bicyclo[2.2.1]heptane Scaffold: A Foundation for Specificity

The bicyclo[2.2.1]heptane framework, also known as the norbornane skeleton, provides a rigid structure that locks the amino and carboxylic acid functional groups in a defined spatial orientation. This conformational rigidity is a key advantage in drug design, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Furthermore, the fixed positioning of key pharmacophoric elements can enhance selectivity for a specific transporter subtype over others.

Derivatives of aminobicyclo[2.2.1]heptane carboxylic acids have been investigated for their interaction with a variety of biological targets, most notably amino acid transporters and GABA transporters. The well-studied isomer, 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), is a known inhibitor of L-type amino acid transporters (LATs) and an activator of glutamate dehydrogenase.[1][2] This precedent strongly suggests that the 4-amino-1-carboxylic acid isomer and its derivatives are also likely to interact with these classes of proteins.

Proposed Structure-Activity Relationships: A Predictive Framework

Based on the analysis of related bicyclic amino acids and known GABA transporter inhibitors, we can propose a hypothetical structure-activity relationship for 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid derivatives. This framework can serve as a valuable starting point for the rational design of new analogs.

SAR_Hypothesis cluster_scaffold Core Scaffold: 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid cluster_modifications Potential Modifications & Effects cluster_activity Predicted Biological Activity Core Bicyclo[2.2.1]heptane (Rigid Core) Amino 4-Amino Group (Primary Interaction Site) Core->Amino Fixed Distance Carboxyl 1-Carboxylic Acid (Binding & Solubility) Core->Carboxyl Fixed Orientation Ring_Sub Ring Substitution (Fine-tuning Conformation & Potency) Core->Ring_Sub Modification Point N_Sub N-Substitution (Lipophilicity & Selectivity) Amino->N_Sub Modification Point Ester Carboxyl Esterification (Prodrug Strategy, Permeability) Carboxyl->Ester Modification Point Potency Potency N_Sub->Potency Selectivity Selectivity (e.g., GAT1 vs. GAT2/3) N_Sub->Selectivity PK Pharmacokinetics Ester->PK Ring_Sub->Potency

Caption: Proposed structure-activity relationship for 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid derivatives.

Key SAR Postulates:
  • The Amino Group (Position 4): The primary amino group is crucial for interaction with the target transporter, likely forming a key salt bridge with an acidic residue in the binding pocket.

    • N-Substitution: Introducing substituents on the nitrogen atom is a common strategy in the development of GABA transporter inhibitors. Large, lipophilic N-substituents have been shown to significantly increase potency and selectivity for GAT1.[3] For the 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid scaffold, exploring a range of alkyl and aryl substituents on the amino group is a logical first step to enhance activity.

  • The Carboxylic Acid Group (Position 1): The carboxylate is another critical binding element, likely interacting with a positively charged residue or participating in a hydrogen bond network within the transporter.

    • Esterification: Conversion of the carboxylic acid to an ester is a common prodrug strategy to improve membrane permeability and oral bioavailability. The ester would be cleaved in vivo by esterases to release the active carboxylic acid.

  • The Bicyclic Core: The rigidity of the norbornane cage is paramount.

    • Ring Substitutions: Introduction of small substituents on the bicyclic framework could further modulate the conformational properties and introduce new interactions with the target. However, this could also present significant synthetic challenges.

  • Stereochemistry: The stereochemistry of the amino and carboxylic acid groups relative to the bicyclic system will be critical for activity. Different stereoisomers are expected to exhibit significantly different biological profiles.

Comparative Analysis with Alternative Scaffolds

To understand the potential advantages of the 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid scaffold, it is essential to compare it with other well-known GABA transporter inhibitors.

ScaffoldKey Structural FeaturesKnown AdvantagesKnown Limitations
Nipecotic Acid Piperidine ring with a carboxylic acidPotent GAT1 inhibitorPoor blood-brain barrier penetration
Tiagabine Nipecotic acid with a lipophilic N-substituentOrally active, clinically approved GAT1 inhibitorPotential for off-target effects
Gabapentin Cyclohexane ring with aminomethyl and acetic acid groupsClinically used for epilepsy and neuropathic painDoes not directly inhibit GABA transporters; binds to α2δ subunit of voltage-gated calcium channels
4-Aminobicyclo[2.2.1] heptane-1-carboxylic Acid Rigid bicyclic corePotentially high selectivity due to conformational constraintLimited published SAR data, synthetic complexity

This comparison highlights the unique potential of the 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid scaffold to yield highly selective compounds due to its rigid nature, a feature not present in more flexible structures like nipecotic acid derivatives.

Essential Experimental Protocols

Validating the proposed SAR and characterizing the pharmacological profile of novel 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid derivatives requires robust and reproducible experimental assays.

GABA Transporter Uptake Inhibition Assay

This assay is the gold standard for determining the potency of compounds that inhibit GABA transporters.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against different GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1).

Methodology:

  • Cell Culture: Utilize human embryonic kidney (HEK-293) cells stably transfected with the specific human GABA transporter subtype.

  • Assay Preparation: Plate the cells in 96-well plates and grow to confluence.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound for a specified time (e.g., 10-20 minutes) in a buffered salt solution.

  • Substrate Addition: Add a solution containing a fixed concentration of radiolabeled GABA (e.g., [³H]GABA).

  • Uptake Termination: After a short incubation period (e.g., 1-5 minutes), rapidly wash the cells with ice-cold buffer to stop the uptake process.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GABA_Uptake_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A HEK-293 cells expressing a specific GAT subtype B Plate cells and grow to confluence A->B C Pre-incubate with test compound B->C D Add [³H]GABA C->D E Terminate uptake with cold wash D->E F Lyse cells E->F G Scintillation counting F->G H Calculate IC50 G->H

Caption: Workflow for a GABA transporter uptake inhibition assay.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the transporter protein.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target GABA transporter.

  • Assay Setup: In a multi-well plate, combine the cell membranes, a radiolabeled ligand that binds to the transporter (e.g., [³H]tiagabine for GAT1), and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid scaffold represents a compelling, yet underexplored, platform for the design of novel neurotransmitter transporter inhibitors. While direct SAR data is scarce, a thorough analysis of related structures provides a strong rationale for its potential to yield potent and selective modulators, particularly of GABA transporters. The proposed SAR framework in this guide offers a strategic roadmap for the design and synthesis of new derivatives.

The successful development of compounds based on this scaffold will be contingent on a systematic approach to synthesis and pharmacological evaluation, employing the detailed experimental protocols outlined herein. Future research should focus on the synthesis of a focused library of N-substituted and ester derivatives to validate the proposed SAR and to identify lead compounds for further optimization. Through such a rigorous and informed approach, the full therapeutic potential of 4-aminobicyclo[2.2.1]heptane-1-carboxylic acid derivatives can be unlocked, paving the way for the next generation of neurological therapeutics.

References

  • Tellier, F., Acher, F., Brabet, I., Pin, J.-P., & Azerad, R. (1998). Aminobicyclo[2.2.1.]heptane dicarboxylic acids (ABHD), rigid analogs of ACPD and glutamic acid: synthesis and pharmacological activity on metabotropic receptors mGluR1 and mGluR2. Bioorganic & Medicinal Chemistry, 6(2), 195–208.
  • Guatteo, E., et al. (2013). Dual effects of L-DOPA on nigral dopaminergic neurons. Experimental Neurology.
  • Vogensen, S. B., et al. (2015). Structure activity relationship of selective GABA uptake inhibitors. Medicinal Chemistry Research, 24(5), 2215-2226.
  • Schousboe, A., et al. (2004). Structure-activity relationships of selective GABA uptake inhibitors. Current topics in medicinal chemistry, 4(12), 1289-1299.
  • Kulig, K., et al. (2014). Synthesis, biological evaluation and structure-activity relationship of new GABA uptake inhibitors, derivatives of 4-aminobutanamides. European Journal of Medicinal Chemistry, 82, 339-349.
  • Madsen, K. K., et al. (2011). Molecular basis for the high-affinity interaction of the GAT1-selective inhibitor tiagabine with the GABA transporters. Journal of Biological Chemistry, 286(45), 39327-39336.
  • Conti, P., et al. (2005). Synthesis and preliminary biological evaluation of conformationally restricted analogues of GABA. Part 6: Synthesis of novel 3-amino-8-azabicyclo[3.2.1]octane-2-carboxylic acid derivatives as GABA uptake inhibitors. Bioorganic & medicinal chemistry, 13(14), 4495-4505.
  • Falch, E., et al. (1999). Synthesis and structure-activity studies on analogues of nipecotic acid and guvacine. European journal of medicinal chemistry, 34(9), 753-764.
  • Andersen, K. E., et al. (1993). Bicyclic GABA uptake inhibitors. Synthesis and in vitro and in vivo activity of 3-hydroxy-4-(N-substituted)amino-4,5,6,7-tetrahydrobenzo[c]isoxazoles. Journal of medicinal chemistry, 36(12), 1716-1725.
  • Sebastianelli, M., et al. (2008). The L-amino acid carrier inhibitor 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) reduces L-dopa-elicited responses in dopaminergic neurons of the substantia nigra pars compacta. Experimental Neurology, 212(1), 230-233.
  • Lee, S. H., et al. (2012). β-Cell-protective effect of 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid as a glutamate dehydrogenase activator in db/db mice. Journal of Endocrinology, 212(1), 81-90.
  • Høg, S., et al. (2006). Structure-activity Relationships of Selective GABA Uptake Inhibitors. Current Topics in Medicinal Chemistry, 6(17), 1861-1882.

Sources

A Senior Scientist's Guide to Cross-Reactivity Analysis of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride: A Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (4-ABCH). As a conformationally restricted amino acid, 4-ABCH presents a unique analytical challenge, particularly in the development of specific ligand-binding assays. This document moves beyond mere protocol recitation to explain the causal logic behind experimental design, ensuring that the resulting data is both robust and reliable for researchers, scientists, and drug development professionals.

The Foundational Challenge: Understanding Cross-Reactivity

In analytical biochemistry, particularly in the realm of immunoassays, specificity is paramount. Cross-reactivity occurs when an antibody, raised against a specific target analyte (in this case, 4-ABCH), erroneously binds to other, structurally similar molecules.[1] This "off-target" binding can lead to significant analytical errors, such as the overestimation of the analyte's concentration, resulting in false-positive results.[1][2]

The core reason for this phenomenon lies in the shared three-dimensional structures, or epitopes, between the target analyte and the cross-reacting molecule.[3] For a molecule like 4-ABCH, its rigid bicyclo[2.2.1]heptane (norbornane) backbone, combined with its primary amine and carboxylic acid functional groups, creates a distinct shape that an antibody is trained to recognize. However, other endogenous or exogenous compounds may share sufficient structural homology to also be recognized by the antibody, albeit typically with lower affinity.

cluster_0 High Specificity Interaction cluster_1 Cross-Reactivity Interaction Ab Antibody Binding Site Ag Target Analyte (4-ABCH) Ag->Ab:f0 Specific Fit Ab2 Antibody Binding Site Cr Structurally Similar Compound (e.g., Gabapentin) Cr->Ab2:f0 Imperfect Fit (Lower Affinity) G cluster_workflow Cross-Reactivity Assessment Workflow Define Define Potential Cross-Reactants Screen Screening Assay (Competitive ELISA) Define->Screen Analyze Calculate % Cross-Reactivity Screen->Analyze Confirm Confirmatory Assay (LC-MS/MS) Analyze->Confirm If CR > 1% Report Final Report & Risk Assessment Analyze->Report If CR < 1% Confirm->Report

Figure 2: Recommended workflow for a comprehensive cross-reactivity study.
Method A: Competitive ELISA (Screening)

The competitive Enzyme-Linked Immunosorbent Assay (ELISA) is an ideal screening tool due to its high throughput and sensitivity.

Principle of Operation: In this format, a known amount of enzyme-labeled 4-ABCH (the "tracer") competes with the unlabeled 4-ABCH in the sample (or the potential cross-reactant) for a limited number of antibody binding sites immobilized on a microplate. The more analyte in the sample, the less tracer will bind. The resulting signal is therefore inversely proportional to the concentration of the analyte.

Why this choice? The competitive format is essential for small molecules like 4-ABCH that cannot be bound by two antibodies simultaneously (as required in a "sandwich" ELISA). It allows for a direct quantitative comparison between the binding of 4-ABCH and the challenger compounds.

Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (Confirmation)

LC-MS/MS is the definitive method for specificity. It provides unequivocal identification and quantification, free from the antibody-based interferences that can plague immunoassays. [4] Principle of Operation: The liquid chromatography step physically separates the compounds in a sample based on their chemical properties (e.g., polarity). The tandem mass spectrometry step then ionizes the separated compounds and identifies them based on their unique mass-to-charge ratio (m/z) and their specific fragmentation patterns.

Why this choice? If the ELISA screen shows significant cross-reactivity, LC-MS/MS can be used to analyze samples containing both 4-ABCH and the interfering compound. It can accurately quantify 4-ABCH even in the presence of high concentrations of a cross-reactant, serving as the ultimate arbiter of specificity.

Experimental Protocols and Data Interpretation

Protocol 1: Competitive ELISA for Cross-Reactivity Screening
  • Coating: Dilute a polyclonal anti-4-ABCH antibody in a coating buffer (e.g., carbonate-bicarbonate, pH 9.6) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Competition:

    • Prepare serial dilutions of the 4-ABCH standard and each potential cross-reactant.

    • Add 50 µL of the standard or cross-reactant dilution to the appropriate wells.

    • Immediately add 50 µL of a fixed, optimized concentration of enzyme-conjugated 4-ABCH (tracer) to all wells.

    • Incubate for 1-2 hours at room temperature to allow for competition.

  • Washing: Repeat the wash step (step 2) to remove unbound reagents.

  • Detection: Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP conjugate). Incubate in the dark until sufficient color develops.

  • Stopping: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Data Analysis: Calculating Percent Cross-Reactivity

The key to comparing the compounds is to determine the concentration of each that is required to cause a 50% reduction in the maximum signal (the IC₅₀).

The formula for percent cross-reactivity (%CR) is:

%CR = (IC₅₀ of 4-ABCH / IC₅₀ of Cross-Reactant) x 100

Table 2: Hypothetical Cross-Reactivity Data for an Anti-4-ABCH Antibody

CompoundIC₅₀ (ng/mL)% Cross-ReactivityInterpretation
4-ABCH10100%Reference
Gabapentin5,0000.2%Very Low
Pregabalin8,5000.12%Negligible
2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH)2504.0%Moderate
Bicyclo[2.2.1]heptane-1-carboxylic acid> 100,000< 0.01%Insignificant

Interpretation of Results:

  • A high %CR (like that seen with the isomer BCH) indicates that the antibody cannot easily distinguish between the two molecules. This would be a significant issue if both isomers are present in a sample.

  • A low %CR (like that for Gabapentin) suggests high specificity. However, it is crucial to consider the physiological or therapeutic concentrations. If Gabapentin is present at concentrations thousands of times higher than 4-ABCH, even 0.2% cross-reactivity could cause meaningful interference. [2]

Regulatory Perspective and Best Practices

Regulatory bodies like the FDA provide guidance on the validation of bioanalytical methods. While many guidelines focus on therapeutic antibodies, the principles of specificity and cross-reactivity are universally applicable. [5]For any novel compound intended for clinical development, tissue cross-reactivity studies are often required to identify potential off-target binding in situ. [6][7][8][9]The in vitro studies described here are a critical first step in this process, providing an early assessment of potential liabilities and informing the design of more complex preclinical safety studies.

Trustworthiness Through Self-Validation: The dual-methodology approach is inherently self-validating. If a sample produces a high reading in the ELISA but a low, specific reading in the LC-MS/MS, it confirms the presence of an interfering substance and validates the superior specificity of the chromatographic method.

Conclusion

The evaluation of cross-reactivity for 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride is not a perfunctory checkbox exercise. It is a systematic investigation into the specificity of an analytical method. By logically selecting challenger compounds based on structural homology, employing a tiered analytical approach from high-throughput screening (ELISA) to gold-standard confirmation (LC-MS/MS), and correctly interpreting the quantitative data, researchers can develop a deep and reliable understanding of their assay's performance. This robust framework ensures data integrity and builds confidence in the analytical results that underpin critical research and development decisions.

References

  • Boster Biological Technology. (2022, August 26). How to Determine Antibody Cross-Reactivity. Retrieved from [Link]

  • Palkó, M., Sohár, P., & Fülöp, F. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 16(9), 7691-7705. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Stájer, G., et al. (2003). Preparation and structure of diexo-oxanorbornane-fused bi- and tetracyclic 1,3-heterocycles. ARKIVOC. Retrieved from [Link]

  • Gyónfalvi, S. (n.d.). Syntheses and Applications of Novel β-Amino Acids. University of Szeged. Retrieved from [Link]

  • Krasowski, M. D., et al. (2009). Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays. Therapeutic Drug Monitoring, 31(3), 337-344. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry: Immunohistochemistry (IHC) Devices. Retrieved from [Link]

  • Ismail, A. A. (2009). Interferences in Immunoassay. Clinical Biochemistry, 42(1-2), 5-15. Retrieved from [Link]

  • HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. Retrieved from [Link]

  • Dzantiev, B. B., et al. (2019). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Sensors, 19(22), 4949. Retrieved from [Link]

  • Google Patents. (n.d.). Aminonordecane derivative, and preparation method therefor and application thereof.
  • Google Patents. (n.d.). Pregabalin immunoassays.
  • Conti, P. S., et al. (2018). Synthesis, Radiolabeling, and Biological Evaluation of the trans-Stereoisomers of 1-Amino-3-(fluoro-18F)-4-fluorocyclopentane-1-carboxylic Acid as PET Imaging Agents. Journal of Medicinal Chemistry, 61(5), 2051-2063. Retrieved from [Link]

  • Bidlingmaier, M., & Freda, P. U. (2010). Unexpected Suppression of Immunoassay Results by Cross-Reactivity: Now a Demonstrated Cause for Concern. Clinical Chemistry, 56(8), 1226-1228. Retrieved from [Link]

  • American Journal of Clinical Pathology. (2025, November 12). Technical Validation of Insulin Immunoassay for Cross-Reactivity of Animal Insulins. Retrieved from [Link]

  • Fülöp, F., et al. (2011). Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives. Molecules, 16(9), 7691-7705. Retrieved from [Link]

  • Labcorp. (n.d.). TCR: Tissue cross reactivity studies. Retrieved from [Link]

  • Castera, V., et al. (2013). Adverse drug reactions to gabapentin and pregabalin: a review of the French pharmacovigilance database. CNS Drugs, 27(6), 497-505. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2015, October 1). How to Detect and Solve Immunoassay Interference. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). Immunoassay Methods - Assay Guidance Manual. Retrieved from [Link]

  • Smith, T. L., et al. (2008). Rash Associated with Pregabalin Use. The Annals of Pharmacotherapy, 42(12), 1900-1903. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • Drugs.com. (n.d.). Gabapentin and Lyrica Interactions Checker. Retrieved from [Link]

  • Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • University of Arizona. (1990). Synthesis and Crystal and Molecular Structure of the Conformationally Restricted Methionine Analogue.... Retrieved from [Link]

  • NIST. (n.d.). Bicyclo(2.2.1)heptane-2-carboxylic acid. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Profile

Based on data from analogous compounds, 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride should be treated as a hazardous substance. Structurally similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Some are also classified as harmful if swallowed.[1][3] Therefore, it is crucial to assume a similar hazard profile for this compound.

Potential Hazard Classification Primary Routes of Exposure
Skin IrritationCauses skin irritation[1][2]Dermal contact
Eye IrritationCauses serious eye irritation[1][2]Eye contact
Respiratory IrritationMay cause respiratory irritation[2]Inhalation of dust
Acute Oral ToxicityHarmful if swallowed[1][3]Ingestion

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or preparing for the disposal of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride, the following personal protective equipment must be worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A properly fastened laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Spill Management: Immediate Actions

In the event of a spill, prompt and appropriate action is critical to mitigate exposure and prevent environmental contamination.

For Small Spills (Solid):

  • Evacuate and Ventilate: If the spill occurs in a poorly ventilated area, evacuate personnel and increase ventilation.

  • Don Appropriate PPE: Ensure you are wearing the necessary protective equipment before attempting to clean the spill.

  • Contain the Spill: Gently cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial sorbent to prevent the generation of dust.[1]

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated, labeled waste container. Avoid dry sweeping, which can create airborne dust.[4]

  • Decontaminate the Area: Clean the spill area with a suitable solvent or detergent, followed by water.

  • Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride must be managed as a hazardous waste stream. Adherence to local, state, and federal regulations is mandatory.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe laboratory waste management.[5]

  • Do not mix 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride with other chemical waste unless their compatibility is certain. Incompatible wastes can react, leading to the generation of heat, gas, or other hazardous byproducts.[6]

  • This compound should be collected in a dedicated waste container.

Step 2: Container Selection and Labeling

  • Container: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. Plastic containers are often preferred for solid waste.[7]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride."[8] Include the date of accumulation and any relevant hazard symbols (e.g., irritant).

Step 3: Waste Accumulation and Storage

  • Storage Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]

  • Secondary Containment: The waste container should be placed in a secondary containment bin or tray to prevent the spread of material in case of a leak.[6]

  • Keep Closed: The waste container must remain closed at all times, except when adding waste.[7]

Step 4: Arranging for Final Disposal

  • Contact EHS: When the waste container is full or has been in accumulation for the maximum allowable time (consult your institution's policies), contact your Environmental Health and Safety department to arrange for pickup and disposal.

  • Licensed Disposal Vendor: The final disposal of the chemical waste must be handled by a licensed and reputable hazardous waste disposal company.[3] These vendors are equipped to manage the transportation and disposal of chemical waste in compliance with all regulatory requirements.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride.

start Start: Handling or Generation of 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride Waste ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe spill Spill Occurs? ppe->spill cleanup Follow Spill Cleanup Protocol: 1. Contain Spill 2. Collect Material 3. Decontaminate Area spill->cleanup Yes collect_waste Collect Waste in a Designated, Labeled, and Sealed Container spill->collect_waste No cleanup->collect_waste storage Store in a Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_waste->storage contact_ehs Container Full or Max Time Reached? storage->contact_ehs contact_ehs->storage No pickup Arrange for Pickup by Environmental Health & Safety (EHS) contact_ehs->pickup Yes disposal Final Disposal by a Licensed Hazardous Waste Vendor pickup->disposal

Caption: Disposal workflow for 4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride.

References

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. [Link]

  • Environmental Marketing Services. (2025). Effective Laboratory Waste Management Tips. [Link]

  • MedPro Medical Waste Disposal. (2019). Laboratory Waste Management: The New Regulations. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride
Reactant of Route 2
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.